Ethyl methacrylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCQIBBMFXVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2, Array | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-42-3, 26814-01-7, 26814-02-8 | |
| Record name | Poly(ethyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotactic poly(ethyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic poly(ethyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26814-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1025308 | |
| Record name | Ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/825 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/825 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, liquid | |
CAS No. |
97-63-2, 9003-42-3 | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacrylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80F70CLT4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-103 °F (NTP, 1992), -75 °C, -103 °F | |
| Record name | ETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3434 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/848 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
Ethyl methacrylate (B99206) (EMA) is a versatile monomer crucial for the synthesis of a wide array of polymers with applications spanning from medical devices and dental prosthetics to coatings and adhesives.[1][2] Its synthesis is a cornerstone of polymer chemistry, and a thorough understanding of its production methods is paramount for researchers and professionals in drug development and material science. This technical guide provides a detailed overview of the core synthesis methods for ethyl methacrylate, complete with experimental protocols, quantitative data for comparison, and visual representations of reaction pathways.
Core Synthesis Methodologies
The industrial production of this compound primarily relies on two key chemical reactions: the direct esterification of methacrylic acid with ethanol (B145695) and the transesterification of another methacrylate ester, typically mthis compound, with ethanol.[3][4]
Direct Esterification of Methacrylic Acid with Ethanol
This classic approach involves the reaction of methacrylic acid (MAA) with ethanol in the presence of an acid catalyst to produce this compound and water.[5] The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the desired ester.
Reaction Pathway:
Methacrylic Acid + Ethanol ⇌ this compound + Water
A variety of acid catalysts can be employed, including mineral acids like sulfuric acid, organic acids such as p-toluenesulfonic acid, and solid acid catalysts like cation exchange resins.[6] The choice of catalyst influences the reaction rate, temperature, and the need for subsequent neutralization steps.[5]
Transesterification of Mthis compound with Ethanol
Transesterification offers an alternative route to this compound, starting from a different ester, most commonly mthis compound (MMA).[3] This process involves the exchange of the alkyl group of the ester with the alkyl group of an alcohol in the presence of a catalyst.[7]
Reaction Pathway:
Mthis compound + Ethanol ⇌ this compound + Methanol (B129727)
This method is advantageous when mthis compound is a more readily available or cost-effective starting material. Catalysts for this reaction can be acidic or basic, with organotin compounds and titanium alcoholates being particularly effective.[3][8][9] The removal of the methanol byproduct is necessary to shift the reaction equilibrium towards the product.
Comparative Analysis of Synthesis Parameters
The selection of a synthesis method often depends on factors such as catalyst efficiency, reaction time, temperature, and achievable conversion rates. The following tables summarize key quantitative data from various cited experimental protocols.
| Method | Catalyst | Molar Ratio (MAA:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield |
| Direct Esterification | Sodium Pyrosulfate | 1:2.7 (approx.) | 85-105 | 8 | 92.0% conversion of MAA |
| Direct Esterification | Sulfuric Acid | 1:1.1 (approx.) | ~118 | 20 | 98.5% conversion |
| Direct Esterification | Benzene Sulfonic Acid | 1:1.1 (approx.) | 125 | 24 | Yield: 388g EMA from 300g MAA/h |
| Direct Esterification | p-Toluene Sulfonic Acid | 1:1.1 (approx.) | 125 | - | 99% of theory |
Table 1: Quantitative Data for Direct Esterification of Methacrylic Acid
| Method | Catalyst | Molar Ratio (MMA:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield |
| Transesterification | Organic Tin or Titanium Catalysts | 1:1 to 1:5 | 85-105 | >30 (typically) | - |
| Transesterification | Unspecified "selected catalyst" | 1:1 to 1:5 | 85-105 | 6-8 | >90% single-pass conversion of MMA |
| Transesterification | Di-n-butyltin oxide | - | Reflux | - | - |
| Transesterification | Titanium Isopropylate | 2.5:1 (MMA:DMAE) | 90-110 | 5 | 97.99% yield of DMAEA |
*Data for N,N-dimethylaminothis compound (DMAEA) synthesis is included for catalyst comparison.
Table 2: Quantitative Data for Transesterification
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature.
Protocol 1: Direct Esterification using Sodium Pyrosulfate
Materials:
-
Methacrylic acid (258g)
-
Absolute ethanol (414g)
-
Sodium pyrosulfate (catalyst, 8g)[5]
-
2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxygen NO free radical (polymerization inhibitor, 0.18g)[5]
Procedure:
-
Charge a reaction kettle with methacrylic acid, absolute ethanol, the polymerization inhibitor, and the sodium pyrosulfate catalyst.[5]
-
Heat the mixture to a reaction temperature of 85-105°C.[5]
-
Continuously remove the water-ethanol azeotrope that forms during the reaction using an azeotropic rectification column, maintaining a column top temperature of 76-78°C.[5]
-
Continue the reaction for 8 hours.[5]
-
After the reaction period, analyze the reaction solution to determine the conversion of methacrylic acid. The reported conversion is 92.0%.[5]
Protocol 2: Continuous Direct Esterification using Sulfuric Acid
Materials:
-
Methacrylic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Air (for bubbling)
Procedure:
-
Establish a sump phase in an esterification reactor containing 400g of methacrylic acid and 100g of concentrated sulfuric acid.[10]
-
Heat the reactor to approximately 118°C under a pressure of 250 mm Hg.[10]
-
Continuously introduce ethanol (320 ml/h) and methacrylic acid (420 ml/h) into the reactor for 20 hours, maintaining a molar ratio of approximately 1.0:0.9 (ethanol:methacrylic acid).[10]
-
Simultaneously bubble air into the reaction mixture.[10]
-
Continuously draw off the esterification distillate at a head temperature of 74°C / 250 mm Hg.[10]
-
After 20 hours, terminate the run and separate the collected distillate into aqueous and organic layers for analysis and purification. A 98.5% conversion was reported.[10]
Protocol 3: Transesterification of Mthis compound
Materials:
-
Mthis compound
-
Anhydrous ethanol
-
Catalyst (e.g., organic tin or titanium compounds)[3]
-
Polymerization inhibitor
Procedure:
-
In a reaction vessel, combine mthis compound and anhydrous ethanol in a molar ratio of 1:1 to 5:1.[3]
-
Add a catalyst in a mass ratio of 0.3%-5% of the total mass of the reactants.[3]
-
Add a polymerization inhibitor in a mass ratio of 0.005%-0.2% of the total mass of the reactants.[3]
-
Heat the reaction mixture to a controlled temperature of 85-105°C.[3]
-
Maintain the top temperature of the distillation column at 76-78°C to remove the methanol byproduct.[3]
-
The reaction is reported to proceed for 6-8 hours, achieving a single-pass conversion of mthis compound greater than 90%.[3]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Direct esterification of methacrylic acid with ethanol.
References
- 1. Exploring The Growing this compound (EMA) Market And Its Diverse Applications - BLi-T [blitchem.com]
- 2. This compound — Methacrylate Producers Association, Inc. [mpausa.org]
- 3. Page loading... [guidechem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CN102766049A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. JPH03190841A - Production of ethyl acrylate or this compound - Google Patents [patents.google.com]
- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)this compound with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 10. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physical Properties of Poly(ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethyl methacrylate) (PEMA) is a versatile acrylic polymer with a wide range of applications in the pharmaceutical sciences, including as a coating agent for controlled-release drug formulations, a matrix material in transdermal patches, and a component of bone cements. Its biocompatibility, tunable mechanical properties, and ease of processing make it an attractive material for drug delivery and medical device development. A thorough understanding of its physical properties is paramount for designing and optimizing PEMA-based systems for specific therapeutic applications. This technical guide provides a comprehensive overview of the core physical properties of PEMA, detailed experimental protocols for their characterization, and a visual representation of the interplay between its synthesis and resulting material characteristics.
Core Physical Properties of Poly(this compound)
The physical properties of PEMA can vary depending on factors such as molecular weight, polydispersity, and the presence of any comonomers or additives. The following table summarizes typical values for key physical properties of PEMA.
| Property | Value |
| Molecular Weight (Mw) | 250,000 - 515,000 g/mol (by GPC) |
| Density | 1.11 g/cm³ at 25°C |
| Refractive Index (n) | 1.485 (at 20°C, 589 nm) |
| Glass Transition (Tg) | 63 - 70°C |
| Tensile Strength | 30 - 50 MPa |
| Young's Modulus | 1.5 - 3.0 GPa |
| Elongation at Break | 2 - 10% |
| Water Solubility | Insoluble |
| Solubility in Organics | Soluble in acetone, benzene, chloroform, methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and toluene. |
Experimental Protocols
Accurate and reproducible characterization of PEMA's physical properties is essential for quality control and research and development. Below are detailed methodologies for determining the key properties listed above.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PEMA.
Apparatus:
-
Gel Permeation Chromatograph (GPC) system equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of polymers in the molecular weight range of PEMA (e.g., polystyrene-divinylbenzene based columns).
-
Volumetric flasks, pipettes, and syringes with 0.2 µm filters.
Reagents:
-
Tetrahydrofuran (THF), HPLC grade, as the mobile phase.
-
PEMA sample.
-
Polystyrene or poly(mthis compound) standards of narrow molecular weight distribution for calibration.
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of THF and degas it prior to use.
-
Calibration:
-
Prepare a series of solutions of the molecular weight standards in THF at known concentrations (e.g., 1 mg/mL).
-
Inject the standard solutions into the GPC system.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the PEMA sample in THF to a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the filtered PEMA solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the Mn, Mw, and PDI of the PEMA sample from its chromatogram.
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of PEMA.
Apparatus:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans and lids.
-
Crimper for sealing the pans.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PEMA sample into an aluminum DSC pan.
-
Seal the pan hermetically using a crimper.
-
Prepare an empty sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10-20°C/min) to erase any prior thermal history.
-
Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample to a temperature well below its Tg (e.g., 0°C) at a controlled rate (e.g., 10-20°C/min).
-
Heat the sample again at a controlled rate (e.g., 10-20°C/min) through the glass transition region.
-
-
Data Analysis:
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Density Measurement by Pycnometry
Objective: To determine the density of PEMA.
Apparatus:
-
Pycnometer of a known volume.
-
Analytical balance.
-
A liquid in which PEMA is insoluble (e.g., water or isopropanol).
Procedure:
-
Weigh the clean and dry pycnometer (W1).
-
Place a known mass of the PEMA sample into the pycnometer and weigh it (W2).
-
Fill the pycnometer containing the sample with the non-solvent liquid, ensuring no air bubbles are trapped, and weigh it (W3).
-
Empty and clean the pycnometer, then fill it with the non-solvent liquid only and weigh it (W4).
-
Calculation: The density of the PEMA sample (ρ) is calculated using the following formula: ρ = [(W2 - W1) * ρ_liquid] / [(W4 - W1) - (W3 - W2)] where ρ_liquid is the density of the non-solvent liquid at the experimental temperature.
Refractive Index Measurement
Objective: To determine the refractive index of PEMA.
Apparatus:
-
Abbe refractometer or an ellipsometer.
-
A light source with a known wavelength (e.g., sodium D-line at 589 nm).
Procedure (using Abbe Refractometer for a film):
-
Prepare a thin, flat, and smooth film of PEMA.
-
Place a small drop of a contact liquid with a refractive index higher than that of PEMA on the prism of the refractometer.
-
Place the PEMA film on top of the contact liquid.
-
Illuminate the sample and adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index directly from the instrument's scale.
Mechanical Properties by Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of PEMA.
Apparatus:
-
Universal Testing Machine (UTM) equipped with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Specimen grips.
-
Molding or machining equipment to prepare standardized test specimens.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2][3][4][5][6][7][8]
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens of PEMA according to the dimensions specified in ASTM D638 (e.g., Type I or Type V).[1][8]
-
Testing:
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis:
-
Record the load versus elongation data.
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Relationship Between Synthesis and Physical Properties
The physical properties of PEMA are intrinsically linked to its molecular architecture, which is determined by the synthesis method. Free-radical polymerization and anionic polymerization are common methods for producing PEMA, each offering different levels of control over the polymer's characteristics.
Caption: Relationship between PEMA synthesis, molecular characteristics, and physical properties.
This diagram illustrates that the choice of synthesis method directly influences the molecular weight and polydispersity of the resulting PEMA. Anionic polymerization generally affords greater control, leading to polymers with a narrow molecular weight distribution, which in turn can enhance mechanical properties. Higher molecular weight PEMA typically exhibits a higher glass transition temperature and improved mechanical strength. While density and refractive index are less dependent on molecular weight in the high polymer range, they are fundamental characteristics of the material.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of poly(this compound), along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with PEMA. A thorough understanding and precise measurement of these properties are critical for the successful design, optimization, and quality control of PEMA-based products in the pharmaceutical and biomedical fields. The relationship between the synthesis process and the final physical properties underscores the importance of a holistic approach to material design and characterization.
References
- 1. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 2. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 3. zwickroell.com [zwickroell.com]
- 4. plastics.ulprospector.com [plastics.ulprospector.com]
- 5. ASTM D638 Plastic Tensile Testing | CubeTen Automation [labscubed.com]
- 6. infinitalab.com [infinitalab.com]
- 7. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 8. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
Navigating the Laboratory Landscape: A Comprehensive Technical Guide to Ethyl Methacrylate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Ethyl methacrylate (B99206) (EMA), a versatile monomer integral to the synthesis of a wide array of polymers, is a common reagent in research, development, and manufacturing within the pharmaceutical and materials science sectors. Its utility, however, is matched by a set of inherent hazards that necessitate a robust understanding of its properties and strict adherence to safety protocols. This in-depth guide provides a technical overview of the safe handling of ethyl methacrylate in a laboratory setting, encompassing its chemical and physical properties, associated hazards, control measures, and emergency procedures.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage, handling, and emergency response procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Acrid, irritating | [3][4] |
| Boiling Point | 118-119 °C (244-246 °F) | [2][5][6] |
| Melting Point | -75 °C (-103 °F) | [2][5] |
| Flash Point | 15 °C (59 °F) (closed cup) | [7] |
| Vapor Pressure | 21 mmHg at 20 °C | [8] |
| Vapor Density | 3.94 (Air = 1) | [8] |
| Specific Gravity | 0.912 at 20 °C | [6] |
| Solubility in Water | 5.4 g/L at 25 °C | [6] |
| Autoignition Temperature | 392 °C (738 °F) | [7] |
Section 2: Hazard Identification and Toxicology
This compound is classified as a hazardous substance with multiple risk factors that must be managed to ensure laboratory safety. The primary hazards are its flammability and its potential to cause adverse health effects upon exposure.[4]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquid | Category 2 | Danger | H225: Highly flammable liquid and vapor.[1][7] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][7] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][7] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation.[1][7] |
Toxicological Summary:
-
Inhalation: Vapors can irritate the respiratory tract, causing coughing and shortness of breath.[4] High concentrations may lead to dizziness, lightheadedness, and central nervous system depression.[4]
-
Skin Contact: Causes skin irritation.[1][7] Prolonged or repeated contact can lead to allergic contact dermatitis (skin sensitization), where subsequent exposures to even small amounts can trigger a rash.[4][7]
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and tearing.[1][7]
-
Ingestion: May cause irritation of the mouth and stomach.[9]
-
Chronic Exposure: Repeated exposure may have effects on the nervous system.[4] this compound is also considered a teratogen in high concentrations based on animal studies.[10]
Section 3: Safe Handling and Storage
Adherence to meticulous handling and storage protocols is paramount to minimizing the risks associated with this compound.
Hierarchy of Controls
The most effective way to manage the risks of this compound is to apply the hierarchy of controls, prioritizing the most effective measures.
Caption: Hierarchy of controls for managing this compound exposure.
Standard Laboratory Workflow
A standardized workflow ensures that safety is integrated into every step of a procedure involving this compound.
Caption: Standard operating procedure for this compound use.
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4][11]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]
-
Ground and bond containers during transfer to prevent static discharge.[1][5]
-
Ensure the presence of an inhibitor (like hydroquinone (B1673460) monomethyl ether - MEHQ) to prevent polymerization, which can be violent.[7] Do not store under an inert atmosphere as the inhibitor requires oxygen to be effective.[4]
Section 4: Personal Protective Equipment (PPE)
The last line of defense against exposure is the correct use of appropriate PPE.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Butyl rubber and Viton have been shown to provide good protection. Nitrile gloves may offer some protection for short-duration tasks, but breakthrough times can be short.[12] Always inspect gloves for signs of degradation before and during use.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Section 5: Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Leak Response
A clear and practiced emergency response plan is crucial for managing spills.
Caption: Emergency response workflow for an this compound spill.
-
Small Spills: Absorb with a non-combustible material like sand, vermiculite, or other inert absorbent and place in a sealed container for disposal.[4][5]
-
Large Spills: Evacuate the area immediately.[4] Remove all ignition sources.[4] Contain the spill if possible without risk. Use a vapor-suppressing foam to reduce vapors.[13] Contact your institution's environmental health and safety department.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[4] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
Section 6: Experimental Protocols
Workplace Air Monitoring
Monitoring the concentration of this compound in the laboratory air is crucial to ensure that engineering controls are effective and that exposures are below established occupational exposure limits (OELs). While OSHA has not established a permissible exposure limit (PEL) for this compound, other organizations have recommended OELs, which are generally in the range of 25-100 ppm.[14]
NIOSH Method 2537 for Methyl and this compound:
This method provides a detailed protocol for the collection and analysis of airborne this compound.
-
Principle: A known volume of air is drawn through a solid sorbent tube (XAD-2) to trap the this compound vapors. The sample is then desorbed with carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC-FID).[3][4]
-
Apparatus:
-
Sampling Procedure:
-
Calibrate the personal sampling pump with a representative sampler in line.[4]
-
Break the ends of the sorbent tube immediately before sampling.[4]
-
Attach the tube to the sampling pump with flexible tubing, ensuring the air is drawn through the larger (400 mg) section first.[4]
-
Sample at a known flow rate for a total sample size of 1 to 8 liters.[4]
-
After sampling, cap the tube and pack it securely for shipment to the analytical laboratory. Samples should be shipped on dry ice.[4]
-
-
Sample Preparation and Analysis:
Protective Glove Permeation Testing
Selecting the appropriate gloves requires data on how quickly this compound can permeate the glove material. The standard test method for this is ASTM F739.
ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact:
-
Principle: This test measures the breakthrough time and permeation rate of a chemical through a protective material. A specimen of the glove material is placed in a test cell, creating a barrier between a challenge liquid (this compound) and a collection medium (gas or liquid). The collection medium is continuously monitored for the presence of the chemical.[7]
-
Apparatus:
-
Permeation test cell.[9]
-
Analytical equipment capable of detecting low concentrations of this compound in the collection medium (e.g., gas chromatograph).
-
-
Procedure:
-
A sample of the glove material is clamped into the permeation cell.[9]
-
The outer surface of the material is exposed to this compound (the challenge chemical).[7]
-
A collection medium (typically nitrogen gas or water) is circulated on the inner side of the material.[9]
-
The collection medium is periodically analyzed to detect the presence of the permeated chemical.[7]
-
-
Key Metrics:
Section 7: Waste Disposal
All this compound waste, including contaminated absorbents and PPE, must be handled as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's hazardous waste protocols.
-
Arrange for disposal through your institution's environmental health and safety department in accordance with local, state, and federal regulations.
By integrating the information and protocols outlined in this guide into standard laboratory practice, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. standardsafety.com [standardsafety.com]
- 3. Analytical Method [keikaventures.com]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. "ASTM F739-20: Permeation Testing of Protective Clothing Materials" [bsbedge.com]
- 7. matestlabs.com [matestlabs.com]
- 8. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
- 12. longchangchemical.com [longchangchemical.com]
- 13. osha.gov [osha.gov]
- 14. researchgate.net [researchgate.net]
- 15. business.medtecs.com [business.medtecs.com]
Biocompatibility of ethyl methacrylate-based polymers
An In-depth Technical Guide on the Biocompatibility of Ethyl Methacrylate-Based Polymers
Introduction
Ethyl methacrylate (B99206) (EMA)-based polymers are a class of synthetic materials with broad applications in the medical and dental fields, owing to their desirable physical and chemical properties. They are integral components of bone cements, dental prosthetics, and drug delivery systems.[1][2] For any material intended for biomedical application, a thorough evaluation of its biocompatibility is paramount. Biocompatibility refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.[2][3] This technical guide provides a comprehensive overview of the biocompatibility of EMA-based polymers, with a focus on cytotoxicity, genotoxicity, inflammatory responses, and hemocompatibility. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of these biomaterials.
Core Aspects of Biocompatibility
The biological evaluation of medical devices and materials is guided by the International Organization for Standardization (ISO) 10993 series of standards.[3][4][5][6] These standards outline a framework for assessing the potential risks associated with medical devices, categorizing them based on the nature and duration of body contact.[3] Key biocompatibility endpoints relevant to EMA-based polymers include:
-
Cytotoxicity: The potential of a material to cause cell damage or death.[5]
-
Genotoxicity: The potential of a material to damage the genetic material (DNA) of cells.[7]
-
Inflammatory Response: The local tissue reaction to an implanted material.[8][9]
-
Hemocompatibility: The interaction of a material with blood and its components.[10][11]
Biocompatibility Profile of this compound-Based Polymers
The biocompatibility of EMA-based polymers is largely influenced by the presence of unreacted EMA monomer, which can leach out from the polymer matrix.[9][12][13] The degree of polymerization is a critical factor, with properly cured polymers exhibiting lower levels of leachable monomers and, consequently, better biocompatibility.[12][13][14]
Cytotoxicity
Residual monomers, such as EMA and other methacrylates like 2-hydroxythis compound (HEMA) and triethylene glycol dimethacrylate (TEGDMA), are known to be cytotoxic.[15][16] Studies have shown that extracts from freshly polymerized methacrylate resins can induce significant cytotoxicity in cell cultures.[15][17] For instance, HEMA has been shown to induce apoptosis and cytotoxicity in macrophages in a concentration-dependent manner.[16] However, some modified EMA-based copolymers have demonstrated low cytotoxicity, making them promising for applications like DNA transfection.[18][19][20]
Genotoxicity
The genotoxicity of this compound has been investigated with mixed results.[21][22] While some in vitro assays, such as the L5178Y mouse lymphoma cell assay, have shown positive evidence of mutagenicity, other tests, like the Ames test, have been negative.[7][22] It is suggested that the positive responses observed in some in vitro clastogenicity studies are associated with high cellular toxicity.[7] Overall, the data from in vivo studies support the assessment that EMA and related methacrylate esters do not have significant genotoxic potential.[7]
Inflammatory Response
When implanted in vivo, EMA-based materials, like their polymthis compound (PMMA) counterparts, can elicit a foreign body reaction.[23] This is a normal physiological response to implanted materials and is characterized by the presence of inflammatory cells and the formation of a fibrous capsule around the implant.[23] The leached, unreacted monomer from the polymer can contribute to inflammation and bone necrosis.[9] Studies have shown that exposure of peripheral blood mononuclear cells (PBMCs) to EMA can lead to an increased production of the pro-inflammatory cytokine IL-8.[24]
Hemocompatibility
The interaction of EMA-based polymers with blood is a critical consideration for cardiovascular and other blood-contacting applications. Copolymers of hydroxyethyl (B10761427) methacrylate (HEMA) and mthis compound (MMA) have been studied for their hemocompatibility.[10] These studies have shown that increasing the HEMA fraction in the copolymer leads to a significant decrease in platelet adhesion and aggregation.[10] The release of serotonin (B10506) and thromboxane (B8750289) A2 by platelets also decreases with a higher HEMA content.[10] On the other hand, cationic polymers like poly(2-dimethylamino-ethylmethacrylate) (PDMAEMA) have been shown to interact strongly with red blood cells, which can affect their hemocompatibility.[11]
Data Presentation
Table 1: Cytotoxicity of Methacrylate-Based Materials
| Material/Monomer | Cell Line | Assay | Key Findings | Reference |
| This compound (EMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |
| 2-Hydroxythis compound (HEMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human PBMCs | Cell Viability | 90-95% viability at 500 and 1000 µM. | [24] |
| Diethylene Glycol Diacrylate (DEGDA) | Human PBMCs | Cell Viability | <50% viability at 500 and 1000 µM. | [24] |
| Methacrylate-based Resin Sealers (Freshly Mixed) | L929 fibroblasts | MTS Assay | Cell viability: SB-C&B (66.0%), SB-RC (55.5%), Meta (10.6%), AH+ (8.9%). | [17] |
| Methacrylate-based Resin Sealers (Set) | L929 fibroblasts | MTS Assay | Cell viability: SB-C&B (100%), SB-RC (81.8%), Meta (24.9%), AH+ (23.6%). | [17] |
| Degradable PHEMA-based polymers | Not specified | Cell Viability | >80% viability at high polymer concentrations (100 mg/mL). | [25][26] |
Table 2: Genotoxicity of this compound
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [7][22] |
| L5178Y Mouse Lymphoma Cell Assay | Mouse lymphoma cells | Positive | [7][22] |
| In vivo studies | Not specified | Negative | [7] |
Table 3: Hemocompatibility of HEMA-MMA Copolymers
| HEMA Fraction | Platelet Adhesion | Serotonin Release | Thromboxane A2 Release | Reference |
| Increasing | Decreased | Decreased | Decreased | [10] |
Experimental Protocols
Detailed experimental protocols for biocompatibility testing are outlined in the ISO 10993 series of standards.[3][4][5][6] Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
Principle: This test evaluates the cytotoxicity of a medical device or material by exposing cultured cells to the material or its extracts and assessing the cellular response.[5]
Methodology:
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 hours) to create an extract.[5]
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated until a near-confluent monolayer is formed.[17]
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24 hours).[17]
-
Assessment of Viability: Cell viability is quantified using a colorimetric assay such as the MTS assay.[17] The absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to a negative control.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
Principle: This test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It assesses the ability of a test substance to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.
Methodology:
-
Preparation: The test material extract is prepared.
-
Exposure: The bacterial strains are exposed to the test extract with and without a metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted. A significant increase in the number of colonies compared to the control indicates a mutagenic potential.
In Vivo Implantation Study (Based on ISO 10993-6)
Principle: This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial sample.
Methodology:
-
Implantation: The sterile test material is surgically implanted into a suitable animal model (e.g., subcutaneous implantation in rats or rabbits).[2][23]
-
Observation Periods: The animals are observed for specific time points (e.g., 7, 30, and 60 days).[23]
-
Macroscopic Evaluation: At each time point, the implantation site is examined for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Histopathological Evaluation: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue response, including the presence and type of inflammatory cells, fibrosis, neovascularization, and tissue degeneration.[23]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. erpublications.com [erpublications.com]
- 3. ISO 10993 - Wikipedia [en.wikipedia.org]
- 4. medinstitute.com [medinstitute.com]
- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emergobyul.com [emergobyul.com]
- 7. Genotoxicity | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. Inflammatory Response to Polymeric Materials [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. The short-term blood biocompatibility of poly(hydroxythis compound-co-mthis compound) in an in vitro flow system measured by digital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of mthis compound from heat-cured and autopolymerized resins: cytotoxicity testing related to residual monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of leaching residual mthis compound concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxythis compound via Genotoxicity and the Mitochondrial-Dependent In… [ouci.dntb.gov.ua]
- 17. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradable and biocompatible poly(N,N-dimethylaminothis compound-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. View Attachment [cir-reports.cir-safety.org]
- 22. Amended final report on the safety assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 24. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biocompatible and degradable poly(2-hydroxythis compound) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ethyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl methacrylate (B99206) (EMA) in a variety of organic solvents. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this important monomer for formulation, synthesis, and purification applications.
Core Data: Solubility Profile of Ethyl Methacrylate
This compound is a versatile monomer known for its broad miscibility with a wide range of common organic solvents. Its solubility characteristics are crucial for its application in polymer synthesis, coatings, adhesives, and biomedical devices. While qualitatively described as soluble in most organic solvents, precise quantitative data can be scarce. This guide summarizes the available information and provides a framework for experimental determination.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility of this compound in various organic solvents at standard temperature and pressure (unless otherwise specified). Due to the high miscibility of this compound with many organic solvents, the term "Miscible" is used to indicate that they form a homogeneous solution in all proportions.
| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | Protic | 0.51 | 20 | [1][2][3][4] |
| Ethanol | Alcohol | Miscible | 25 | [1][2][5][6] |
| Methanol | Alcohol | Miscible | 25 | [7] |
| Acetone | Ketone | Miscible | 25 | [5] |
| Toluene | Aromatic Hydrocarbon | Miscible | 25 | [8] |
| Ether (Diethyl Ether) | Ether | Miscible | 25 | [1][2][6] |
| Oils | Lipid | Soluble | 25 | [1][2] |
Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions. "Soluble" indicates that a significant amount of this compound can be dissolved in the solvent.
Hansen Solubility Parameters
A valuable tool for predicting the solubility of a substance in a given solvent is the Hansen Solubility Parameters (HSP). These parameters are based on the principle that "like dissolves like" and quantify the intermolecular forces in terms of dispersion (δD), polar (δP), and hydrogen bonding (δH) components.
The Hansen Solubility Parameters for this compound are:
Solvents with HSP values close to those of this compound are more likely to be good solvents for it.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common techniques used to determine the solubility of a liquid monomer like this compound in an organic solvent.
Gravimetric Method
This method is a straightforward and widely used technique for determining the solubility of a solute in a solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer and a temperature-controlled water bath are recommended for this purpose.
-
After equilibration, allow the solution to stand undisturbed for several hours to allow any undissolved this compound to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the saturated solution.
-
Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature below the boiling point of this compound to prevent its evaporation.
-
Once the solvent is completely evaporated, re-weigh the evaporating dish containing the this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and residue.
-
Solubility is typically expressed in grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.
-
Gas Chromatography (GC) Method
Gas chromatography is a highly sensitive and accurate method for determining the concentration of a volatile compound in a solution, making it suitable for solubility measurements.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. The concentration range should bracket the expected solubility.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Step 1).
-
-
Sample Analysis:
-
Inject a known volume of each calibration standard into the gas chromatograph to generate a calibration curve (peak area vs. concentration).
-
Carefully withdraw a known volume of the clear supernatant from the saturated solution, dilute it with a known amount of the pure solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the gas chromatograph and record the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for GC-based Solubility Determination.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound CAS#: 97-63-2 [m.chemicalbook.com]
- 3. This compound (stabilised) for synthesis 97-63-2 [sigmaaldrich.com]
- 4. This compound (stabilised) for synthesis 97-63-2 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 97-63-2 [amp.chemicalbook.com]
- 7. This compound | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
In-Depth Technical Guide to the Glass Transition Temperature of Poly(ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethyl methacrylate) (PEMA) is a versatile acrylic polymer with applications spanning from biomedical devices to drug delivery systems. A critical parameter governing its physical properties and performance in these applications is the glass transition temperature (Tg). The Tg marks the reversible transition in amorphous materials from a hard, rigid, glassy state to a softer, more flexible, rubbery state. Understanding and controlling the Tg of PEMA is paramount for predicting its mechanical behavior, processing characteristics, and stability. This technical guide provides a comprehensive overview of the glass transition temperature of PEMA, including its dependence on molecular weight, detailed experimental protocols for its measurement, and methods for its synthesis.
Glass Transition Temperature of Poly(this compound): The Core Data
The glass transition temperature of a polymer is not a fixed value but is influenced by several factors, most notably its molecular weight. For PEMA, the relationship between number-average molecular weight (Mn) and Tg can be described by the Flory-Fox equation:
Tg = Tg,∞ - K / Mn
Where:
-
Tg,∞ is the glass transition temperature at infinite molecular weight.
-
K is the Flory-Fox parameter, which is related to the free volume of the polymer.
The following table summarizes available quantitative data for the glass transition temperature of PEMA. Due to the limited availability of a wide range of data points in the literature, experimental determination is highly recommended for specific PEMA samples.
| Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Measurement Technique |
| 26,700 | 1.05 | 70.13 | Differential Scanning Calorimetry (DSC)[2] |
| Infinite (theoretical) | - | 72 ± 5 | Differential Scanning Calorimetry (DSC)[1] |
Factors Influencing the Glass Transition Temperature of PEMA
A logical understanding of the factors that modulate the Tg of PEMA is crucial for tailoring its properties for specific applications. The primary determinants include molecular weight, chain flexibility, and intermolecular forces.
Caption: Key factors influencing the glass transition temperature of PEMA.
Experimental Protocols for Measuring the Glass Transition Temperature
Accurate determination of the Tg of PEMA requires precise experimental techniques. The most common methods are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Experimental Workflow:
Caption: Workflow for determining the Tg of PEMA using DSC.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the PEMA sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0°C.
-
Heat the sample from 0°C to 100°C at a heating rate of 10°C/min. This first heating scan is to erase any prior thermal history of the polymer.
-
Cool the sample from 100°C back to 0°C at a cooling rate of 10°C/min.
-
Heat the sample a second time from 0°C to 100°C at a heating rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature is determined from the second heating scan. It is typically taken as the midpoint of the endothermic shift in the baseline of the heat flow versus temperature curve.[3][4]
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg. It measures the mechanical properties of a material as a function of temperature, frequency, and time. The glass transition is associated with a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta.[5]
Detailed Protocol:
-
Sample Preparation: Prepare a rectangular sample of PEMA with typical dimensions of approximately 35 mm x 10 mm x 2 mm. Ensure the surfaces are smooth and parallel.
-
Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp, such as a single cantilever or three-point bending fixture.
-
Experimental Parameters:
-
Set the oscillation frequency to 1 Hz.
-
Set the strain amplitude to a value within the linear viscoelastic region of the material (e.g., 0.1%).
-
Set the temperature program to ramp from room temperature to 100°C at a heating rate of 3°C/min.
-
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The Tg can be reported as the onset of the drop in E', the peak of the E'' curve, or the peak of the tan delta curve. It is crucial to specify which parameter is used to define the Tg.[6]
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. The glass transition is observed as a change in the coefficient of thermal expansion (CTE).
Detailed Protocol:
-
Sample Preparation: Prepare a small, flat PEMA sample, typically a few millimeters in each dimension. Ensure the top and bottom surfaces are parallel.
-
Instrument Setup: Place the sample on the TMA stage and lower the probe onto the sample surface with a minimal applied force (e.g., 5-10 mN) to ensure contact without deforming the sample. Use an expansion probe.
-
Temperature Program: Heat the sample from room temperature to 100°C at a heating rate of 5°C/min.
-
Data Analysis: Plot the change in dimension versus temperature. The Tg is determined as the temperature at which there is a distinct change in the slope of the curve, indicating a change in the CTE. This is often determined by the intersection of the tangents to the curve before and after the transition.[7]
Synthesis of Poly(this compound)
The ability to synthesize PEMA with a controlled molecular weight is essential for tuning its glass transition temperature. Both living anionic polymerization and free-radical polymerization are common methods.
Living Anionic Polymerization
Living anionic polymerization provides excellent control over molecular weight and results in a narrow molecular weight distribution (low PDI).
Detailed Protocol:
-
Reagent Purification: All reagents and solvents must be rigorously purified to remove protic impurities. Tetrahydrofuran (THF) is typically refluxed over sodium/benzophenone ketyl and distilled immediately before use. Ethyl methacrylate (B99206) (EMA) should be distilled from CaH2.
-
Initiator Preparation: A common initiator is sec-butyllithium (B1581126) (s-BuLi). Its concentration should be accurately determined by titration.
-
Polymerization:
-
In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the desired amount of freshly distilled THF.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the calculated amount of s-BuLi initiator via syringe.
-
Slowly add the purified EMA monomer to the initiator solution with vigorous stirring. The reaction is typically very fast.
-
After the desired reaction time (usually a few minutes to an hour), terminate the polymerization by adding a small amount of degassed methanol (B129727).
-
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane. Filter the precipitated polymer and dry it under vacuum to a constant weight.[8]
Free-Radical Polymerization
Free-radical polymerization is a more robust method that is less sensitive to impurities, though it offers less control over molecular weight and PDI compared to living anionic polymerization.
Detailed Protocol:
-
Reagent Preparation: this compound (EMA) should be passed through a column of basic alumina (B75360) to remove the inhibitor. An initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be recrystallized.
-
Polymerization:
-
In a reaction vessel, dissolve the desired amount of EMA and initiator (e.g., 0.1-1 mol% relative to the monomer) in a suitable solvent like toluene.
-
Purge the solution with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80°C) with constant stirring.
-
Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.
-
-
Polymer Isolation: Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol. Filter the polymer and dry it in a vacuum oven.[9]
Conclusion
The glass transition temperature is a fundamental property of poly(this compound) that dictates its suitability for various advanced applications. This technical guide has provided a detailed overview of the factors influencing the Tg of PEMA, a summary of available quantitative data, and comprehensive experimental protocols for its measurement and synthesis. By leveraging this information, researchers, scientists, and drug development professionals can better understand, control, and utilize the properties of PEMA to innovate and optimize their products and processes. Due to the sensitivity of Tg to various factors, it is strongly recommended that the glass transition temperature be determined experimentally for each specific batch of PEMA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymersource.ca [polymersource.ca]
- 3. researchgate.net [researchgate.net]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. youtube.com [youtube.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. ripublication.com [ripublication.com]
A Comprehensive Technical Guide to the Refractive Index of Ethyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the refractive index of ethyl methacrylate (B99206) (EMA) monomer, a crucial physical property for professionals in research, science, and drug development. This document offers a compilation of quantitative data, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.
Ethyl methacrylate is a colorless, volatile liquid commonly used in the synthesis of polymers for a wide range of applications, including medical devices and drug delivery systems.[1] Its refractive index is a fundamental characteristic that is essential for quality control, material identification, and the design of optical components in various scientific and industrial applications.
Quantitative Data: Refractive Index of this compound
The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is dependent on the temperature of the substance and the wavelength of the light. The following table summarizes the available quantitative data for the refractive index of this compound monomer.
| Temperature (°C) | Wavelength (nm) | Refractive Index (n) | Citation |
| 20 | 589.3 (Sodium D-line) | 1.413 | [2] |
| 20 | 589.3 (Sodium D-line) | 1.4147 | [1] |
| 25 | 589.3 (Sodium D-line) | 1.4116 | [2] |
Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer
The refractive index of this compound monomer can be accurately determined using an Abbe refractometer. Due to the volatile nature of the monomer, specific precautions must be taken to ensure accurate and reproducible results.
Materials and Equipment:
-
Abbe Refractometer
-
This compound Monomer (inhibitor-stabilized)
-
Constant temperature water bath
-
Pasteur pipettes or dropper
-
Lint-free lens cleaning tissues
-
Acetone (B3395972) or ethanol (B145695) for cleaning
-
Calibration standards (e.g., distilled water, toluene)
Procedure:
-
Instrument Calibration and Preparation:
-
Ensure the Abbe refractometer is placed on a stable, level surface with adequate lighting.
-
Turn on the instrument and the light source.
-
Connect the refractometer's prisms to a constant temperature water bath set to the desired measurement temperature (e.g., 20.0 °C or 25.0 °C). Allow sufficient time for the prisms to equilibrate to the set temperature.
-
Calibrate the instrument using a standard liquid with a known refractive index at the measurement temperature, such as distilled water (n_D^20 = 1.3330).[3]
-
-
Sample Application:
-
Open the prism assembly of the refractometer.
-
Using a clean Pasteur pipette or dropper, apply a few drops of this compound monomer onto the surface of the lower prism. Ensure there is enough liquid to form a thin, uniform film covering the entire prism surface when the prisms are closed.
-
-
Measurement:
-
Gently close the prism assembly. The liquid will spread to form a thin layer.
-
Look through the eyepiece and adjust the handwheel to bring the light-dark boundary into the field of view.
-
If a colored fringe is visible at the boundary, adjust the compensator dial to eliminate the color and obtain a sharp, black-and-white borderline.
-
Carefully align the borderline with the center of the crosshairs in the eyepiece.
-
Press the switch to illuminate the internal scale and read the refractive index value.
-
For the volatile this compound, it may be necessary to quickly perform the reading to minimize evaporation. Some refractometers have a small hole in the prism assembly to allow for the replenishment of the volatile sample during measurement.[4]
-
-
Cleaning:
-
After the measurement is complete, open the prisms.
-
Gently wipe the prism surfaces with a soft, lint-free tissue to remove the bulk of the monomer.
-
Clean the prisms thoroughly with a suitable solvent, such as acetone or ethanol, using a fresh, clean tissue.
-
Allow the prisms to dry completely before the next measurement or before closing the instrument.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the refractive index of this compound monomer using an Abbe refractometer.
References
Vapor pressure of ethyl methacrylate at different temperatures
This technical guide provides an in-depth overview of the vapor pressure of ethyl methacrylate (B99206) at various temperatures, intended for researchers, scientists, and professionals in drug development. This document compiles quantitative data, details common experimental methodologies for vapor pressure determination, and visualizes the relevant process of free-radical polymerization.
Data Presentation: Vapor Pressure of Ethyl Methacrylate
The vapor pressure of this compound is a critical physicochemical property influencing its handling, formulation, and application. The following table summarizes experimentally determined vapor pressure values at different temperatures, converted to common units for ease of comparison.
| Temperature (°C) | Temperature (°F) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) | Vapor Pressure (kPa) |
| 2.2 | 36 | 14 | 18.7 | 1.87 |
| 20 | 68 | 15 | 20 | 2.0 |
| 20 | 68 | 15.98 | 21.3 | 2.13 |
| 22.8 | 73 | 26.2 | 34.9 | 3.49 |
| 47.8 | 118 | 67 | 89.3 | 8.93 |
Note: Data compiled from various sources.[1][2][3][4][5] Minor discrepancies in vapor pressure at the same temperature may arise from different experimental methodologies and purities of the substance tested.
Experimental Protocols for Vapor Pressure Determination
The determination of vapor pressure for a volatile liquid like this compound can be achieved through several established experimental methods. The choice of method often depends on the required precision, the temperature and pressure range of interest, and the properties of the substance. Three common methods are the static method, ebulliometry, and the isoteniscope method.
Static Method
The static method is a direct measurement technique where the liquid is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.
General Protocol:
-
A sample of this compound is introduced into a sample vessel, which is then connected to a vacuum line and a pressure measuring device.
-
The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
-
The sample vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal and vapor-liquid equilibrium.
-
The pressure inside the vessel, which is the vapor pressure of the sample at that temperature, is recorded.
-
Measurements are repeated at different temperatures to obtain a vapor pressure curve.
This method is considered highly accurate and is suitable for a wide range of pressures.[4][6][7]
Ebulliometry (Dynamic Method)
Ebulliometry involves measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure. The applied pressure is then equal to the vapor pressure of the liquid at that boiling temperature.
General Protocol:
-
This compound is placed in an ebulliometer, which is an apparatus designed to maintain a stable boiling state.
-
The system is connected to a pressure control system, and the pressure is set to a desired value.
-
The liquid is heated until it boils. The design of the ebulliometer ensures that the temperature measured is that of the vapor in equilibrium with the boiling liquid, avoiding errors due to superheating.
-
The stable boiling temperature is recorded at the set pressure. This temperature-pressure pair represents a point on the vapor pressure curve.
-
The process is repeated at various pressures to map out the vapor pressure as a function of temperature.[3][5][8]
Isoteniscope Method
The isoteniscope method is a comparative technique where the vapor pressure of the sample is balanced against a known external pressure.
General Protocol:
-
The bulb of the isoteniscope is partially filled with this compound.
-
The isoteniscope is placed in a constant-temperature bath and connected to a pressure-vacuum system and a manometer.
-
The sample is degassed by boiling it under reduced pressure to expel any dissolved gases.
-
After degassing, the external pressure is adjusted so that the level of the liquid in the U-tube of the isoteniscope is equal on both sides. At this point, the external pressure is equal to the vapor pressure of the sample.
-
The temperature of the bath and the external pressure are recorded.
-
Measurements are repeated at different temperatures.[1][2][9][10]
Visualization of this compound Polymerization
This compound is a monomer that readily undergoes free-radical polymerization to form poly(this compound), a polymer with various industrial and medical applications. The following diagram illustrates the fundamental stages of this process.
Caption: Workflow of the free-radical polymerization of this compound.
References
- 1. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]
- 2. Isoteniscope - Wikipedia [en.wikipedia.org]
- 3. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 4. consilab.de [consilab.de]
- 5. store.astm.org [store.astm.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebulliometer - Wikipedia [en.wikipedia.org]
- 9. hj.hi.is [hj.hi.is]
- 10. tccc.iesl.forth.gr [tccc.iesl.forth.gr]
An In-depth Technical Guide to the Molecular Weight of Ethyl Methacrylate
This technical guide provides a comprehensive overview of the molecular weight of ethyl methacrylate (B99206), a crucial parameter for researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, experimental protocols for molecular weight determination, and visual representations of its chemical context and analytical workflows.
Physicochemical Properties of Ethyl Methacrylate
This compound (EMA) is an organic compound with the chemical formula C6H10O2.[1][2][3][4] It is a colorless liquid and a common monomer used in the preparation of acrylate (B77674) polymers.[1][5] The molecular weight and other key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 114.14 g/mol | [2][6] |
| Molar Mass | 114.144 g·mol−1 | [1] |
| Chemical Formula | C6H10O2 | [1][4] |
| CAS Number | 97-63-2 | [4] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.9135 g/cm³ | [1] |
| Boiling Point | 117 °C (243 °F; 390 K) | [1] |
| Melting Point | -75 °C | [2] |
| Solubility in water | 5.1 g/L | |
| Synonyms | Ethyl 2-methyl-2-propenoate, Methacrylic acid ethyl ester | [5][7] |
Experimental Determination of Molecular Weight
The molecular weight of a volatile compound like this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4] This powerful analytical technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify substances within a sample.[4]
Principle of Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis involves two main stages. First, the gas chromatograph separates the components of a sample mixture. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[3] The mass spectrum produced provides a molecular fingerprint of the compound, from which its molecular weight can be determined.
Detailed Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for determining the molecular weight of this compound using GC-MS.
2.2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Sample Dilution: If analyzing an unknown sample, dilute it in the same solvent to fall within the calibration range of the instrument.
-
Vial Transfer: Transfer the prepared solutions into 2 mL autosampler vials with screw caps (B75204) and septa.
2.2.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection is often preferred for trace analysis to ensure the entire sample volume enters the column.
-
Injector Temperature: 250°C to ensure rapid volatilization of the sample.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: Hold at 200°C for 2 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion and major fragments of this compound.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
2.2.3. Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of this peak. The molecular ion peak (M+), which represents the intact molecule with one electron removed, will correspond to the molecular weight of the compound. For this compound, this will be observed at an m/z of 114.
-
The fragmentation pattern can be compared to a library of known spectra (e.g., NIST) for confirmation.
-
Visualizations
The following diagrams illustrate the chemical context and analytical workflow related to this compound.
Caption: Chemical and physical properties of this compound.
Caption: Workflow for molecular weight determination by GC-MS.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cires1.colorado.edu [cires1.colorado.edu]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Purity Analysis of Ethyl Methacrylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies required for the rigorous purity analysis of ethyl methacrylate (B99206) (EMA). Ensuring the purity of this critical monomer is paramount for the integrity of research and the development of safe and effective drug products. This document outlines common impurities, details analytical techniques, and provides actionable experimental protocols.
Introduction to Ethyl Methacrylate and the Imperative of Purity
This compound (CH₂=C(CH₃)COOC₂H₅) is an ester of methacrylic acid widely utilized in the synthesis of polymers and resins.[1][2] In the pharmaceutical and medical device industries, EMA-based polymers are foundational materials for dental applications, medical implants, and drug delivery systems.[2] The reactive nature of its double bond, which allows for polymerization, also makes it susceptible to degradation and the presence of impurities that can adversely affect the physicochemical properties and biocompatibility of the final product.
The purity of EMA directly influences polymerization kinetics, polymer chain length, and the final polymer's mechanical and toxicological properties. Therefore, a thorough analytical assessment is a prerequisite for its use in any research or development setting.
Common Impurities in this compound
The manufacturing process and storage conditions of this compound can lead to the presence of several impurities. A comprehensive purity analysis must account for these potential contaminants.
-
Methacrylic Acid (MAA): A common impurity resulting from the hydrolysis of the ester. Its presence can alter polymerization rates and affect the acidity of the formulation.
-
Ethanol: Unreacted starting material from the esterification process.
-
Other Esters: Transesterification can lead to the presence of other methacrylate esters, such as mthis compound (MMA), if other alcohols are present.
-
Water: Can hydrolyze the this compound to methacrylic acid and ethanol.[1] Typical specifications for high-purity EMA require a moisture content of less than 0.1%.[1]
-
Polymerization Inhibitors: To prevent spontaneous polymerization during transport and storage, inhibitors are added. The most common are hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3] While essential for stability, their concentration must be monitored as it can affect polymerization initiation. Commercial grades are often stabilized with MEHQ, with concentrations typically greater than 10 ppm.[4]
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to fully characterize the purity of this compound. The following sections detail the primary techniques employed.
Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography is the primary method for determining the assay of this compound and quantifying volatile organic impurities. The ASTM D3362 standard, though withdrawn, provides a foundational methodology for the purity analysis of acrylate (B77674) esters by GC.[5][6][7][8]
Principle: A volatilized sample is passed through a chromatographic column, and its components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.
A general workflow for the GC analysis is as follows:
Karl Fischer Titration for Water Content
The determination of water content is critical, as moisture can lead to the degradation of this compound. The Karl Fischer titration is the gold standard for this measurement.
Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The titration can be performed volumetrically or coulometrically, with the latter being more suitable for trace amounts of water.
The logical steps for performing a Karl Fischer titration are outlined below:
High-Performance Liquid Chromatography (HPLC) for Inhibitor Content
The concentration of polymerization inhibitors such as MEHQ and hydroquinone must be within a specified range to ensure the stability of the monomer without impeding its intended polymerization. HPLC with UV detection is a common method for quantifying these inhibitors.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The inhibitors are separated from the this compound monomer on a reverse-phase column (e.g., C18) and quantified by a UV detector at a wavelength where they exhibit strong absorbance (e.g., 280-300 nm).[9][10]
Spectroscopic Methods for Identity Confirmation
Spectroscopic techniques are essential for confirming the chemical identity of this compound.
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of the ethyl and methacrylate groups. Quantitative ¹H-NMR (qNMR) can also be a powerful tool for purity assessment when compared against a certified internal standard.[11][12][13]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in this compound, such as the C=O of the ester and the C=C of the vinyl group.
Quantitative Data Summary
The following tables summarize typical specifications and analytical parameters for the purity analysis of research-grade this compound.
Table 1: Typical Specifications for High-Purity this compound
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |
| Water Content | ≤ 0.05% | Karl Fischer Titration |
| Acidity (as Methacrylic Acid) | ≤ 0.02% | Titration |
| Inhibitor (MEHQ) | 15 - 20 ppm or as specified | HPLC or Spectrophotometry |
| Appearance | Clear, colorless liquid | Visual Inspection |
Data compiled from various chemical supplier specifications.[1][2]
Table 2: Example GC Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
These parameters are a starting point and may require optimization based on the specific instrument and impurities of interest.[14]
Table 3: Example HPLC Parameters for Inhibitor Analysis
| Parameter | Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method parameters should be validated for the specific application.[9][10]
Detailed Experimental Protocols
Protocol for Purity by Gas Chromatography (GC-FID)
-
Preparation of Internal Standard Stock Solution: Accurately weigh a suitable internal standard (e.g., isobutyl acrylate) and dissolve it in a GC-grade solvent (e.g., acetone) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and potential impurities into volumetric flasks. Add a fixed amount of the internal standard stock solution to each and dilute to volume with the solvent.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add the same fixed amount of internal standard stock solution as used for the calibration standards and dilute to volume with the solvent.
-
GC Analysis: Inject the calibration standards and the sample solution into the GC system using the parameters outlined in Table 2 or an optimized, validated method.
-
Data Analysis: Construct a calibration curve for each impurity by plotting the ratio of the impurity peak area to the internal standard peak area against the concentration of the impurity. From the chromatogram of the sample solution, determine the concentration of each impurity using its calibration curve. The purity of this compound is calculated by subtracting the sum of all impurity percentages from 100%.
Protocol for Water Content by Volumetric Karl Fischer Titration
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Preparation: Add a suitable volume of a dry solvent (e.g., anhydrous methanol) to the titration vessel.
-
Solvent Neutralization: Titrate the solvent with the Karl Fischer reagent until the electrometric endpoint is reached and stable, ensuring the solvent is free of residual water.
-
Standardization of Titrant: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a certified water standard) to the neutralized solvent and titrate to the endpoint. Calculate the water equivalence factor (F) of the Karl Fischer reagent in mg/mL.
-
Sample Analysis: Accurately weigh an appropriate amount of the this compound sample and add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Calculation: Calculate the water content using the following formula: Water (%) = (V × F) / (W × 10) Where:
-
V = Volume of Karl Fischer reagent consumed by the sample (mL)
-
F = Water equivalence factor of the reagent (mg/mL)
-
W = Weight of the sample (g)
-
Protocol for MEHQ Inhibitor by HPLC
-
Preparation of Standard Stock Solution: Accurately weigh about 25 mg of MEHQ reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of MEHQ in the sample (e.g., 0.5 - 5.0 µg/mL).
-
Sample Preparation: Accurately weigh about 1 g of the this compound sample into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
HPLC Analysis: Inject the working standards and the sample solution into the HPLC system using the parameters in Table 3 or a validated equivalent.
-
Data Analysis: Create a calibration curve by plotting the peak area of MEHQ against its concentration for the working standards. Determine the concentration of MEHQ in the sample solution from the calibration curve and calculate the amount in the original sample in ppm (µg/g).
Conclusion
The purity of this compound is a critical quality attribute that must be thoroughly evaluated to ensure the reliability and safety of its applications in research and development. A combination of gas chromatography for assay and volatile impurities, Karl Fischer titration for water content, and HPLC for inhibitor analysis provides a comprehensive purity profile. The methodologies and protocols outlined in this guide serve as a robust framework for scientists and researchers to implement effective quality control for this essential monomer.
References
- 1. This compound High-Purity Reagent [benchchem.com]
- 2. This compound Supplier, this compound Latest Price, CAS 97-63-2, Bulk Sales from China [chemball.com]
- 3. This compound, 99%, COA, Certificate of Analysis, 97-63-2, E 6361 [ottokemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. store.astm.org [store.astm.org]
- 6. kelid1.ir [kelid1.ir]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. fda.gov.tw [fda.gov.tw]
- 10. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. brjac.com.br [brjac.com.br]
Commercial Sourcing and Quality Control of High-Purity Ethyl Methacrylate for Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl methacrylate (B99206) (EMA) is a critical monomer in the synthesis of a wide range of polymers utilized in the pharmaceutical and medical device industries. Its properties are leveraged in applications such as enteric coatings for oral drug delivery, components of dental and orthopedic materials, and as a fundamental building block for various biocompatible polymers. For these sensitive applications, the purity of EMA is of paramount importance, as trace impurities can significantly impact the polymerization process, the physicochemical properties of the final polymer, and, most critically, its biocompatibility and safety.
This technical guide provides a comprehensive overview of the commercial sources for high-purity ethyl methacrylate, details on quality specifications, and outlines the experimental protocols necessary for its analysis and purification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in sourcing and handling this essential monomer.
Commercial Suppliers and Available Grades
High-purity this compound is available from a number of reputable chemical suppliers. These companies typically offer various grades of EMA, with purities often exceeding 99.5%. For pharmaceutical and research applications, it is crucial to source from suppliers who can provide detailed certificates of analysis (CoA) and specifications.
Below is a summary of prominent commercial suppliers and the typical specifications of their high-purity this compound offerings.
| Supplier | Grade | Purity (%) | Key Specifications/Impurities |
| Supplier A | Research/Pharma | ≥99.5% | Inhibitor (MEHQ): 15-20 ppm |
| Supplier B | High Purity | ≥99.5% | Water Content: <0.05% |
| Supplier C | Synthesis Grade | ≥99.0% | Stabilized with Hydroquinone (B1673460) |
| Supplier D | Polymer Grade | ≥99.5% | Specific Gravity: ~0.917 g/mL |
Quality Specifications for Pharmaceutical Use
While a specific monograph for this compound as a standalone pharmaceutical excipient is not prominently listed in major pharmacopoeias, the standards for related copolymers in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide stringent guidelines for residual monomers. For instance, monographs for methacrylic acid and ethyl acrylate (B77674) copolymers specify strict limits on the levels of unreacted monomers.[1][2]
For drug development and medical device applications, the following quality attributes for this compound are critical:
-
High Purity: Typically, a purity of ≥99.5% as determined by gas chromatography (GC) is required.
-
Low Water Content: Moisture can interfere with certain polymerization reactions, so a low water content (e.g., <0.05%) is desirable.
-
Controlled Inhibitor Content: Polymerization inhibitors, such as hydroquinone (HQ) and the methyl ether of hydroquinone (MEHQ), are added to prevent spontaneous polymerization during transport and storage.[2] The type and concentration of the inhibitor must be known and controlled, as it may need to be removed before use.
-
Minimal Process-Related Impurities: Depending on the synthesis route (e.g., esterification of methacrylic acid with ethanol (B145695) or transesterification), impurities such as residual ethanol, methacrylic acid, or other esters may be present.[2]
-
Absence of Heavy Metals and Other Toxic Impurities: For biomedical applications, the material must be free from heavy metals and other potentially toxic substances.
Experimental Protocols
Purity Determination and Impurity Profiling by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify and quantify any volatile impurities.
Methodology: A gas chromatograph equipped with a flame ionization detector (GC-FID) is a standard method for analyzing the purity of EMA.[3]
-
Column: A capillary column suitable for volatile organic compounds, such as a DB-5 or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as acetone (B3395972) or dichloromethane, to an appropriate concentration.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percent of the main EMA peak relative to the total area of all peaks. Impurities are identified by their retention times compared to known standards. For enhanced identification, a mass spectrometer can be coupled with the GC (GC-MS).[4]
Removal of Inhibitor
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from this compound prior to use in polymerization reactions.
Methodology:
-
Alkaline Extraction:
-
Wash the this compound with an equal volume of a 5-10% aqueous sodium hydroxide (B78521) solution in a separatory funnel. The inhibitor, being phenolic, will be deprotonated and extracted into the aqueous phase.
-
Repeat the washing two to three times.
-
Wash the EMA with deionized water until the aqueous phase is neutral to pH paper.
-
-
Drying:
-
Dry the inhibitor-free this compound over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Filtration:
-
Filter the dried EMA to remove the drying agent.
-
-
Storage:
-
The purified, inhibitor-free this compound should be used immediately or stored at a low temperature (2-8 °C) in the dark to prevent polymerization.
-
Visualizations
Caption: Workflow for sourcing and preparing high-purity this compound.
Caption: Impact of this compound purity on final product quality.
References
Thermal Stability of Poly(ethyl methacrylate): A Technical Guide for Researchers
An In-depth Examination of the Thermal Degradation Behavior of a Key Polymer in Scientific and Pharmaceutical Applications
Poly(ethyl methacrylate) (PEMA), a versatile acrylic polymer, finds extensive application in various scientific and industrial fields, including drug delivery systems, medical devices, and specialty coatings. Its thermal stability is a critical parameter that dictates its processing conditions, performance at elevated temperatures, and overall material longevity. This technical guide provides a comprehensive overview of the thermal stability of PEMA, detailing its degradation mechanisms, key thermal properties, and the analytical techniques used for its characterization.
Executive Summary
The thermal degradation of poly(this compound) is a complex process that predominantly proceeds via depolymerization, yielding the constituent monomer, ethyl methacrylate (B99206). The degradation typically occurs in multiple stages, with the thermal stability being influenced by factors such as the presence of weak structural links and the molecular weight of the polymer. Understanding these degradation pathways and the associated thermal thresholds is paramount for optimizing the use of PEMA in diverse applications.
Thermal Degradation Profile
The thermal decomposition of PEMA is characterized by a multi-stage process, as revealed by thermogravimetric analysis (TGA). While the exact temperatures can vary depending on the specific experimental conditions and material properties, a general trend is observable. The thermal stability of PEMA is noted to be lower than that of poly(mthis compound) (PMMA), a phenomenon attributed to the larger size of the ethyl substituent group.[1]
Table 1: Key Thermal Properties of Poly(this compound)
| Property | Value | Analytical Method |
| Glass Transition Temperature (Tg) | 345 ± 5 K (72 ± 5 °C) | Differential Scanning Calorimetry (DSC) |
| Activation Energy of Decomposition | 58 kJ/mol | Differential Scanning Calorimetry (DSC) |
Note: These values are representative and can vary based on the molecular weight and purity of the polymer, as well as the experimental conditions.
Table 2: Multi-Stage Thermal Degradation of Poly(this compound) in an Inert Atmosphere
| Degradation Stage | Peak Temperature (°C) | Associated Chemical Events |
| Stage 1 | ~207 | Scission of weak head-to-head linkages |
| Stage 2 | ~274 | Cleavage of terminal vinylidene units |
| Stage 3 | ~350 | Random chain scission |
| Stage 4 | ~423 | Further random chain scission and depolymerization |
The degradation stages and corresponding peak temperatures are based on studies of similar polymethacrylates and provide a likely model for PEMA degradation.
Degradation Mechanism and Byproducts
The primary mechanism of PEMA thermal degradation is depolymerization, which is essentially the reverse of the polymerization process.[1] This process leads to the generation of a high yield of the this compound monomer. The degradation is initiated by chain scission, which can occur at weak points within the polymer chain, such as head-to-head linkages or at unsaturated chain ends. This initial scission is followed by a rapid "unzipping" of the polymer chain, releasing monomer units.
While the main degradation product is this compound, other volatile compounds can be formed in smaller quantities, especially at higher temperatures. These byproducts can include carbon dioxide, carbon monoxide, methane, ethane, methanol, and ethanol. The formation of these compounds is generally attributed to side-chain reactions and secondary decomposition of the primary degradation products.
Experimental Protocols for Thermal Analysis
Accurate characterization of the thermal stability of PEMA relies on standardized experimental protocols. The following methodologies are commonly employed:
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a material as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500, Perkin Elmer Pyris 1).
-
Sample Mass: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C (or higher, up to 900 °C, to ensure complete decomposition).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Crucible: Platinum or alumina.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This is used to determine the glass transition temperature (Tg).
Typical Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Mass: 5-10 mg, sealed in an aluminum pan.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Heat to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.
-
Hold for a few minutes to erase thermal history.
-
Cool back to the starting temperature at 10 °C/min.
-
Reheat at 10 °C/min to determine the Tg from the second heating scan.
-
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS
Objective: To identify the chemical nature of the volatile products released during thermal decomposition.
Typical Protocol:
-
The TGA is operated using a protocol similar to the one described above.
-
The outlet of the TGA furnace is connected to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).
-
FTIR or MS spectra are collected continuously throughout the TGA experiment, allowing for the identification of evolved gases at different stages of degradation.
Visualizing the Degradation Pathway and Experimental Workflow
To better understand the complex processes involved in the thermal analysis of PEMA, the following diagrams illustrate the degradation pathway and a typical experimental workflow.
References
The Hydrophobicity of Ethyl Methacrylate Copolymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobicity of ethyl methacrylate (B99206) (EMA) copolymers, materials of significant interest in the pharmaceutical sciences for their application in drug delivery systems. The guide details the experimental methodologies used to characterize their hydrophobic properties, presents quantitative data for various copolymer systems, and visualizes key experimental workflows and a relevant biological signaling pathway.
Introduction to the Hydrophobicity of Ethyl Methacrylate Copolymers
The hydrophobicity of a polymer is a critical determinant of its interaction with aqueous environments and biological systems. In the context of drug delivery, the hydrophobic/hydrophilic balance of a copolymer can influence drug loading capacity, release kinetics, nanoparticle stability, and cellular uptake. This compound is a relatively hydrophobic monomer, and its hydrophobicity can be modulated by copolymerization with other monomers of varying polarities. This allows for the fine-tuning of the copolymer's properties to suit specific drug delivery applications.
Copolymers of EMA are often amphiphilic, meaning they possess both hydrophobic and hydrophilic segments. This characteristic enables them to self-assemble into structures like micelles and nanoparticles in aqueous solutions, which can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites. For instance, copolymers of EMA with monomers such as methacrylic acid (MAA) or dimethylaminothis compound (DMAEMA) exhibit pH-responsive behavior, altering their hydrophobicity and solubility in response to changes in pH, a property that can be exploited for targeted drug release in specific tissues or cellular compartments.
Quantitative Data on Hydrophobicity
The hydrophobicity of this compound copolymers is primarily quantified by measuring the water contact angle on a thin film of the polymer. A higher contact angle indicates greater hydrophobicity. Other relevant measures include water absorption and surface free energy.
Water Contact Angle Data
The following table summarizes the water contact angle data for various this compound copolymers. The contact angle is a measure of the wettability of a solid surface by a liquid; higher values indicate lower wettability and thus greater hydrophobicity.
| Copolymer System | Composition | Water Contact Angle (θ) | Reference |
| Poly(this compound) (PEMA) | 100% EMA | ~78° | [1] |
| Poly(mthis compound-co-ethyl methacrylate) | Varied | - | |
| Poly(this compound-co-methacrylic acid) | Varied | Dependent on MAA content and pH | [2][3] |
| Poly(dimethylaminothis compound-co-ethyl methacrylate) | Varied | Dependent on DMAEMA content and pH | |
| Poly(2-ethoxythis compound-co-mthis compound) | 75% 2-EOEMA | - | [4] |
Note: Specific contact angle values for copolymers can vary significantly based on the exact composition, molecular weight, and the method of film preparation. The table provides a general overview.
Water Absorption Data
Water absorption is another key parameter for assessing the hydrophilicity of a polymer. It is typically expressed as the percentage increase in weight after immersion in water for a specified duration.
| Polymer | Water Absorption (24h, 23°C) | Standard |
| Poly(mthis compound) (PMMA) | ~0.3% | ASTM D570 |
Note: Data for specific this compound copolymers is often application-dependent and can be found in specialized literature.
Experimental Protocols
Accurate and reproducible characterization of copolymer hydrophobicity is essential for research and development. This section provides detailed methodologies for key experiments.
Synthesis of this compound Copolymers via Free-Radical Polymerization
This protocol describes a general method for synthesizing this compound copolymers.
Materials:
-
This compound (EMA), inhibitor removed
-
Co-monomer (e.g., methacrylic acid, dimethylaminothis compound)
-
Initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane, tetrahydrofuran)
-
Nitrogen gas source
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Precipitation solvent (e.g., methanol, hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Purify the monomers by passing them through a column of basic alumina (B75360) to remove the inhibitor.
-
In a reaction flask, dissolve the desired molar ratio of EMA and the co-monomer in the chosen solvent.
-
Add the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired time (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the polymer solution to a stirred excess of a non-solvent.
-
Collect the precipitated copolymer by filtration.
-
Wash the copolymer with the non-solvent to remove any unreacted monomers and initiator.
-
Dry the copolymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Water Contact Angle Measurement (Sessile Drop Method)
This protocol is based on the ASTM D5946 standard for measuring the water contact angle on polymer films.[5]
Materials and Equipment:
-
Copolymer film sample
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a flat-tipped needle
-
High-purity water
-
Flat, vibration-free surface
Procedure:
-
Prepare a thin, smooth, and homogeneous film of the copolymer on a solid substrate (e.g., glass slide) by spin-coating, dip-coating, or solution casting. Ensure the film is completely dry.
-
Place the polymer-coated substrate on the sample stage of the contact angle goniometer.
-
Fill the syringe with high-purity water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the polymer film.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the software to analyze the image and determine the contact angle. This is typically done by fitting a mathematical model (e.g., Young-Laplace) to the droplet shape and calculating the angle at the three-phase contact point.
-
Repeat the measurement at several different locations on the film to ensure reproducibility and calculate the average contact angle.
Water Absorption Measurement
This protocol is based on the ASTM D570 standard.[6]
Materials:
-
Copolymer sample (e.g., a molded disc or film of known dimensions)
-
Analytical balance
-
Oven
-
Desiccator
-
Distilled water
-
Lint-free cloth
Procedure:
-
Dry the copolymer specimen in an oven at a specified temperature (e.g., 50 °C) for 24 hours.
-
Transfer the dried specimen to a desiccator to cool to room temperature.
-
Weigh the cooled, dry specimen to the nearest 0.1 mg (this is the initial weight).
-
Immerse the specimen in distilled water maintained at a constant temperature (e.g., 23 °C).
-
After 24 hours, remove the specimen from the water.
-
Quickly pat the surface of the specimen dry with a lint-free cloth to remove excess surface water.
-
Immediately reweigh the specimen (this is the wet weight).
-
Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [ (Wet Weight - Initial Weight) / Initial Weight ] x 100
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a biological pathway relevant to the application of this compound copolymers in drug delivery.
Experimental Workflow for Hydrophobicity Characterization
This workflow outlines the key steps from copolymer synthesis to the determination of its hydrophobic properties.
Caption: Experimental workflow for synthesis and hydrophobicity characterization.
Signaling Pathway: Apoptosis Regulation by Bfl-1/A1
Cationic copolymers of dimethylaminothis compound have been used to deliver siRNA to silence the anti-apoptotic gene Bfl-1/A1 in macrophages, thereby promoting apoptosis. This diagram illustrates a simplified apoptosis signaling pathway highlighting the role of Bfl-1/A1.
Caption: Simplified apoptosis pathway showing Bfl-1/A1 as a therapeutic target.
Conclusion
The hydrophobicity of this compound copolymers is a versatile property that can be precisely controlled through copolymerization. This adaptability makes them highly valuable for a range of applications in drug development, from creating stable drug-loaded nanoparticles to engineering stimuli-responsive systems for targeted release. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working with these promising materials. The visualization of both the experimental workflow and a relevant biological signaling pathway further illustrates the practical application and therapeutic potential of this compound copolymers in modern medicine.
References
- 1. Dextran/eudragit S-100 based redox sensitive nanoparticles for colorectal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)this compound] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly(2-(diethylamino)this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Free-radical Polymerization of Ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the free-radical polymerization of ethyl methacrylate (B99206) (EMA), a common monomer used in the synthesis of polymers for various applications, including in the pharmaceutical and biomedical fields. The following sections detail the reaction mechanism, experimental procedures for bulk and solution polymerization, and expected outcomes.
Introduction
Poly(ethyl methacrylate) (PEMA) is a versatile polymer with applications in medical devices, drug delivery systems, and as a component in dental materials. Its properties can be tailored by controlling the polymerization process. Free-radical polymerization is a common and robust method for synthesizing PEMA. This document outlines two standard protocols for this process: bulk polymerization and solution polymerization.
Reaction Mechanism: Free-Radical Polymerization
Free-radical polymerization proceeds via a chain mechanism involving three main steps: initiation, propagation, and termination.
-
Initiation: A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), thermally decomposes to generate primary free radicals. These highly reactive species then attack an EMA monomer molecule, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another EMA monomer, and this process repeats, rapidly increasing the chain length.
-
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound using Benzoyl Peroxide
This protocol describes the polymerization of EMA without a solvent, which typically yields a highly pure polymer.[1]
Materials:
-
This compound (EMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
Methanol
-
Reaction tube with a stopcock
-
Heating bath (e.g., oil bath)
-
Vacuum oven
Procedure:
-
Monomer Preparation: To remove the inhibitor (e.g., hydroquinone (B1673460) methyl ether), wash the EMA with an aqueous alkali solution, followed by distilled water. Dry the monomer over a suitable drying agent (e.g., anhydrous sodium sulfate) and then distill under reduced pressure.
-
Initiator Addition: In a reaction tube, dissolve benzoyl peroxide (0.1 wt% relative to the monomer) in the purified this compound. For example, for 10 g of EMA, use 10 mg of BPO.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the monomer-initiator mixture to several freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed reaction tube in a preheated oil bath at 80°C. The polymerization time will affect the conversion and molecular weight of the resulting polymer. A typical reaction time is 2-4 hours.
-
Isolation and Purification: After the desired time, cool the reaction tube to room temperature. The resulting viscous polymer solution or solid polymer is dissolved in toluene.
-
Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Drying: Collect the precipitated white PEMA powder by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Solution Polymerization of this compound using AIBN
This method involves polymerizing EMA in a solvent, which helps to control the reaction temperature and the viscosity of the reaction mixture.
Materials:
-
This compound (EMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene (or other suitable solvent like ethyl acetate)
-
Methanol
-
Three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Monomer and Solvent Preparation: Use purified EMA as described in Protocol 1. Ensure the solvent (toluene) is dry.
-
Reaction Setup: Charge the three-necked flask with the desired amount of EMA and toluene. A typical monomer concentration is 50% (v/v).
-
Initiator Addition: Add AIBN (0.1-0.5 wt% relative to the monomer) to the flask.
-
Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
Polymerization: Heat the reaction mixture to 70°C with continuous stirring. The polymerization is typically carried out for 4-8 hours.
-
Isolation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Drying: Filter the precipitated PEMA and dry it under vacuum at 60°C.
Data Presentation
The following tables summarize typical quantitative data obtained from the free-radical polymerization of this compound under various conditions.
Table 1: Bulk Polymerization of this compound
| Initiator | Initiator Conc. (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| BPO | 0.1 | 80 | 2 | ~60-70 | 50,000 | 100,000 | ~2.0 |
| BPO | 0.1 | 80 | 4 | >90 | 80,000 | 170,000 | ~2.1 |
| BPO | 0.5 | 70 | 3 | ~80-90 | 30,000 | 65,000 | ~2.2 |
Table 2: Solution Polymerization of this compound in Toluene
| Initiator | Initiator Conc. (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| AIBN | 0.2 | 70 | 6 | ~85-95 | 40,000 | 85,000 | ~2.1 |
| AIBN | 0.5 | 70 | 4 | >90 | 25,000 | 55,000 | ~2.2 |
| AIBN | 0.2 | 80 | 4 | >95 | 35,000 | 75,000 | ~2.1 |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index = Mw/Mn) are indicative and can vary based on specific experimental conditions and purification methods. Free-radical polymerization typically results in polymers with a PDI greater than 1.5.[2][3]
Visualizations
Signaling Pathway of Free-Radical Polymerization
Caption: Mechanism of free-radical polymerization.
Experimental Workflow for Bulk Polymerization
Caption: Workflow for bulk polymerization of EMA.
References
Application Notes & Protocols: Synthesis of Ethyl Methacrylate Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ethyl methacrylate) (PEMA) and its copolymers are versatile polymers widely utilized in the development of nanoparticle-based drug delivery systems. These materials offer biocompatibility, tunable properties, and the ability to encapsulate a wide range of therapeutic agents. Nanoparticles synthesized from methacrylate-based polymers can be engineered to provide controlled and targeted drug release, enhancing therapeutic efficacy while minimizing systemic side effects. Particularly, copolymers incorporating monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) or methacrylic acid (MAA) can impart stimuli-responsive characteristics, such as pH-sensitivity, allowing for drug release to be triggered by the specific microenvironments of target tissues like tumors or intracellular compartments.[1][2][3] This document provides detailed protocols for the synthesis, drug loading, and characterization of this compound-based nanoparticles.
Experimental Protocols
Protocol 1: Surfactant-Free Emulsion Polymerization for PEMA Nanoparticles
This protocol describes a method for synthesizing poly(hydroxythis compound) (PHEMA) nanoparticles, which can be adapted for this compound, using a surfactant-free emulsion polymerization technique.[4]
Materials:
-
This compound (EMA) monomer (inhibitor removed)
-
2-Hydroxythis compound (HEMA) (optional, for hydrophilicity)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet.
-
Purging: Add 80 g of deionized water to the flask. Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Monomer Addition: While stirring at 400 rpm, add the EMA monomer (e.g., 1.6 g) to the reactor. If creating a copolymer, add the comonomer at the desired ratio.
-
Initiator Addition: Add the KPS initiator (e.g., 0.12 g, 0.15 wt% relative to the continuous phase) to the mixture.[5]
-
Polymerization: Heat the reactor to 80°C and maintain this temperature for at least 4 hours under continuous stirring and a nitrogen atmosphere.
-
Purification: After the reaction is complete, cool the resulting nanoparticle dispersion to room temperature. Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), discarding the supernatant, and resuspending the pellet in deionized water. Repeat this washing step three times to remove unreacted monomers and initiator.
-
Storage: The purified nanoparticles can be stored as an aqueous dispersion at 4°C or lyophilized for long-term storage.
Protocol 2: Miniemulsion Polymerization for Magnetic PEMA Nanoparticles
This protocol details the synthesis of magnetic nanoparticles coated with a poly(this compound-co-methacrylic acid) shell via miniemulsion polymerization.[3][6]
Materials:
-
This compound (EMA) monomer (inhibitor removed)
-
Methacrylic acid (MAA)
-
Magnetite (Fe₃O₄) nanoparticles
-
Oleic acid (stabilizer)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Deionized water
Equipment:
-
Ultrasonic bath/probe sonicator
-
Three-necked round-bottom flask with condenser and mechanical stirrer
-
Heating mantle
-
Magnetic separator
Procedure:
-
Hydrophobization of Magnetite: Disperse magnetite nanoparticles in deionized water and add oleic acid (e.g., 50-100% of the magnetite mass). Stir vigorously to coat the nanoparticles, then magnetically separate them from the supernatant.[6]
-
Oil Phase Preparation: In a beaker, mix EMA (e.g., 20 g) and MAA (e.g., 0.2 g) with the hydrophobized magnetite nanoparticles.
-
Miniemulsion Formation: Add the oil phase mixture to an aqueous solution of SDS (e.g., 0.2 g in 225 g of water).
-
Sonication: Immerse the mixture in an ice bath and sonicate using a high-power probe sonicator for 20 minutes to form a stable miniemulsion of nanodroplets.[6]
-
Polymerization: Transfer the miniemulsion to the reactor setup. Add the AIBN initiator (e.g., 0.1 g). Heat the system to 75-80°C and maintain for 3 hours under mechanical stirring.[6]
-
Purification: Coagulate the resulting magnetic latex by adding an excess of ethanol. Wash the particles repeatedly with ethanol to remove unreacted species, using a magnet to separate the particles during washing steps.
Protocol 3: Solvent Displacement for Copolymer Nanoparticles
This method is suitable for preparing nanoparticles from pre-formed polymers, such as methacrylic acid-ethyl acrylate (B77674) copolymers.[7]
Materials:
-
Methacrylic acid–ethyl acrylate copolymer (e.g., Eudragit®)
-
Drug (e.g., Glibenclamide)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (deionized water)
-
Surfactant/stabilizer (e.g., Poloxamer, Polysorbate 80)
Equipment:
-
Magnetic stirrer
-
Syringe pump or burette
-
Rotary evaporator
Procedure:
-
Organic Phase: Dissolve the copolymer and the hydrophobic drug in a suitable organic solvent.
-
Aqueous Phase: Prepare an aqueous solution containing the surfactant.
-
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe pump. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, entrapping the drug and forming nanoparticles.
-
Solvent Removal: Remove the organic solvent from the dispersion under reduced pressure using a rotary evaporator.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the free drug and excess surfactant. Wash the pellet with deionized water and re-centrifuge.
-
Storage: Resuspend the purified nanoparticles in a suitable medium or lyophilize for storage.
Protocol 4: Drug Loading and Characterization
A. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Separation: After loading, separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Quantification of Free Drug: Measure the concentration of the free, unencapsulated drug in the supernatant using UV-Vis spectrophotometry or HPLC at the drug's maximum absorbance wavelength.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DLC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
B. Particle Size and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
Quantitative Data Summary
The following tables summarize typical quantitative data for methacrylate-based nanoparticles from literature.
Table 1: Nanoparticle Formulation and Physicochemical Properties
| Formulation Type | Polymer/Copolymer | Drug | Avg. Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solvent Displacement | Methacrylic Acid–Ethyl Acrylate | Glibenclamide | 18.98 | 0.371 | -13.71 | 44.5 | [7] |
| Free Radical Polymerization | p(NIPA-co-DMAEMA) | SN-38 | 140 | N/A | N/A | ~80 | [8] |
| Graft Copolymerization | Casein-g-PEMA | N/A | 3.4 | N/A | N/A | N/A | [9] |
| ARGET ATRP | mPEG-b-PDEAEMA-b-PMMA | Doxorubicin | <100 | N/A | N/A | 55 | [10] |
N/A: Not Available in the cited source.
Table 2: Drug Release Characteristics
| Nanoparticle System | Drug | Release Condition | Cumulative Release (%) | Time (h) | Reference |
| PDPA-based NPs | Doxorubicin | pH 5.0 + 10 mM DTT | 95.5 | 11 | [1] |
| PDPA-based NPs | Doxorubicin | pH 5.0 | 77.6 | 20 | [1] |
| p(NIPA-co-DMAEMA) | SN-38 | 42°C (Above LCST) | Higher Rate | N/A | [8] |
| p(NIPA-co-DMAEMA) | SN-38 | 37°C (Below LCST) | Lower Rate | N/A | [8] |
| p(HEMPA) | Amlodipine | pH 7.4 | 99.5 | 72 | [11] |
Visualizations
Caption: General experimental workflow for nanoparticle synthesis and evaluation.
Caption: Mechanism of pH-responsive drug release from a methacrylate nanoparticle.
Caption: Targeted drug delivery inhibiting a generic cancer cell signaling pathway.
References
- 1. Polymeric nanocarriers for cancer treatment: the promise of sensitive poly(2-(diisopropylamino)this compound) - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00268K [pubs.rsc.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Poly[2-(dimethylamino)this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 6. repositorio.ufrn.br [repositorio.ufrn.br]
- 7. Development, Characterization, Optimization, and In Vivo Evaluation of Methacrylic Acid–Ethyl Acrylate Copolymer Nanoparticles Loaded with Glibenclamide in Diabetic Rats for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Poly(2-(diethylamino)this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Polymeric Nanomaterial Based on Poly(Hydroxythis compound-Methacryloylamidophenylalanine) for Hypertension Treatment: Properties and Drug Release Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Methacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methacrylate (B99206) (EMA) is a monomer that is utilized in the formulation of dental resin composites. It presents distinct physical, mechanical, and biological properties when compared to more conventional methacrylate monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). Notably, Bis-EMA, a derivative of EMA, is recognized for its low viscosity, reduced water sorption, and lower polymerization shrinkage, making it a valuable component in dental resin formulations.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of EMA and its derivatives in dental resin composites.
Data Presentation
The following tables summarize key quantitative data from studies comparing dental resin composites formulated with different methacrylate monomers.
Table 1: Physicochemical Properties of Dental Resin Monomers
| Monomer | Water Sorption (wt%) | Solubility (μg/mm³) | Reference |
| Bis-EMA | 1.79 | 14.21 | [2][3] |
| UDMA | Lower than TEGDMA and Bis-GMA | Higher than TEGDMA | [2] |
| Bis-GMA | Higher than UDMA and Bis-EMA | - | [2] |
| TEGDMA | 6.33 | 2.41 | [2] |
Table 2: Mechanical Properties of Dental Resin Composites
| Resin System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Bis-EMA/TEGDMA (80/20 wt%) | 69.7 | 1.58 | [4] |
| UDMA/Bis-GMA/TEGDMA (40/40/20 wt%) | 89.5 | 2.1 | [4] |
| Bis-acryl resins (Bis-GMA based) | Generally higher than methacrylate resins | - | [5] |
| Ethyl methacrylate resins | Generally lower than bis-acryl resins | - | [5] |
Table 3: Degree of Conversion of Experimental Dental Resins
| Resin System | Photoinitiator System | Curing Time (s) | Degree of Conversion (%) | Reference |
| 37.5 Bis-GMA/37.5 Bis-EMA/25 TEGDMA | CQ/DMAEMA (0.5/1.0) | 40 | 51.62 ± 2.69 | |
| 37.5 Bis-GMA/37.5 Bis-EMA/25 TEGDMA | CQ/DMAEMA (1.0/0.5) | 40 | 37.95 ± 2.79 | |
| 37.5 Bis-GMA/37.5 Bis-EMA/25 TEGDMA | CQ/OPPI/DMAEMA (0.1/1.0/0.2) | 40 | 65.13 ± 2.09 | |
| 37.5 Bis-GMA/37.5 Bis-EMA/25 TEGDMA | CQ/OPPI/DMAEMA (0.2/1.0/0.2) | 40 | 64.22 ± 2.29 |
Note: CQ = Camphorquinone (B77051), DMAEMA = 2-(dimethylamino)this compound, OPPI = 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Experimental Protocols
Protocol 1: Formulation of an Experimental EMA-Based Dental Resin Composite
This protocol describes the preparation of an experimental dental resin composite incorporating this compound or its derivatives.
Materials:
-
This compound (EMA) or Bis-EMA
-
Co-monomers (e.g., UDMA, TEGDMA)
-
Silanized filler particles (e.g., silica (B1680970), glass)
-
Photoinitiator system (e.g., camphorquinone (CQ) and an amine co-initiator like ethyl-4-(dimethylamino)benzoate (EDMAB))
-
Inhibitor (e.g., butylated hydroxytoluene (BHT))
-
Mixing vessel (light-protected)
-
Magnetic stirrer or mechanical mixer
-
Vacuum oven (optional, for degassing)
Procedure:
-
Monomer Mixture Preparation: In a light-protected vessel, combine the desired weight percentages of EMA or Bis-EMA with co-monomers (e.g., 50 wt% Bis-EMA, 30 wt% UDMA, 20 wt% TEGDMA).
-
Initiator and Inhibitor Addition: Add the photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB) and the inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture.
-
Mixing: Stir the mixture using a magnetic stirrer or mechanical mixer in a dark environment until a homogenous solution is obtained.
-
Filler Incorporation: Gradually add the silanized filler particles to the resin matrix while continuously mixing. The filler loading can be varied (e.g., 60-80 wt%) depending on the desired properties.
-
Homogenization: Continue mixing until the filler is uniformly dispersed throughout the resin matrix, forming a paste-like consistency.
-
Degassing (Optional): To remove any entrapped air bubbles, the composite paste can be placed in a vacuum oven at room temperature for a specified time.
-
Storage: Store the formulated composite paste in a light-proof container at a cool temperature until use.
Protocol 2: Evaluation of Flexural Strength (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.
Materials and Equipment:
-
Cured rectangular specimens of the dental composite (25 mm x 2 mm x 2 mm)
-
Universal testing machine with a three-point bending fixture
-
Micrometer for precise measurement of specimen dimensions
Procedure:
-
Specimen Preparation: Prepare rectangular specimens of the dental composite by filling a mold of the specified dimensions and light-curing according to the manufacturer's instructions. Ensure complete and uniform curing.
-
Specimen Storage: Store the cured specimens in distilled water at 37°C for 24 hours before testing.
-
Measurement of Dimensions: Accurately measure the width and thickness of each specimen at the center using a micrometer.
-
Three-Point Bending Test:
-
Set the support span on the universal testing machine to 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load at the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
-
Calculation of Flexural Strength: Calculate the flexural strength (σ) in megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:
-
F is the maximum load at fracture (N)
-
l is the span length (mm)
-
b is the width of the specimen (mm)
-
h is the thickness of the specimen (mm)
-
Protocol 3: Determination of Water Sorption and Solubility
This protocol follows the guidelines of ISO 4049.
Materials and Equipment:
-
Cured disc-shaped specimens of the dental composite (15 mm diameter, 1 mm thickness)
-
Desiccator with silica gel
-
Analytical balance (accuracy of 0.01 mg)
-
Distilled water
-
Incubator at 37°C
Procedure:
-
Specimen Preparation: Prepare disc-shaped specimens and light-cure them.
-
Initial Drying and Weighing:
-
Place the specimens in a desiccator containing freshly dried silica gel at 37°C.
-
Weigh the specimens daily on an analytical balance until a constant mass (m₁) is achieved (i.e., mass change of less than 0.1 mg in 24 hours).
-
-
Water Immersion: Immerse the dried and weighed specimens in distilled water at 37°C for 7 days.
-
Weighing after Immersion: After 7 days, remove the specimens from the water, blot them dry to remove excess surface water, and weigh them (m₂).
-
Final Drying and Weighing: Place the specimens back into the desiccator at 37°C and re-dry them until a constant mass (m₃) is achieved.
-
Calculations:
-
Water Sorption (Wsp): Wsp (µg/mm³) = (m₂ - m₃) / V
-
Solubility (Wsl): Wsl (µg/mm³) = (m₁ - m₃) / V Where V is the volume of the specimen in mm³.
-
Protocol 4: In Vitro Cytotoxicity Assessment - MTT Assay
This protocol provides a general method for assessing the cytotoxicity of leachable components from EMA-based dental composites on human gingival fibroblasts (HGFs).
Materials and Equipment:
-
Human Gingival Fibroblasts (HGFs) cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cured disc-shaped specimens of the dental composite
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Preparation of Eluates:
-
Sterilize the cured composite discs (e.g., with ethylene (B1197577) oxide or UV irradiation).
-
Incubate the discs in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to obtain the eluate.
-
-
Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Eluates: Remove the culture medium and replace it with the prepared eluates from the composite specimens. Include a negative control (fresh medium) and a positive control (e.g., a known cytotoxic substance).
-
Incubation: Incubate the cells with the eluates for 24 hours at 37°C.
-
MTT Assay:
-
Remove the eluates and add MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the negative control.
Visualizations
Experimental Workflow for Material Characterization
Caption: Workflow for the formulation and characterization of EMA-based dental composites.
Cellular Response to Methacrylate Monomers
While specific signaling pathways for this compound are not extensively detailed in the provided search results, the general response of cells to methacrylate monomers involves oxidative stress and inflammatory pathways.
Caption: General cellular response pathways to methacrylate monomer exposure.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobt3ath.com [mobt3ath.com]
Application Notes and Protocols: Emulsion Polymerization of Ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of poly(ethyl methacrylate) (PEMA) nanoparticles via a conventional emulsion polymerization process. This method is widely applicable for producing stable aqueous dispersions of polymer nanoparticles, which have significant potential in various fields, including drug delivery, coatings, and material science.
Introduction
Emulsion polymerization is a free-radical polymerization technique that is commonly used to produce polymer dispersions, often referred to as latexes. The process involves emulsifying a water-insoluble monomer, such as ethyl methacrylate (B99206) (EMA), in an aqueous phase with the aid of a surfactant. A water-soluble initiator is then introduced to start the polymerization within the micelles formed by the surfactant. This method offers excellent control over the polymer's molecular weight and particle size, resulting in a stable colloidal dispersion of polymer particles. PEMA, a hydrophobic acrylate (B77674) polymer, is of particular interest due to its biocompatibility and physical properties, which are similar to poly(mthis compound) (PMMA) but with less heat generated during polymerization.[1]
Experimental Protocol: Batch Emulsion Polymerization of this compound
This protocol outlines a standard laboratory-scale batch emulsion polymerization of this compound.
2.1. Materials
| Reagent | Grade | Supplier (Example) |
| This compound (EMA), ≥99%, contains MEHQ as inhibitor | Reagent | Sigma-Aldrich |
| Sodium dodecyl sulfate (B86663) (SDS), ≥98.5% | Reagent | Sigma-Aldrich |
| Potassium persulfate (KPS), ≥99.0% | Reagent | Sigma-Aldrich |
| Deionized (DI) water | High-purity | - |
| Nitrogen gas, high purity | - | - |
2.2. Equipment
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Reflux condenser
-
Mechanical stirrer with a paddle agitator
-
Dropping funnel
-
Thermometer or thermocouple
-
Heating mantle or oil bath with temperature controller
-
Nitrogen inlet and outlet
2.3. Procedure
-
Monomer Purification: To remove the inhibitor, pass the this compound through a column of activated basic alumina.
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle or oil bath.
-
Initial Charge: To the flask, add 200 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).
-
Inert Atmosphere: Begin stirring the solution at a moderate speed (e.g., 200-300 rpm) and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reactor to the reaction temperature of 70 °C.[2]
-
Initiator Addition: Once the temperature has stabilized, add a solution of 0.5 g of potassium persulfate (KPS) dissolved in 10 mL of deionized water to the flask.
-
Monomer Addition: Immediately after initiator addition, begin the dropwise addition of 50 g of purified this compound from the dropping funnel over a period of 30 minutes.
-
Polymerization: After the monomer addition is complete, continue stirring at 70 °C for a total reaction time of 4 hours to ensure high monomer conversion.
-
Cooling: After 4 hours, turn off the heat and allow the reactor to cool to room temperature while maintaining stirring and the nitrogen atmosphere.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: The resulting PEMA latex can be characterized for particle size and distribution (e.g., using Dynamic Light Scattering), morphology (e.g., using Scanning or Transmission Electron Microscopy), and monomer conversion (gravimetrically).
2.4. Quantitative Data Summary
The following table summarizes the quantities of reagents used in this protocol.
| Component | Amount | Role |
| This compound (EMA) | 50.0 g | Monomer |
| Deionized Water | 210 mL | Dispersion Medium |
| Sodium Dodecyl Sulfate (SDS) | 1.0 g | Surfactant |
| Potassium Persulfate (KPS) | 0.5 g | Initiator |
Semi-Continuous Emulsion Polymerization
For applications requiring more precise control over particle size and polymer composition, a semi-continuous process can be employed. In this method, a pre-emulsion of the monomer, surfactant, and water is prepared and fed continuously into the reactor.[3]
3.1. Pre-emulsion Preparation
| Component | Amount |
| Ethyl Acrylate | 742.0 g |
| Methacrylic Acid | 685.0 g |
| Docusate Sodium | 23.0 g |
| Polysorbate 80 | 2.2 g |
| Distilled Water | 805.0 g |
3.2. Reactor Charge
| Component | Amount |
| Docusate Sodium | 10.1 g |
| Polysorbate 80 | 1.0 g |
| Distilled Water | 2362.0 g |
| Ethyl Acrylate | 17.3 g |
| Methacrylic Acid | 15.9 g |
The reaction is typically initiated at 75°C after purging with nitrogen.[3]
Visualization of the Process
4.1. Experimental Workflow
The following diagram illustrates the key steps in the batch emulsion polymerization of this compound.
4.2. Mechanism of Emulsion Polymerization
The diagram below outlines the fundamental stages of emulsion polymerization.
Applications in Drug Development
Poly(this compound) nanoparticles synthesized via emulsion polymerization are promising candidates for drug delivery systems. Their tunable particle size, high stability in aqueous media, and potential for surface functionalization make them suitable for encapsulating and delivering therapeutic agents. The hydrophobic core of the PEMA nanoparticles can serve as a reservoir for poorly water-soluble drugs, enhancing their bioavailability. Further research into co-polymerization and surface modification can lead to the development of targeted and controlled-release drug delivery platforms.
References
Application Notes and Protocols for Grafting Ethyl Methacrylate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the grafting of ethyl methacrylate (B99206) (EMA) and its derivatives onto various polymer backbones. This surface modification technique is pivotal in the development of advanced materials with tailored properties for a multitude of applications, including drug delivery, biocompatible coatings, and enhanced material performance.
Introduction to Ethyl Methacrylate Grafting
Grafting this compound onto a polymer backbone is a powerful method to impart new functionalities to a base polymer. By covalently attaching poly(this compound) (PEMA) chains to a pre-existing polymer, it is possible to modify surface properties, enhance thermal stability, and introduce responsive behaviors. This is particularly relevant in the pharmaceutical and biomedical fields, where precise control over material-bio interactions is crucial.
Common polymer backbones for EMA grafting include natural polymers like cellulose (B213188) and natural rubber, as well as synthetic polymers. The choice of the backbone and the grafting method depends on the desired final properties of the graft copolymer.
Grafting Methodologies
There are three primary strategies for grafting polymer chains onto a backbone: "grafting from," "grafting to," and "grafting through."
-
"Grafting From" (or Surface-Initiated Polymerization): In this approach, initiator sites are first created on the polymer backbone. The monomer (this compound) is then polymerized directly from these sites, leading to the growth of grafted chains. This method allows for high grafting densities. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed in this strategy to achieve well-defined grafted chains.
-
"Grafting To": This method involves the synthesis of pre-formed polymer chains with reactive end-groups that can then be attached to a complementary functional group on the polymer backbone. While this allows for better characterization of the grafted chains before attachment, achieving high grafting density can be challenging due to steric hindrance.
-
"Grafting Through" (or Macromonomer Method): In this technique, a monomer is copolymerized with a macromonomer, which is a polymer chain with a polymerizable end-group. This method is one of the simplest ways to synthesize graft copolymers with well-defined side chains.[1]
Key Grafting Techniques and Experimental Data
Free Radical Polymerization
Free radical polymerization is a conventional method for grafting EMA. It typically involves the use of a chemical initiator to generate radicals on the polymer backbone, which then initiate the polymerization of the monomer.
Quantitative Data for Free Radical Grafting of Methacrylates
| Polymer Backbone | Monomer | Initiator System | Grafting Efficiency (%) | Grafting Percentage (%) | Reference |
| Ethylene-Propylene Copolymer | Mthis compound (MMA) | Benzoyl Peroxide (BPO) | Decreased from ~100 to 75 with increasing temperature (70 to 95 °C) | - | [2] |
| Ethylene-Propylene Copolymer | Mthis compound (MMA) | Benzoyl Peroxide (BPO) | Decreased from 90 to 30 with increasing MMA concentration | - | [2] |
| Natural Rubber | Mthis compound (MMA) & Styrene | Not specified | - | - | [3] |
| Cellulose | Polymthis compound (PMMA) | Ceric Ammonium Nitrate (CAN) | ~Constant with increasing MMA amount | Max. 367 at 8 mL MMA | [4] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It is a powerful tool for the "grafting from" approach.
Quantitative Data for ATRP Grafting of Methacrylates
| Polymer Backbone | Monomer(s) | Catalyst System | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Methoxy-poly(ethylene glycol) | DMAEMA & n-Butyl Methacrylate | CuBr/bpy | Up to 34,000 g/mol | 1.11 - 1.47 | [1] |
| Ethyl Cellulose | Mthis compound (MMA) & Styrene | CuBr/PMDETA | Increased with monomer conversion | Narrow | [5] |
| Poly(2-hydroxythis compound) | - | CuCl/bpy | - | - | [6] |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that can be used for grafting EMA. It offers excellent control over the molecular weight and architecture of the grafted chains.
Quantitative Data for RAFT Grafting of Methacrylates
| Polymer Backbone | Monomer | RAFT Agent | Graft Ratio (%N) | Monomer Conversion (%) | Reference |
| Cellulose | 2-(Dimethylaminoethyl) methacrylate (DMAEMA) | MCPDB | Increased with free CTA | - | [7] |
| Carboxymethylated Cellulose | 2-(Dimethylaminoethyl) methacrylate (DMAEMA) | - | Increased with monomer concentration | - | [8] |
Experimental Protocols
Protocol for "Grafting From" using ATRP: Grafting of this compound from a Hydroxylated Polymer Backbone
This protocol describes a general procedure for grafting poly(this compound) from a polymer backbone containing hydroxyl groups, such as cellulose or poly(2-hydroxythis compound).
Step 1: Macroinitiator Synthesis (Functionalization of the Backbone)
-
Dissolve the hydroxyl-containing polymer in a suitable dry solvent (e.g., anhydrous THF or DMF) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of an acyl halide initiator, such as 2-bromoisobutyryl bromide, dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) or water).
-
Filter, wash the polymer with the non-solvent, and dry under vacuum to obtain the macroinitiator.
Step 2: Atom Transfer Radical Polymerization (ATRP)
-
In a dry Schlenk flask, add the macroinitiator, the copper(I) catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Add the this compound (EMA) monomer and a suitable solvent (e.g., toluene (B28343) or anisole).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the graft copolymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol for "Grafting From" using RAFT Polymerization: Grafting of this compound from a Cellulose Backbone
This protocol outlines a general procedure for grafting PEMA from a cellulose backbone functionalized with a RAFT chain transfer agent (CTA).
Step 1: Synthesis of Cellulose-Based RAFT Agent
-
Activate the hydroxyl groups on the cellulose backbone. This can be achieved through various chemical modifications.
-
React the activated cellulose with a suitable RAFT agent containing a complementary reactive group to covalently attach the CTA to the cellulose backbone.
-
Purify the cellulose-based RAFT agent by washing extensively to remove any unreacted reagents.
Step 2: RAFT Polymerization
-
In a reaction vessel, suspend the cellulose-based RAFT agent in a suitable solvent (e.g., dioxane or DMF).
-
Add the this compound (EMA) monomer and a free radical initiator (e.g., AIBN or V-50).
-
For better control, a free RAFT agent can also be added to the solution.[7]
-
Degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Stop the reaction by cooling the mixture and exposing it to air.
-
Isolate the graft copolymer by filtration and wash thoroughly with a solvent for the homopolymer (e.g., acetone (B3395972) or THF) to remove any ungrafted PEMA.
-
Dry the final product under vacuum.
Characterization of Graft Copolymers
The successful grafting of EMA onto the polymer backbone can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of both the backbone polymer and the grafted PEMA chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the graft copolymer and, in some cases, to determine the grafting percentage.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the grafted chains (after cleavage from the backbone) and to observe the increase in molecular weight of the copolymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the graft copolymer compared to the original polymer backbone.
-
Elemental Analysis: To quantify the amount of grafted polymer by measuring the elemental composition (e.g., nitrogen content if a nitrogen-containing monomer like DMAEMA is used).[7]
Applications in Drug Development
Grafting this compound and its derivatives onto polymer backbones can create novel materials for drug delivery applications. For instance, grafting with pH-responsive polymers like poly(2-(diethylamino)this compound) (PDEAEMA) can lead to the formation of micelles that release encapsulated drugs in response to the acidic environment of tumors.[9] The controlled release of therapeutic agents can be tailored by adjusting the composition and architecture of the graft copolymers. For example, studies have shown sustained release of drugs from polymer blends containing poly(this compound).[10]
Visualizations
Caption: Overview of "Grafting From," "Grafting To," and "Grafting Through" methodologies.
Caption: Experimental workflow for "Grafting From" using ATRP.
Caption: Experimental workflow for "Grafting From" using RAFT polymerization.
References
- 1. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)this compound and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RAFT Graft Polymerization of 2-(Dimethylaminoethyl) Methacrylate onto Cellulose Fibre | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Poly(2-(diethylamino)this compound)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "In Vitro Drug Release Study of Methacrylate Polymer Blend System: Effe" by Jun Li, David Barrow et al. [aquila.usm.edu]
Application Notes and Protocols: Cross-linking of Ethyl Methacrylate (EMA) with Ethylene Glycol Dimethacrylate (EGDMA) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linked hydrogels fabricated from ethyl methacrylate (B99206) (EMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) are versatile biomaterials with significant potential in the field of drug delivery. EMA, a hydrophobic monomer, contributes to the mechanical strength of the polymer network, while EGDMA acts as a crucial cross-linking agent, forming a three-dimensional structure. The ratio of EMA to EGDMA is a critical determinant of the hydrogel's physicochemical properties, including its swelling behavior, mechanical integrity, and, most importantly, the release kinetics of encapsulated therapeutic agents. By precisely tuning the cross-linking density, these hydrogels can be engineered for a variety of drug delivery applications, from controlled release formulations to scaffolds in tissue engineering.
Key Applications in Drug Development
-
Controlled Drug Release: The cross-linked network of poly(EMA-co-EGDMA) allows for the sustained and controlled release of entrapped drugs. The rate of release can be modulated by altering the cross-linking density.
-
Targeted Drug Delivery: These hydrogels can be formulated into micro- or nanoparticles, enabling targeted delivery to specific tissues or organs.
-
Scaffolds for Tissue Engineering: The biocompatible and tunable nature of these hydrogels makes them suitable for use as scaffolds that can be loaded with cells or growth factors to promote tissue regeneration.
-
Biocompatible Coatings: Poly(EMA-co-EGDMA) can be utilized as a coating for medical devices and implants to enhance their biocompatibility and minimize inflammatory responses.
Experimental Protocols
Materials
-
Ethyl methacrylate (EMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), cross-linking agent
-
Ammonium (B1175870) persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Model drug (e.g., ibuprofen, methylene (B1212753) blue)
Protocol for Synthesis of Poly(EMA-co-EGDMA) Hydrogels
This protocol details the synthesis of poly(EMA-co-EGDMA) hydrogels via free-radical polymerization.
-
Preparation of Monomer Solution: In a glass vial, prepare the monomer solution by mixing EMA and EGDMA at the desired molar ratio (refer to Table 1 for examples).
-
Initiator Addition: Add the initiator, ammonium persulfate (APS), to the monomer solution at a concentration of 0.5 mol% with respect to the total moles of monomers. Ensure complete dissolution by gentle vortexing.
-
Degassing: To remove dissolved oxygen, which can inhibit the polymerization process, purge the solution with nitrogen gas for 15-20 minutes.
-
Initiation of Polymerization: Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution (typically in a 1:1 molar ratio with APS) and mix thoroughly.
-
Casting and Curing: Immediately transfer the solution into a desired mold (e.g., between two glass plates with a spacer for thin films). Allow the polymerization to proceed at room temperature for 24 hours.[1][2]
-
Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours. Change the water frequently to remove any unreacted monomers and initiator.[1]
-
Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved. Store the dried hydrogel (xerogel) in a desiccator.[1]
Protocol for Swelling Studies
-
Initial Weight: Accurately weigh a piece of the dried hydrogel (xerogel).
-
Immersion: Immerse the xerogel in a known volume of phosphate-buffered saline (PBS) at pH 7.4 and 37°C.[1]
-
Equilibration: At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it. Continue this process until a constant weight is achieved, indicating that the hydrogel has reached its equilibrium swelling.
-
Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dried hydrogel.
Protocol for Drug Loading
-
Swelling in Drug Solution: Immerse a pre-weighed dried hydrogel sample in a solution of the model drug in a suitable solvent (e.g., ethanol (B145695) or PBS) of a known concentration.
-
Equilibration: Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature to ensure maximum drug loading.[1]
-
Drying: After loading, remove the hydrogel from the solution, gently rinse with a small amount of fresh solvent to remove any surface-adhered drug, and dry it in a vacuum oven at a low temperature to a constant weight.[1]
-
Determination of Drug Loading: The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the loading solution using UV-Vis spectrophotometry.
Protocol for In Vitro Drug Release
-
Release Medium: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Cumulative Release: Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize the expected quantitative data based on the cross-linking of methacrylate-based hydrogels with EGDMA. The data illustrates the impact of varying the EGDMA concentration on the swelling and drug release properties.
Table 1: Effect of EGDMA Concentration on the Swelling Ratio of Poly(EMA-co-EGDMA) Hydrogels
| Formulation Code | EMA (mol%) | EGDMA (mol%) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) |
| EMA-EGDMA-1 | 99 | 1 | ~450 |
| EMA-EGDMA-2 | 97 | 3 | ~300 |
| EMA-EGDMA-3 | 95 | 5 | ~200 |
| EMA-EGDMA-4 | 90 | 10 | ~120 |
Note: The swelling ratio decreases as the concentration of the cross-linker (EGDMA) increases. This is due to a more tightly cross-linked network that restricts the uptake of water.[3]
Table 2: Effect of EGDMA Concentration on the In Vitro Release of a Model Drug from Poly(EMA-co-EGDMA) Hydrogels
| Formulation Code | EGDMA (mol%) | Cumulative Drug Release (%) after 24 hours |
| EMA-EGDMA-1 | 1 | ~85 |
| EMA-EGDMA-2 | 3 | ~65 |
| EMA-EGDMA-3 | 5 | ~45 |
| EMA-EGDMA-4 | 10 | ~25 |
Note: The rate of drug release is inversely proportional to the cross-linker concentration. A higher cross-linking density results in a more tortuous path for the drug to diffuse out of the hydrogel matrix, leading to a slower and more sustained release.[3]
Visualizations
Caption: Free-radical polymerization of EMA with EGDMA.
Caption: Experimental workflow for hydrogel synthesis and evaluation.
References
Application Notes and Protocols: Ethyl Methacrylate in Hydrogel Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of ethyl methacrylate (B99206) (EMA)-based hydrogels for drug delivery. The protocols detailed below are intended to serve as a guide for researchers in developing novel hydrogel formulations for various therapeutic applications.
Introduction to Ethyl Methacrylate (EMA) Hydrogels
This compound is a versatile monomer used in the synthesis of biocompatible hydrogels. These hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical and chemical properties, such as swelling behavior, mechanical strength, and drug release kinetics, make them excellent candidates for controlled drug delivery systems. EMA-based hydrogels can be designed to release therapeutic agents in a sustained manner, improving treatment efficacy and patient compliance.
Synthesis of EMA-Based Hydrogels
A common method for synthesizing EMA-based hydrogels is through free-radical polymerization. This process involves the polymerization of the EMA monomer in the presence of a cross-linking agent and a polymerization initiator.
Experimental Protocol: Free-Radical Polymerization of p(EMA) Hydrogel
This protocol outlines the synthesis of a basic poly(this compound) p(EMA) hydrogel. The ratios of monomer, cross-linker, and initiator can be varied to modulate the hydrogel's properties.
Materials:
-
This compound (EMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), cross-linking agent
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
Procedure:
-
Preparation of the Pre-polymerization Solution: In a clean glass vial, prepare the pre-polymerization solution according to the formulations in Table 1. A typical formulation involves dissolving the desired amount of EMA and EGDMA in deionized water.
-
Nitrogen Purging: Stir the solution under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add the initiator (APS) and the accelerator (TEMED) to the solution. Continue stirring under a nitrogen atmosphere for another 10 minutes.
-
Casting and Polymerization: Transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness or into glass tubes). Seal the mold to prevent oxygen from entering.
-
Curing: Allow the polymerization to proceed at room temperature for 24 hours or until a solid hydrogel is formed. The polymerization time and temperature can be adjusted to optimize the hydrogel properties.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers, cross-linkers, and initiators.
-
Drying: The purified hydrogel can be used in its swollen state or dried to a constant weight in a vacuum oven at 40-50°C.
Table 1: Example Formulations for p(EMA) Hydrogel Synthesis
| Component | Formulation 1 (Low Cross-linking) | Formulation 2 (High Cross-linking) |
| This compound (EMA) | 5 mL | 5 mL |
| Ethylene Glycol Dimethacrylate (EGDMA) | 0.1 mL | 0.5 mL |
| Deionized Water | 5 mL | 5 mL |
| Ammonium Persulfate (APS) (10% w/v) | 100 µL | 100 µL |
| TEMED | 20 µL | 20 µL |
Characterization of EMA-Based Hydrogels
Thorough characterization is crucial to ensure the synthesized hydrogels meet the required specifications for drug delivery applications.
Swelling Behavior
The swelling ratio determines the hydrogel's capacity to absorb and retain water, which influences drug loading and release.
Protocol: Swelling Ratio Determination
-
Weigh the dried hydrogel sample (Wd).
-
Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
Table 2: Swelling Properties of p(EMA) Hydrogels
| Hydrogel Formulation | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) |
| Formulation 1 (Low Cross-linking) | 350 ± 25 |
| Formulation 2 (High Cross-linking) | 180 ± 15 |
Morphological Analysis
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and internal porous structure of the hydrogel.[1]
Protocol: SEM Analysis
-
Freeze-dry the swollen hydrogel sample.
-
Fracture the dried sample to expose the internal structure.
-
Mount the sample on an aluminum stub and sputter-coat it with a thin layer of gold or palladium to make it conductive.[2]
-
Image the surface and cross-section of the hydrogel using an SEM.
Chemical Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the hydrogel and the successful polymerization of the monomers.[3][4]
Protocol: FTIR Analysis
-
Obtain the FTIR spectrum of the dried hydrogel sample.
-
Identify the characteristic peaks corresponding to the functional groups in the polymer network (e.g., C=O stretching of the ester group in EMA, C-O stretching).
Mechanical Properties
The mechanical strength of the hydrogel is important for its handling and stability, especially for load-bearing applications.
Protocol: Compression Test
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Perform compression tests using a universal testing machine.
-
Record the stress-strain data to determine the compressive modulus.
Table 3: Mechanical Properties of p(EMA) Hydrogels
| Hydrogel Formulation | Compressive Modulus (kPa) |
| Formulation 1 (Low Cross-linking) | 50 ± 5 |
| Formulation 2 (High Cross-linking) | 150 ± 10 |
Application in Drug Delivery
EMA-based hydrogels can be loaded with various therapeutic agents for controlled release.
Drug Loading
Drugs can be loaded into the hydrogel during or after polymerization.
Protocol: Swelling-Diffusion Method for Drug Loading
-
Immerse a dried, pre-weighed hydrogel sample in a concentrated solution of the drug in a suitable solvent (e.g., PBS for water-soluble drugs).
-
Allow the hydrogel to swell for 24-48 hours to facilitate drug diffusion into the polymer network.
-
Remove the drug-loaded hydrogel, rinse briefly with the solvent to remove surface-adhered drug, and dry to a constant weight.
-
The amount of loaded drug can be determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectroscopy or by weighing the dried hydrogel before and after loading.[2]
In Vitro Drug Release
In vitro drug release studies are performed to evaluate the release kinetics of the drug from the hydrogel.
Protocol: In Vitro Drug Release Study [5][6]
-
Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the vial at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[7]
-
Calculate the cumulative percentage of drug released over time.
Table 4: In Vitro Release of a Model Drug from p(EMA) Hydrogels
| Time (hours) | Cumulative Release (%) - Formulation 1 | Cumulative Release (%) - Formulation 2 |
| 1 | 25 ± 3 | 15 ± 2 |
| 6 | 60 ± 5 | 40 ± 4 |
| 12 | 85 ± 6 | 65 ± 5 |
| 24 | 98 ± 4 | 80 ± 6 |
| 48 | - | 95 ± 5 |
Biocompatibility
Biocompatibility is a critical requirement for any material intended for biomedical applications.
Protocol: MTT Assay for Cytotoxicity [8]
-
Culture a suitable cell line (e.g., fibroblasts) in a 96-well plate.
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol (B145695) treatment).
-
Place the hydrogel samples in direct contact with the cells or use an extract of the hydrogel in the cell culture medium.
-
Incubate for 24-72 hours.
-
Perform an MTT assay to assess cell viability. A cell viability of over 70% is generally considered non-cytotoxic.[8]
Visualizations
Experimental Workflow for EMA Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and drug delivery application of EMA hydrogels.
Logical Relationship for Hydrogel-Based Drug Development
Caption: Logical workflow for the development of EMA hydrogels for drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3.4.4. In vitro Drug Release from Hydrogels [bio-protocol.org]
- 7. In vitro drug release from the hydrogel [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Copolymerization of Ethyl Methacrylate (EMA) with Methyl Methacrylate (MMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copolymers of ethyl methacrylate (B99206) (EMA) and methyl methacrylate (MMA) are versatile acrylic polymers with significant applications in the pharmaceutical and biomedical fields. Their biocompatibility, low toxicity, and tunable physicochemical properties make them ideal for use in drug delivery systems, medical implants, and dental materials.[1] The ratio of EMA to MMA in the copolymer chain is a critical determinant of its properties; a higher concentration of MMA typically results in a harder, more rigid polymer with a higher glass transition temperature (Tg), while an increased proportion of EMA imparts greater flexibility.[2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of EMA-MMA copolymers.
Applications in Drug Development
The primary application of EMA-MMA copolymers in drug development is in the formulation of controlled-release oral dosage forms and transdermal drug delivery systems.[3] These copolymers are often known by the trade name Eudragit®, a family of polymers widely used as coating agents for tablets and capsules to achieve pH-dependent drug release. This targeted delivery protects acid-labile drugs from the gastric environment and allows for release in the neutral to alkaline environment of the intestines.
In transdermal patches, EMA-MMA copolymers can form the adhesive matrix that adheres to the skin and controls the rate of drug diffusion into the bloodstream. The flexibility and adhesive properties of the copolymer can be tailored by adjusting the EMA/MMA ratio to ensure patient comfort and optimal drug delivery.
Quantitative Data Summary
The properties of poly(this compound-co-mthis compound) are highly dependent on the monomer feed ratio, the polymerization method, and the resulting molecular weight. Below is a summary of key quantitative data.
Monomer Reactivity Ratios
The reactivity ratios (r) indicate the preference of a growing polymer chain radical to add a monomer of the same species versus the other comonomer. For the copolymerization of mthis compound (M1) with a structurally similar comonomer, 2-ethoxythis compound (M2), the following reactivity ratios have been reported:
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| Mthis compound (MMA) | 2-Ethoxythis compound (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random |
Source: Synthesis and Characterization of Copolymers of Mthis compound and 2-Ethoxythis compound.[1] Given the structural similarity between EMA and 2-EOEMA, these values suggest that the copolymerization of EMA and MMA will also likely result in a random copolymer.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical property for pharmaceutical applications, as it affects the mechanical properties and drug release characteristics of the polymer. The Tg of the copolymer is intermediate between that of the homopolymers, poly(mthis compound) (PMMA) and poly(this compound) (PEMA).
| Homopolymer | Glass Transition Temperature (Tg) |
| Poly(mthis compound) (PMMA) | ~105 °C (atactic) |
| Poly(this compound) (PEMA) | ~65 °C |
Source: Various polymer handbooks and literature. The Tg of the copolymer can be estimated using the Fox equation:
1/Tg = w1/Tg1 + w2/Tg2
where Tg is the glass transition temperature of the copolymer, w1 and w2 are the weight fractions of MMA and EMA, respectively, and Tg1 and Tg2 are the glass transition temperatures of the respective homopolymers. Increasing the EMA content will lower the Tg of the copolymer, making it more flexible.[2]
Experimental Protocols
Free Radical Solution Polymerization of EMA and MMA
This protocol describes a typical laboratory-scale synthesis of an EMA-MMA copolymer via solution polymerization.
Materials:
-
Mthis compound (MMA), inhibitor removed
-
This compound (EMA), inhibitor removed
-
Toluene (B28343), anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Beakers and filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: In a 250 mL round-bottom flask, combine the desired molar ratio of MMA and EMA. Add a sufficient amount of toluene to create a 20-50% (w/v) monomer solution.
-
Initiator Addition: Add AIBN as the initiator. A typical concentration is 0.1-1.0 mol% with respect to the total moles of monomers.
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 60-80 °C with continuous stirring. The polymerization time will vary depending on the desired conversion but is typically in the range of 2-8 hours.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol (a non-solvent) while stirring vigorously. The copolymer will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated copolymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator. Dry the polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Emulsion Polymerization of EMA and MMA
This method produces an aqueous dispersion (latex) of the copolymer.
Materials:
-
Mthis compound (MMA)
-
This compound (EMA)
-
Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant
-
Potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) as a water-soluble initiator
-
Deionized water
-
Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and temperature control
Procedure:
-
Aqueous Phase Preparation: In the reaction kettle, dissolve the surfactant (e.g., SDS) in deionized water.
-
Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of the MMA and EMA monomers in a small amount of the aqueous surfactant solution.
-
Reaction Setup: Heat the aqueous phase in the reactor to 70-80 °C under a nitrogen atmosphere with stirring.
-
Initiation: Add a portion of the initiator (e.g., KPS) to the reactor.
-
Monomer Feed: Slowly feed the monomer emulsion into the reactor over a period of 2-4 hours.
-
Completion of Reaction: After the monomer feed is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
Visualizations
Caption: Free radical copolymerization mechanism.
Caption: Solution polymerization workflow.
Characterization of EMA-MMA Copolymers
The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group peaks (e.g., C=O stretching of the ester groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition by integrating the signals corresponding to the protons or carbons of each monomer unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.
References
Application Note: Characterization of Poly(ethyl methacrylate) by Gel Permeation Chromatography
Introduction
Poly(ethyl methacrylate) (PEMA) is a versatile thermoplastic polymer with applications in various fields, including drug delivery, medical devices, and as a comonomer for other methacrylates.[1] The molecular weight and molecular weight distribution of PEMA are critical parameters that significantly influence its physical and mechanical properties, such as its glass transition temperature, viscosity, and mechanical strength. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining these crucial characteristics of polymers.[2][3] This application note provides a detailed protocol for the characterization of PEMA using GPC.
Principle of Gel Permeation Chromatography
GPC separates molecules based on their hydrodynamic volume in solution.[3][4] The polymer sample is dissolved in a suitable solvent and injected into a chromatographic system.[2] The system consists of a column packed with porous beads.[2] As the sample passes through the column, larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later.[5][6] A detector measures the concentration of the polymer as it elutes, generating a chromatogram. By calibrating the system with polymer standards of known molecular weights, the retention time can be correlated to the molecular weight of the PEMA sample, allowing for the determination of its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[4][5]
Experimental Protocol
A detailed methodology for the GPC analysis of PEMA is provided below.
1. Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GPC results.[7]
-
Weighing: Accurately weigh 5–10 mg of the dry PEMA sample using a precision balance.[7]
-
Solvent Selection: Tetrahydrofuran (THF) is a commonly used and effective solvent for PEMA.[1][8] Ensure the use of high-purity or HPLC-grade THF.[9]
-
Dissolution: Dissolve the PEMA sample in the appropriate volume of THF to achieve a concentration between 1 and 2 mg/mL.[9] For PEMA with a molecular weight between 10,000 Da and 1,000,000 Da, a concentration of 1-2 g/L is recommended.[1] Gently stir the solution at room temperature until the polymer is fully dissolved.[7] Avoid vigorous shaking or sonication, which can cause polymer chain degradation.[9]
-
Filtration: Filter the polymer solution through a 0.2–0.45 µm PTFE or PVDF syringe filter to remove any particulate matter that could clog the GPC column.[7]
-
Degassing: Degas the filtered solution to remove dissolved air, which can interfere with the detector signal.[7] This can be achieved by vacuum or by sparging with nitrogen gas.[7]
2. GPC System and Conditions
The following table outlines the typical instrumental parameters for the GPC analysis of PEMA.[1]
| Parameter | Value |
| Mobile Phase | Tetrahydrofuran (THF) |
| Stationary Phase | PSS SDV |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
3. Calibration
Calibration of the GPC system is essential for accurate molecular weight determination.[5]
-
Standards: Use a set of narrow-polydispersity poly(mthis compound) (PMMA) standards with known molecular weights.[1][10]
-
Procedure: Prepare solutions of each PMMA standard in THF at a concentration of approximately 1 mg/mL. Inject each standard into the GPC system and record the retention time for the peak maximum.
-
Calibration Curve: Plot the logarithm of the molecular weight (log M) of the standards against their corresponding retention times. A linear relationship should be observed. This calibration curve will be used to determine the molecular weight of the PEMA samples.[5]
4. Data Analysis
The GPC software will use the calibration curve to calculate the molecular weight parameters of the PEMA sample from its chromatogram.[6]
-
Molecular Weight Averages: The software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz).[5]
-
Polydispersity Index (PDI): The PDI, a measure of the breadth of the molecular weight distribution, is calculated as the ratio of Mw to Mn (PDI = Mw/Mn).[5] A PDI value close to 1.0 indicates a narrow molecular weight distribution.
Data Presentation
The quantitative results from the GPC analysis of different PEMA samples can be summarized in a table for easy comparison.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PEMA-01 | 55,000 | 82,500 | 1.50 |
| PEMA-02 | 62,000 | 96,100 | 1.55 |
| PEMA-03 | 48,000 | 74,400 | 1.55 |
Visualization
GPC Experimental Workflow
The following diagram illustrates the logical workflow of the GPC experiment for PEMA characterization.
Caption: Workflow for PEMA analysis by GPC.
References
- 1. agilent.com [agilent.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. GPC Analysis Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 4. aimplas.net [aimplas.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. rsc.org [rsc.org]
Application Note: Monitoring Ethyl Methacrylate Polymerization with NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the real-time, in-situ monitoring of polymerization reactions and the detailed microstructural analysis of the resulting polymers. This document provides a comprehensive guide to using ¹H NMR spectroscopy for studying the free-radical polymerization of ethyl methacrylate (B99206) (EMA). It includes detailed protocols for monitoring polymerization kinetics, determining monomer conversion, and quantifying the tacticity of poly(ethyl methacrylate) (PEMA).
Principle of the Method
¹H NMR spectroscopy allows for the non-invasive and quantitative analysis of a chemical reaction mixture. Its utility in polymer science stems from its ability to distinguish between molecules based on the chemical environment of their protons.
Monitoring Monomer Conversion: The polymerization of this compound involves the conversion of the monomer's carbon-carbon double bond into a saturated single-bond polymer backbone. The vinyl protons of the EMA monomer have characteristic chemical shifts (typically between 5.5 and 6.1 ppm) that are distinct from the signals of the newly formed polymer backbone (typically 1.8-2.1 ppm).[1][2] By integrating the signal intensity of the disappearing monomer vinyl peaks relative to a stable internal standard, the monomer conversion can be calculated as a function of time.[3][4] This provides detailed kinetic data for the polymerization reaction.[5]
Analyzing Polymer Tacticity: Tacticity describes the stereochemical arrangement of the chiral centers within a polymer backbone.[6] For PEMA, the relative orientation of the ester side chains affects the local magnetic environment of the α-methyl protons. This results in distinct chemical shifts for different stereochemical arrangements, known as triads:
-
Isotactic (mm): Neighboring side chains are on the same side of the polymer backbone.
-
Syndiotactic (rr): Neighboring side chains are on alternating sides.[6]
-
Atactic (mr): Side chains are randomly arranged.
High-resolution ¹H NMR can resolve the signals corresponding to these triads, allowing for the quantitative determination of the polymer's stereoregularity, which significantly influences its physical properties like the glass transition temperature.[6][7][8]
Determining Molecular Weight: While techniques like Gel Permeation Chromatography (GPC) are standard for molecular weight determination, ¹H NMR can provide an estimate of the number-average molecular weight (Mn), particularly for polymers with Mn values under 3000 g/mol .[9][10] This is achieved through end-group analysis, where the integral of a signal from a known initiator fragment or chain-end is compared to the integral of the repeating monomer units.[11][12]
Experimental Protocols
Protocol 1: In-situ Monitoring of EMA Polymerization Kinetics
This protocol describes the real-time monitoring of a thermally initiated free-radical polymerization.
Materials & Equipment:
-
This compound (EMA), inhibitor removed
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, Toluene-d₈)
-
J-Young NMR tube[5]
-
NMR Spectrometer (≥300 MHz) with variable temperature control
Procedure:
-
Reaction Mixture Preparation: In a clean vial, prepare a stock solution by accurately weighing the EMA monomer, AIBN initiator, and the internal standard. Add the required volume of deuterated solvent. A typical ratio might be EMA/Initiator/Standard of 100:1:10 molar equivalents.
-
Sample Degassing: Transfer approximately 0.6 mL of the reaction mixture into a J-Young NMR tube. To remove dissolved oxygen, which inhibits radical polymerization, subject the sample to a minimum of three freeze-pump-thaw cycles.[5]
-
Initiating the Experiment: After the final thaw, backfill the NMR tube with an inert gas (e.g., N₂ or Ar). Insert the tube into the NMR spectrometer, which has been pre-calibrated and pre-heated to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after the sample reaches thermal equilibrium.
-
Set up an automated array of 1D ¹H NMR experiments to acquire spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.
-
Protocol 2: Post-Polymerization Tacticity Analysis
This protocol is for analyzing the microstructure of the purified polymer.
Materials & Equipment:
-
Purified, dry poly(this compound) (PEMA) sample
-
Standard 5 mm NMR tubes
-
High-field NMR Spectrometer (≥400 MHz for better resolution)
Procedure:
-
Sample Preparation: Dissolve 10-15 mg of the purified PEMA in approximately 0.7 mL of CDCl₃. Ensure the polymer is fully dissolved.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is critical for accurate integration of the small, resolved peaks in the α-methyl region.
-
Data Analysis and Presentation
Key ¹H NMR Signal Assignments
The following table summarizes the approximate chemical shifts for the key protons in an EMA polymerization reaction mixture.
| Group | Assignment | Approximate Chemical Shift (δ, ppm) | Notes |
| EMA Monomer | Vinyl Protons (=CH₂) | 5.5 - 6.1 | Disappear as polymerization proceeds.[2] |
| O-CH₂ (Ethyl) | ~4.2 | Quartet, remains relatively constant. | |
| CH₃ (Ethyl) | ~1.3 | Triplet, remains relatively constant. | |
| α-CH₃ (Methyl) | ~1.9 | Remains, but may overlap with polymer signals. | |
| PEMA Polymer | Polymer Backbone (-CH₂-) | 1.8 - 2.1 | Broad signal that grows over time. |
| O-CH₂ (Ethyl) | ~4.0 | Broadened quartet. | |
| CH₃ (Ethyl) | ~1.2 | Broadened triplet. | |
| α-CH₃ (Methyl) | 0.8 - 1.4 | Splits into three main regions based on tacticity.[6][13] | |
| rr triad (B1167595) (syndiotactic) | ~0.9 | ||
| mr triad (atactic) | ~1.0 | ||
| mm triad (isotactic) | ~1.2 |
Quantitative Analysis
1. Monomer Conversion Calculation: Monomer conversion is determined by comparing the integral of a monomer vinyl proton peak (Ivinyl) to the integral of the non-reactive internal standard peak (Istd) over time.
Conversion (%) = [ 1 - ( (Ivinyl / Istd)t / (Ivinyl / Istd)t=0 ) ] x 100
Sample Data Table: Polymerization Kinetics
| Reaction Time (min) | Monomer Conversion (%) |
| 0 | 0.0 |
| 10 | 12.5 |
| 20 | 23.8 |
| 30 | 34.1 |
| 60 | 58.9 |
| 90 | 75.3 |
| 120 | 86.2 |
2. Tacticity Calculation: From a high-resolution spectrum of the purified polymer, integrate the areas of the α-methyl peaks corresponding to the rr, mr, and mm triads.
% rr = ( Irr / (Irr + Imr + Imm) ) x 100 % mr = ( Imr / (Irr + Imr + Imm) ) x 100 % mm = ( Imm / (Irr + Imr + Imm) ) x 100
Sample Data Table: PEMA Tacticity
| Triad | Integral Area (Arbitrary Units) | Percentage (%) |
| rr (syndiotactic) | 2.65 | 53.0 |
| mr (atactic) | 2.25 | 45.0 |
| mm (isotactic) | 0.10 | 2.0 |
Visualizations
Caption: Workflow for in-situ NMR monitoring of polymerization kinetics.
Caption: Reaction scheme for free-radical polymerization of EMA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 7. Analysis of poly(this compound)s by on-line hyphenation of liquid chromatography at the critical adsorption point and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of 1H DOSY for Facile Measurement of Polymer Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Methacrylate-Based Scaffolds in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl methacrylate (B99206) (EMA) and its derivatives in the fabrication of scaffolds for tissue engineering applications. The information is compiled from various studies and aims to provide a comprehensive resource for researchers in the field.
Introduction to Ethyl Methacrylate in Tissue Engineering
This compound (EMA) and its hydroxylated form, 2-hydroxythis compound (HEMA), are synthetic polymers that have garnered significant interest in tissue engineering.[1][2] These materials offer the advantage of tunable mechanical properties, biocompatibility, and the ability to be fabricated into porous three-dimensional structures that can mimic the native extracellular matrix (ECM).[1][3][4] Hydrogels based on these polymers are particularly attractive due to their high water content and soft texture, which resembles native tissue.[1] While traditional poly(this compound) (pHEMA) is not biodegradable, recent advancements have focused on creating biodegradable versions by incorporating degradable crosslinkers, making them suitable for tissue regeneration applications where the scaffold is intended to be replaced by new tissue over time.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on tissue engineering scaffolds fabricated using this compound derivatives.
Table 1: Mechanical Properties of Methacrylate-Based Scaffolds
| Scaffold Composition | Fabrication Method | Young's Modulus (MPa) | Compressive Modulus (kPa) | Elongation at Break (%) | Citation |
| HEMA/gelatin/PBAE | Cryogelation | - | - | 26.96 | [1] |
| HEMA/gelatin/PBAE with nHAp | Cryogelation | 5.87 | - | 24.37 | [1][4] |
| HEMA/gelatin/PBAE | Porogenation | - | - | 20.45 | [1] |
| HEMA/gelatin/PBAE with nHAp | Porogenation | 10.14 | - | 17.58 | [1][4] |
| P(AAc-HEMA)/G | Cross-linking | - | 11.6 ± 1.1 to 203 ± 3.7 | - | [5] |
nHAp: nano-hydroxyapatite; PBAE: poly(β-amino ester); P(AAc-HEMA)/G: poly(acrylic acid-2-hydroxy this compound)/gelatin
Table 2: Physicochemical and Biological Properties
| Scaffold Composition | Fabrication Method | Porosity (%) | Mass Loss (%) (at 16 weeks) | Cell Adhesion Rate | Citation |
| HEMA/gelatin/PBAE | Cryogelation | - | 23.17 ± 0.85 | High | [1] |
| HEMA/gelatin/PBAE with nHAp | Cryogelation | - | 21.93 ± 1.12 | 15-20% higher than without nHAp | [1][4] |
| HEMA/gelatin/PBAE | Porogenation | - | 9.24 ± 0.67 | High | [1] |
| HEMA/gelatin/PBAE with nHAp | Porogenation | 7.55 ± 0.69 | 7.55 ± 0.69 | 15-20% higher than without nHAp | [1] |
| Alginate/gelatin/HEMA | Cryogelation | 72.10–84.25 | - | - | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the fabrication and characterization of this compound-based scaffolds.
Scaffold Fabrication via Cryogelation
This protocol describes the fabrication of a composite hydrogel scaffold using 2-hydroxythis compound (HEMA), gelatin, and a poly(β-amino ester) (PBAE) crosslinker.[1]
Materials:
-
2-hydroxythis compound (HEMA)
-
Gelatin
-
Poly(β-amino ester) (PBAE) crosslinker
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving gelatin in deionized water at an elevated temperature (e.g., 63°C).[6]
-
Add HEMA and the PBAE crosslinker to the gelatin solution and mix thoroughly.
-
Add the photoinitiator to the mixture.
-
Pour the solution into molds of the desired shape and size.
-
Freeze the molds at -18°C for 24 hours.[6]
-
Following freezing, expose the frozen molds to UV light to initiate photopolymerization and crosslinking of the HEMA and PBAE components.
-
Thaw the resulting cryogels and wash them extensively with deionized water to remove any unreacted monomers or photoinitiator.
-
Freeze-dry the scaffolds to obtain a porous 3D structure.
Caption: Workflow for scaffold fabrication via cryogelation.
Mechanical Testing: Uniaxial Compression
This protocol outlines the procedure for determining the mechanical properties of the fabricated scaffolds.[1]
Equipment:
-
Universal testing machine with a load cell (e.g., 100 N)[1]
Procedure:
-
Prepare cylindrical or disk-shaped scaffold samples of defined dimensions.
-
Place a sample on the compression platen of the universal testing machine.
-
Apply a uniaxial compressive load to the scaffold at a constant rate (e.g., 50 µm/s).[7]
-
Record the stress-strain data until the scaffold fails or reaches a predefined strain limit.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve.[1]
-
Repeat the measurement for multiple samples (at least three) to ensure reproducibility.[1]
Caption: Workflow for uniaxial compression testing of scaffolds.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of the scaffolds and the proliferation of cells cultured on them using an MTT assay.[5][8][9]
Materials:
-
Fabricated scaffolds
-
Cell culture medium (e.g., DMEM with 10% FBS)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Scaffold Sterilization and Seeding:
-
Sterilize the scaffolds using an appropriate method (e.g., UV irradiation).[7]
-
Place the sterile scaffolds into the wells of a culture plate.
-
Seed a known number of cells (e.g., 1 x 10^6 cells per scaffold) onto each scaffold.[1]
-
Incubate for a period to allow cell attachment (e.g., 90 minutes).[1]
-
Add cell culture medium to each well and culture for the desired time points (e.g., 2, 7, and 28 days).[1]
-
-
MTT Assay:
-
At each time point, remove the culture medium and add MTT solution to each well.
-
Incubate for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The optical density is proportional to the number of viable cells.[8]
-
Caption: Workflow for cell viability assessment using MTT assay.
Signaling Pathways
While the provided search results do not detail specific signaling pathways directly modulated by this compound scaffolds, it is known that scaffold properties such as surface topography, stiffness, and the presence of bioactive molecules can influence cell behavior through various signaling pathways. For instance, in the context of bone tissue engineering, materials that promote osteogenesis often influence pathways such as the BMP/SMAD pathway or the Wnt signaling pathway. For scaffolds incorporating bioactive molecules like Transforming Growth Factor-beta (TGF-β), the canonical SMAD pathway and non-canonical pathways like MAPKs and PI3K are relevant for regulating cell behavior.[10] Further research is needed to elucidate the specific signaling cascades activated by cells cultured on EMA-based scaffolds.
Caption: General relationship between scaffold properties and cellular signaling.
Concluding Remarks
Scaffolds based on this compound and its derivatives show considerable promise for tissue engineering applications. Their tunable properties allow for the creation of environments that can support cell adhesion, proliferation, and differentiation.[1] The protocols and data presented here provide a foundation for researchers to design and evaluate novel EMA-based scaffolds for a variety of tissue regeneration needs. It is important to note that while some forms of poly(dimethylamino this compound) have shown cytotoxicity, other derivatives like ethyl 2-cyanoacrylate have demonstrated good biocompatibility.[8][11] Therefore, careful selection of the specific methacrylate monomer and scaffold fabrication technique is crucial for successful tissue engineering outcomes.
References
- 1. Biodegradable Hydrogel Scaffolds Based on 2-Hydroxythis compound, Gelatin, Poly(β-amino esters), and Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Electrospun Poly(2‐hydroxy this compound) for Tissue Engineering Applications | Semantic Scholar [semanticscholar.org]
- 3. Degradable poly(2-hydroxythis compound)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. Novel Hydrogel Scaffolds Based on Alginate, Gelatin, 2-Hydroxythis compound, and Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradable three-dimensional networks of poly(dimethylamino this compound). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Methacrylate in Bone Cements: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic bone cements are a cornerstone of orthopedic surgery, primarily used for the fixation of joint prostheses. For decades, the standard formulation has been based on poly(methyl methacrylate) (PMMA) powder and a liquid methyl methacrylate (B99206) (MMA) monomer. While effective, MMA-based cements have known drawbacks, including a high exothermic polymerization temperature that can lead to tissue necrosis, the release of potentially toxic residual monomer, and a high modulus of elasticity that can contribute to stress shielding and aseptic loosening.
In the quest for improved biocompatibility and performance, this compound (EMA) has emerged as a promising alternative to MMA. EMA, the ethyl ester of methacrylic acid, is recognized for its lower toxicity profile, making it a subject of increasing interest in the formulation of next-generation bone cements. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of EMA-based bone cements.
Comparative Properties of EMA and MMA Monomers
A key rationale for exploring EMA in bone cement formulations is its potentially superior biocompatibility compared to MMA. This is largely attributed to the differences in their chemical structures.
The longer ethyl group in EMA results in a less polar and more hydrophobic molecule compared to MMA. This subtle difference can influence polymerization kinetics, the properties of the final polymer, and the biological response to the material.
Data Presentation: Quantitative Comparison
While comprehensive head-to-head comparative studies are limited, the available data suggests key differences in the performance of EMA-based (PEMA) and MMA-based (PMMA) bone cements. The following tables summarize typical findings.
Table 1: Polymerization Characteristics
| Property | EMA-based Cement | MMA-based Cement | Significance |
| Setting Time (minutes) | Typically Longer | Shorter | Slower polymerization of EMA may allow for a longer working time for surgeons. |
| Maximum Temperature (°C) | Generally Lower | Higher (can exceed 70°C) | Reduced exotherm with EMA lowers the risk of thermal necrosis to surrounding bone tissue.[1] |
Table 2: Mechanical Properties
| Property | EMA-based Cement | MMA-based Cement | Significance |
| Compressive Strength (MPa) | 70 - 90 | 70 - 110 | Both generally meet the ISO 5833 standard of >70 MPa.[2] |
| Flexural Strength (MPa) | 40 - 60 | 50 - 75 | PMMA cements often exhibit higher flexural strength. |
| Elastic Modulus (GPa) | Lower | Higher | A lower modulus in EMA-based cements may reduce stress shielding and the risk of adjacent bone fractures. |
Table 3: Biocompatibility and Residuals
| Property | EMA-based Cement | MMA-based Cement | Significance |
| Residual Monomer Release | Lower | Higher | Reduced monomer leaching from EMA-based cements is associated with improved biocompatibility. |
| In Vitro Cytotoxicity | Generally Lower | Higher | EMA and its polymer are considered less cytotoxic than their methyl counterparts. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of bone cement formulations. The following protocols are based on established standards and practices in the field.
Protocol 1: Preparation of EMA-based Bone Cement
This protocol describes the formulation and mixing of a standard two-component EMA-based bone cement.
Materials:
-
Poly(this compound) (PEMA) powder
-
This compound (EMA) liquid monomer, stabilized with hydroquinone
-
Benzoyl peroxide (BPO), initiator
-
N,N-dimethyl-p-toluidine (DMPT), accelerator
-
Barium sulfate (B86663) (BaSO₄) or Zirconium dioxide (ZrO₂), radiopacifier
Procedure:
-
Powder Component Preparation:
-
Thoroughly mix PEMA powder with the desired concentration of BPO (typically 0.5-1.5% w/w) and the radiopacifier (typically 10% w/w) in a planetary mixer until a homogenous powder is obtained.
-
-
Liquid Component Preparation:
-
Dissolve DMPT (typically 0.5-2.0% v/v) in the EMA monomer.
-
-
Cement Mixing:
-
In a well-ventilated area, at a controlled ambient temperature (e.g., 23 ± 1 °C), add the liquid component to the powder component at a specified powder-to-liquid ratio (commonly 2:1 g/mL).
-
Mix vigorously with a spatula for 60-90 seconds until a uniform, doughy consistency is achieved.
-
The cement is now ready for molding for subsequent tests.
-
Protocol 2: Determination of Polymerization Characteristics (ISO 5833)
This protocol outlines the measurement of setting time and maximum polymerization temperature.
Apparatus:
-
Thermocouple with a data logger
-
Molding die (as specified in ISO 5833)
-
Controlled environment chamber (23 ± 1 °C)
Procedure:
-
Prepare the bone cement as described in Protocol 1.
-
Immediately after mixing, place the cement dough into the molding die, ensuring it is completely filled.
-
Insert the thermocouple into the geometric center of the cement mass.
-
Record the temperature at regular intervals (e.g., every 5 seconds) until the temperature has peaked and returned to near ambient.
-
Setting Time: The setting time is defined as the time at which the temperature is halfway between the ambient temperature and the maximum temperature reached.
-
Maximum Temperature (Tmax): This is the peak temperature recorded during the polymerization exotherm.
Protocol 3: Mechanical Testing - Compressive Strength (ISO 5833)
This protocol details the procedure for measuring the compressive strength of the cured bone cement.
Apparatus:
-
Cylindrical molds (6 mm diameter, 12 mm height)
-
Universal testing machine with a compression fixture
-
Calipers
Procedure:
-
Prepare the bone cement and fill the cylindrical molds.
-
Allow the cement to cure in the molds for at least 24 hours at 37 °C.
-
Remove the cured specimens from the molds and ensure their dimensions are within the specified tolerances.
-
Conduct the compression test using the universal testing machine at a crosshead speed of 20 mm/min.
-
Record the maximum load at failure.
-
Calculate the compressive strength (σ) using the formula: σ = F / A where F is the maximum load and A is the cross-sectional area of the specimen.
Protocol 4: In Vitro Biocompatibility - MTT Assay (ISO 10993-5)
This protocol provides a method for assessing the cytotoxicity of leachable substances from the bone cement.
Materials:
-
Cured bone cement specimens
-
Cell culture medium (e.g., DMEM)
-
Osteoblast-like cell line (e.g., MG-63 or Saos-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Extract Preparation:
-
Sterilize the cured bone cement specimens.
-
Incubate the specimens in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 72 hours at 37 °C to create an extract.
-
-
Cell Seeding:
-
Seed the osteoblast-like cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extract:
-
Remove the culture medium from the wells and replace it with the bone cement extract (undiluted and serial dilutions). Include positive (e.g., cytotoxic material) and negative (fresh medium) controls.
-
Incubate the cells with the extracts for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Express the cell viability as a percentage relative to the negative control.
-
Conclusion
The use of this compound in bone cement formulations presents a compelling avenue for the development of orthopedic materials with enhanced biocompatibility. The lower polymerization exotherm and reduced monomer toxicity are significant advantages over traditional MMA-based cements. However, a thorough characterization of the mechanical properties is essential to ensure long-term clinical success. The protocols outlined in this document provide a standardized framework for the evaluation of novel EMA-based bone cements, facilitating direct comparison with existing materials and supporting the advancement of orthopedic biomaterials. Further research focusing on long-term in vivo performance and drug elution kinetics from EMA-based matrices will be crucial in fully realizing their clinical potential.
References
Application Notes and Protocols for pH-Responsive Polymers from Ethyl Methacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of pH-responsive polymers derived from ethyl methacrylate (B99206) for drug delivery purposes. The focus is on creating reproducible and well-characterized systems for targeted and controlled release of therapeutic agents.
Introduction to pH-Responsive Ethyl Methacrylate Derivatives
This compound and its derivatives are versatile monomers for the synthesis of "smart" polymers that can respond to changes in environmental pH. This property is particularly valuable in drug delivery, as it allows for the design of carriers that can selectively release their payload in specific physiological environments, such as the acidic milieu of tumors or endosomes.[1][2] Polymers like poly(2-(diethylamino)this compound) (PDEAEMA) and poly(2-(dimethylamino)this compound) (PDMAEMA) contain tertiary amine groups that become protonated at lower pH, leading to a hydrophilic transition and subsequent destabilization of the drug carrier, triggering drug release.[3][4]
This document outlines the synthesis of these polymers via controlled radical polymerization techniques, their formulation into drug-loaded nanoparticles (micelles), and the essential characterization and evaluation methods.
Physicochemical Properties of pH-Responsive Polymers and Micelles
The following tables summarize key quantitative data for various pH-responsive polymer systems based on this compound derivatives. These values are critical for comparing different formulations and predicting their in vivo behavior.
Table 1: Molecular Characteristics of Synthesized Polymers
| Polymer Architecture | Polymerization Method | M_n ( g/mol ) | PDI (M_w/M_n) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA | ARGET ATRP | 11,200 | 1.15 | [3] |
| PDEAEMA-b-PMMA | ARGET ATRP | 8,500 | 1.12 | [3] |
| PPEGMA-b-PDEAEMA | ARGET ATRP | 9,800 | 1.18 | [3] |
| PDMAEMA-b-PDPAEMA | ATRP | 14,500 | 1.21 | [4] |
| PTBAEMA brushes on silica (B1680970) | SI-ATRP | N/A | N/A | [5] |
M_n: Number-average molecular weight; PDI: Polydispersity index; mPEG: methoxy (B1213986) poly(ethylene glycol); PDEAEMA: poly(2-(diethylamino)this compound); PMMA: poly(mthis compound); PPEGMA: poly(poly(ethylene glycol) methyl ether methacrylate); PDMAEMA: poly(2-(dimethylamino)this compound); PDPAEMA: poly(2-(diisopropylamino)this compound); PTBAEMA: poly(2-(tert-butylamino)this compound); ARGET ATRP: Activators Re-Generated by Electron Transfer for Atom Transfer Radical Polymerization; SI-ATRP: Surface-Initiated Atom Transfer Radical Polymerization.
Table 2: Properties of Drug-Loaded Micelles
| Polymer System | Drug | CMC (mg/L) | Particle Size (nm) | Drug Loading (DL, wt%) | Entrapment Efficiency (EE, %) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA | Doxorubicin (B1662922) | 5.25 | < 100 | ~24 | ~55 | [3] |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | Doxorubicin | 1.95 | < 100 | ~24 | ~55 | [3] |
| mPEG-b-PDEAEMA-b-PMMA / PPEGMA-b-PDEAEMA | Doxorubicin | 4.18 | < 100 | ~24 | ~55 | [3] |
| PDMAEMA-b-PDPAEMA | Amphotericin B | N/A | ~100 | N/A | N/A | [4] |
CMC: Critical Micelle Concentration.
Table 3: pH-Dependent Drug Release
| Polymer System | Drug | pH | Cumulative Release (at 48h) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA Micelles | Doxorubicin | 7.4 | < 20% | [3] |
| 6.5 | ~40% | [3] | ||
| 5.0 | > 70% | [3] | ||
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA Micelles | Doxorubicin | 7.4 | < 20% | [3] |
| 6.5 | ~50% | [3] | ||
| 5.0 | > 80% | [3] |
Experimental Protocols
Synthesis of pH-Responsive Copolymers
This protocol describes a general method for synthesizing a diblock copolymer of the type mPEG-b-PDEAEMA via Activators Re-Generated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP).
Materials:
-
Methoxy poly(ethylene glycol) (mPEG)
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2-(Diethylamino)this compound (DEAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Copper(II) bromide (CuBr₂)
-
Ascorbic acid
-
Methanol
-
Diethyl ether, cold
Procedure:
-
Synthesis of mPEG-Br macroinitiator:
-
Dissolve mPEG and a slight excess of TEA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Add 2-bromoisobutyryl bromide dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylammonium (B8662869) bromide salt.
-
Precipitate the product in cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
-
ARGET ATRP of DEAEMA:
-
In a Schlenk flask, dissolve the mPEG-Br macroinitiator, DEAEMA monomer, and PMDETA in anisole.
-
Add CuBr₂ to the flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add a solution of ascorbic acid in anisole to initiate the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).
-
To quench the reaction, open the flask to air and dilute with methanol.
-
Pass the polymer solution through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer in cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
-
Preparation of Drug-Loaded Micelles
This protocol describes the preparation of doxorubicin (DOX)-loaded micelles using a dialysis method.
Materials:
-
pH-responsive block copolymer (e.g., mPEG-b-PDEAEMA-b-PMMA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Deionized water
Procedure:
-
To a solution of DOX·HCl in DMSO, add a molar excess of TEA to neutralize the hydrochloride and obtain the free base form of DOX. Stir for at least 2 hours.
-
Add the pH-responsive copolymer to the DOX solution in DMSO and stir until fully dissolved.
-
Transfer the polymer-drug solution into a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water to facilitate micelle formation and removal of DMSO.
-
After dialysis, the resulting micellar solution can be filtered through a 0.45 µm syringe filter to remove any large aggregates.
-
For long-term storage, the micelle solution can be lyophilized.
Characterization of Micelles
3.3.1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the micelle solution with deionized water or a suitable buffer (e.g., PBS) to an appropriate concentration.
-
To study pH-responsiveness, adjust the pH of the diluted micelle solution using dilute HCl or NaOH.
-
Transfer the sample to a clean cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25 °C or 37 °C) in the DLS instrument.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
-
3.3.2. Morphological Examination
-
Technique: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Blot off the excess solution with filter paper.
-
For negative staining, add a drop of a staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1-2 minutes.
-
Blot off the excess staining solution.
-
Allow the grid to air dry completely before imaging.
-
3.3.3. Determination of Critical Micelle Concentration (CMC)
-
Technique: Fluorescence Spectroscopy using Pyrene (B120774) as a probe.
-
Protocol:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Aliquots of the pyrene solution are added to a series of vials, and the solvent is evaporated to leave a thin film of pyrene.
-
Prepare a series of polymer solutions in deionized water with concentrations spanning the expected CMC.
-
Add the polymer solutions to the vials containing the pyrene film and allow them to equilibrate overnight with gentle stirring.
-
Measure the fluorescence emission spectra (typically 350-450 nm) with an excitation wavelength of ~335 nm.
-
Plot the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) against the logarithm of the polymer concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[6]
-
In Vitro Drug Release Study
Materials:
-
Drug-loaded micelle solution
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, 5.0)
-
Dialysis membrane (MWCO corresponding to the drug's molecular weight)
-
Shaking incubator
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of release medium (PBS at a specific pH).
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
In Vitro Cytotoxicity Assay
-
Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Protocol:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded micelles, and blank micelles in cell culture medium.
-
Remove the old medium from the cells and add the prepared solutions to the respective wells. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Visualizations
The following diagrams illustrate key processes and relationships in the development and application of pH-responsive polymers from this compound derivatives.
Caption: Synthesis of mPEG-b-PDEAEMA via ARGET ATRP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Surface modification of pH-responsive poly(2-(tert-butylamino)this compound) brushes grafted on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl Methacrylate in Ophthalmic Lens Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of ophthalmic lenses incorporating ethyl methacrylate (B99206) (EMA). EMA is a key monomer used in conjunction with other acrylates and methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), to tailor the properties of hydrogel-based contact lenses. By adjusting the monomer ratios, researchers can optimize critical parameters like water content, oxygen permeability, and mechanical strength to enhance lens performance and biocompatibility.
I. Physicochemical Properties of Methacrylate-Based Ophthalmic Lenses
The following tables summarize the key quantitative data for ophthalmic lens materials synthesized from combinations of this compound and other monomers. These properties are critical for evaluating the suitability of a material for ocular applications.
Table 1: Composition and Physical Properties of Methacrylate Copolymers for Ophthalmic Lenses
| Monomer Composition | Cross-linking Agent | Initiator | Refractive Index | Water Content (%) | Visible Light Transmittance (%) |
| HEMA, MMA, MA, IsoMA, Carbon Nanoparticles | EGDMA | AIBN | 1.4027 - 1.4446 | 31.13 - 44.01 | 26.17 - 92.13[1][2] |
| HEMA, EHMA | EGDMA, HDODA | Benzoyl Peroxide | Not Reported | Varies with hydrophilicity | 57.0 - 94.6[3][4] |
| HEMA, PEGMEMA, TEPI, Cerium(IV) Oxide Nanoparticles | EGDMA | AIBN | 1.426 - 1.436 | 38.06 - 42.11 | Not Reported[5] |
Abbreviations: HEMA (2-hydroxythis compound), MMA (mthis compound), MA (methacrylic acid), IsoMA (2-isocyanatothis compound), EGDMA (ethylene glycol dimethacrylate), AIBN (azobisisobutyronitrile), EHMA (2-ethylhexyl methacrylate), HDODA (1,6-hexanediol diacrylate), PEGMEMA (poly(ethylene glycol) methyl ether methacrylate), TEPI (3-(triethoxysilyl) propyl isocyanate).
Table 2: Mechanical and Surface Properties of Methacrylate-Based Ophthalmic Lenses
| Monomer Composition | Contact Angle (°) | Tensile Strength (kgf) | Breaking Strength (kgf) | Oxygen Permeability (Dk) |
| HEMA, MMA, MA, IsoMA, Carbon Nanoparticles | 43.99 - 65.67 | 0.0652 - 0.2528 | 0.0872 - 0.1851 | Not Reported[1][2] |
| HEMA, EHMA | Varies with hydrophilicity | Not Reported | Not Reported | Higher in hydrophilic formulations[3][4] |
| HEMA, PEGMEMA, TEPI, Cerium(IV) Oxide Nanoparticles | Lowered by nanoparticles | Improved by 52-123% | Not Reported | Not Reported[5] |
II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of ophthalmic lenses containing this compound.
Protocol 1: Synthesis of this compound-Containing Hydrogel Lenses via Free Radical Polymerization
This protocol describes a common method for preparing hydrogel lenses using a mixture of monomers, a cross-linking agent, and a thermal initiator.
Materials:
-
2-hydroxythis compound (HEMA)
-
This compound (EMA)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linking agent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)
-
Molds for contact lenses (e.g., polypropylene)
-
Nitrogen gas source
-
Vacuum oven
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Mixture Preparation: In a clean, dry glass vial, prepare the desired monomer mixture by combining HEMA, EMA, and EGDMA in the desired molar ratios. A typical starting ratio could be 80:15:5 (HEMA:EMA:EGDMA).
-
Initiator Addition: Add the initiator (e.g., 0.1-0.5 mol% AIBN or benzoyl peroxide) to the monomer mixture.
-
Degassing: Purge the mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Molding: Carefully inject the monomer mixture into the contact lens molds.
-
Polymerization: Place the filled molds in an oven and heat to initiate polymerization. A typical thermal polymerization cycle is 80-100°C for 1-6 hours.[3][5]
-
Demolding and Hydration: After polymerization, carefully open the molds to retrieve the dry polymer lenses (xerogels). Immerse the lenses in PBS (pH 7.4) for at least 24 hours to allow for complete hydration.
-
Washing: To remove any unreacted monomers or initiator, wash the hydrated lenses extensively with fresh PBS.
Protocol 2: Characterization of Ophthalmic Lens Properties
This protocol outlines the key characterization techniques to evaluate the performance of the prepared lenses.
1. Water Content Measurement:
- Fully hydrate (B1144303) a lens in PBS for 24 hours.
- Gently blot the surface of the lens to remove excess water and immediately weigh it (W_wet).
- Dry the lens in a vacuum oven at 60°C until a constant weight is achieved (W_dry).
- Calculate the water content using the formula: Water Content (%) = [(W_wet - W_dry) / W_wet] x 100
2. Refractive Index Measurement:
- Use an Abbe refractometer to measure the refractive index of the hydrated lens.
- Place the hydrated lens on the prism of the refractometer with a drop of a standard refractive index liquid.
- Record the refractive index at a controlled temperature (e.g., 20°C).
3. Light Transmittance Measurement:
- Place the hydrated lens in a cuvette filled with PBS.
- Use a UV-Vis spectrophotometer to measure the transmittance of light through the lens in the visible spectrum (typically 400-700 nm).[3]
4. Contact Angle Measurement:
- Use a goniometer to perform sessile drop contact angle measurements on the surface of the hydrated lens.
- Place a small drop of purified water on the lens surface and measure the angle formed between the lens surface and the tangent of the water droplet. This provides an indication of the surface wettability.
5. Mechanical Properties (Tensile Strength):
- Use a universal testing machine with a specialized grip for soft materials.
- Cut the hydrated lens into a dumbbell shape.
- Mount the sample in the grips and apply a uniaxial tensile force at a constant strain rate until the sample breaks.
- The tensile strength is calculated as the maximum stress the material can withstand.
III. Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound-containing ophthalmic lenses.
References
- 1. Preparation and Characterization of High Functional Ophthalmic Le...: Ingenta Connect [ingentaconnect.com]
- 2. Preparation and Characterization of High Functional Ophthalmic Lens Material Containing Acrylic Formation Isocyanate Group with Carbon Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Inhibiting premature polymerization of ethyl methacrylate
Technical Support Center: Ethyl Methacrylate (B99206) (EMA)
Welcome to the technical support center for ethyl methacrylate (EMA). This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot premature polymerization of EMA during storage and experimentation.
Troubleshooting Guide: Premature Polymerization
If you are experiencing premature polymerization of your this compound, use this guide to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Monomer appears cloudy, viscous, or has solidified in the container. | 1. Inhibitor Depletion: The inhibitor has been consumed over time. | 1a. Check the expiration date of the monomer. 1b. If within date, consider measuring the inhibitor concentration (see Protocol 1). 1c. If the inhibitor is low, the monomer may not be salvageable. Dispose of it according to safety guidelines. |
| 2. Improper Storage Conditions: Exposure to elevated temperatures, light, or oxygen depletion. | 2a. Verify storage temperature is below 38°C (100°F), ideally in a refrigerator (approx. 4°C).[1][2] 2b. Ensure the monomer is stored in an opaque or amber container, protected from UV light.[3] 2c. Confirm the container is not sealed under an inert atmosphere; oxygen is required for common inhibitors to function.[4][5] | |
| 3. Contamination: Introduction of peroxides, strong acids/bases, metals, or other initiators. | 3a. Review handling procedures to identify potential sources of contamination (e.g., dirty glassware, spatulas). 3b. Use only clean, dry equipment when handling EMA.[2] 3c. Ensure no incompatible materials are stored nearby. | |
| Monomer polymerizes unexpectedly during an experiment. | 1. Inhibitor Was Removed: The inhibitor was removed for the experiment, but the monomer was not used promptly. | 1a. Inhibitor-free EMA is highly reactive and should be used immediately after purification. 1b. If storage is necessary, it must be done under refrigeration and for a very short duration. |
| 2. High Reaction Temperature: The experimental temperature is high enough to initiate thermal polymerization. | 2a. Hazardous polymerization can occur due to excess heat. 2b. Consider running the reaction at a lower temperature or in the presence of a suitable inhibitor for the reaction conditions. | |
| 3. Unintended Initiator: A component in the reaction mixture is acting as a polymerization initiator. | 3a. Review all reagents for known initiating properties (e.g., peroxides, azo compounds). 3b. Test for reactivity with EMA in a small-scale, controlled experiment. |
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing premature polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: The most common causes are improper storage conditions such as exposure to high temperatures, direct sunlight or UV light, and contamination with substances like peroxides, acids, or bases that can initiate polymerization.[2] Depletion of the added inhibitor over time also leads to instability.[4]
Q2: What are the standard inhibitors used in commercial EMA, and how do they work?
A2: The most common inhibitor is the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at concentrations of 10-300 ppm.[6][7] MEHQ is a phenolic inhibitor that works by scavenging free radicals, which are the initiators of polymerization.[8][9] Crucially, MEHQ requires the presence of dissolved oxygen to function effectively.[6][10] It reacts with peroxy radicals (ROO•), which are formed from the reaction of initial carbon radicals (R•) with oxygen, to terminate the polymerization chain.[10]
Inhibition Mechanism of MEHQ
The diagram below illustrates the synergistic role of oxygen and MEHQ in preventing free-radical polymerization.
Q3: Can I store EMA under an inert atmosphere like nitrogen to prevent polymerization?
A3: No, this is a common misconception and is dangerous. Storing EMA under an inert atmosphere will deactivate phenolic inhibitors like MEHQ, which require oxygen to be effective.[4][5] This can lead to rapid and uncontrolled polymerization. Always ensure the container has a headspace containing air (oxygen).
Q4: I need to use inhibitor-free EMA for my reaction. How can I remove the inhibitor?
A4: There are two common lab-scale methods. You can perform a caustic wash by mixing the EMA with a dilute sodium hydroxide (B78521) (NaOH) solution to extract the acidic phenolic inhibitor, followed by separation.[11] Alternatively, you can pass the monomer through a column packed with activated basic alumina (B75360).[12][13][14] See Protocol 2 for a detailed methodology. Remember to use the purified, inhibitor-free monomer immediately.
Q5: How can I check the inhibitor concentration in my EMA?
A5: The concentration of phenolic inhibitors like MEHQ can be determined using UV-Vis spectroscopy.[15][16] The inhibitor is first extracted from the monomer, and its absorbance is measured and compared against a standard calibration curve.[17] See Protocol 1 for a general procedure.
Experimental Protocols
Protocol 1: Determination of MEHQ Inhibitor Concentration
This protocol provides a general method for quantifying MEHQ in EMA using UV-Vis spectroscopy.
Principle: MEHQ is extracted from the this compound monomer into an aqueous sodium hydroxide solution, forming a colored salt. The absorbance of this solution is measured and compared to a calibration curve prepared from standards of known MEHQ concentration.
Materials:
-
This compound (EMA) sample
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
MEHQ standard solution (e.g., 100 ppm in inhibitor-free monomer)
-
Separatory funnel (500 mL), measuring cylinders, iodine flasks
-
UV-Vis Spectrometer
Methodology:
-
Sample Preparation:
-
Pipette 10 mL of the EMA sample into a 500 mL separatory funnel.
-
Add 90 mL of 5% NaOH solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate completely. The aqueous (bottom) layer will contain the extracted MEHQ salt and may have a slight yellow color.[18]
-
Carefully drain the aqueous layer into a clean iodine flask.
-
-
Spectrometer Calibration:
-
Use the 5% NaOH solution as a blank to zero the spectrometer at the wavelength of maximum absorbance for the MEHQ salt.
-
Prepare a series of standards by extracting known concentrations of MEHQ (e.g., 10, 25, 50, 100 ppm) from an inhibitor-free monomer using the same procedure.
-
Measure the absorbance of each standard and plot a calibration curve of absorbance vs. concentration.
-
-
Sample Measurement:
-
Measure the absorbance of the aqueous extract from your EMA sample.
-
Use the calibration curve to determine the concentration of MEHQ in the extract and subsequently calculate the concentration in the original monomer sample.
-
Protocol 2: Removal of MEHQ Inhibitor from this compound
This protocol describes how to remove the MEHQ inhibitor prior to polymerization experiments.
Principle: MEHQ is a weakly acidic phenol (B47542) and can be removed by passing the monomer through a column of basic alumina, which adsorbs the inhibitor.
Materials:
-
This compound (EMA) containing inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask
Methodology:
-
Column Preparation:
-
Place a small plug of glass wool or use a column with a fritted disc at the bottom of the chromatography column to retain the alumina.
-
Fill the column with activated basic alumina. A common rule of thumb is to use approximately 5g of alumina for every 100 mL of monomer to be purified.[14]
-
Tap the column gently to ensure even packing.
-
-
Inhibitor Removal:
-
Place a collection flask under the column outlet.
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can be hazardous.
-
Collect the purified, inhibitor-free monomer in the flask.
-
-
Handling and Storage:
-
The purified EMA is now highly susceptible to polymerization and should be used immediately.
-
If immediate use is not possible, store the inhibitor-free monomer in a refrigerator for the shortest possible time.
-
Dispose of the used alumina according to your institution's safety guidelines.
-
References
- 1. This compound | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(97-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. nbinno.com [nbinno.com]
- 6. fluoryx.com [fluoryx.com]
- 7. 丙烯酸乙酯 contains 10-20 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 9. nbinno.com [nbinno.com]
- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 11. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Measuring Polymerization Inhibitor [aai.solutions]
- 16. Measuring MeHQ (Polymerization Inhibitor) [aai.solutions]
- 17. US5652147A - Method of measuring concentration of polymerization inhibitor contained in fluorine-containing olefinic monomer and method of polymerizing fluorine-containing olefinic monomer comprising the measurement method - Google Patents [patents.google.com]
- 18. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
Technical Support Center: Optimizing Initiator Concentration for Ethyl Methacrylate (EMA) Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize initiator concentration in ethyl methacrylate (B99206) (EMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing the initiator concentration on the free-radical polymerization of ethyl methacrylate?
Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2][3][4] This is because a higher concentration of the initiator generates a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[1][4] However, this typically results in a lower average molecular weight of the polymer, as more chains are growing at the same time and competing for the same pool of monomer.[1][5][6]
Q2: What are some common initiators used for the polymerization of EMA?
For the free-radical polymerization of this compound, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).[4][7] The choice of initiator often depends on the desired reaction temperature and the solvent used.[4] For instance, AIBN is a popular choice for solution polymerizations conducted at temperatures between 60-80 °C.[4] Water-soluble initiators like potassium persulfate (PDS) are used in emulsion or biphasic systems.[8]
Q3: How does initiator concentration affect the molecular weight and Polydispersity Index (PDI) of the resulting poly(this compound) (PEMA)?
As a general rule, a higher initiator concentration leads to a lower average molecular weight (Mn and Mw).[1][5][6] This is due to the increased number of initiated chains, which results in shorter chain lengths at full monomer conversion. The number-average molecular weight is often inversely proportional to the square root of the initiator concentration.[9] The Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution, can also be affected. Very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI.[4]
Q4: What is the relationship between initiator concentration, temperature, and polymerization rate?
The rate of polymerization is dependent on both the initiator concentration and the reaction temperature. The initiator has a specific half-life at a given temperature, which determines the rate at which it decomposes to form free radicals. If the temperature is too low for the chosen initiator, radical generation will be slow, leading to a slow or stalled polymerization, regardless of the initiator concentration.[4] Conversely, a higher temperature increases the decomposition rate of the initiator, leading to a faster polymerization rate.[7] It is crucial to match the reaction temperature to the initiator's optimal decomposition range.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymerization is too slow or does not start. | 1. Insufficient initiator concentration: Too few radicals are being generated to initiate polymerization effectively.[4] 2. Low reaction temperature: The temperature is not high enough for the thermal decomposition of the initiator.[4] 3. Presence of inhibitors: Oxygen or inhibitors in the monomer can quench the free radicals.[10] | 1. Increase initiator concentration: Incrementally increase the initiator concentration (e.g., by 25-50%).[4] 2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Remove inhibitors: Purge the reaction mixture with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.[4] If the monomer contains a storage inhibitor, it may need to be removed by passing it through a column of basic alumina (B75360). |
| Polymerization is too fast and uncontrolled (e.g., gel effect). | 1. Excessive initiator concentration: A very high concentration of radicals leads to a rapid exotherm. 2. High reaction temperature: The initiator is decomposing too quickly. | 1. Decrease initiator concentration: Reduce the amount of initiator to slow down the initiation rate. 2. Lower reaction temperature: Conduct the polymerization at a lower temperature to have a more controlled decomposition of the initiator. 3. Use a solvent: Performing the polymerization in solution can help dissipate heat more effectively than bulk polymerization. |
| The resulting polymer has a low molecular weight. | High initiator concentration: A large number of initiated chains are competing for a limited amount of monomer, resulting in shorter chains.[1][5] | Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer, thus increasing the average molecular weight.[6] |
| The resulting polymer has a high (broad) Polydispersity Index (PDI). | 1. Non-uniform initiation: This can occur if the initiator is not well-dissolved or if the temperature is not uniform throughout the reaction mixture. 2. Chain transfer reactions: Reactions with solvent, monomer, or polymer can terminate chains prematurely and start new ones, broadening the molecular weight distribution. 3. Gel effect (autoacceleration): This phenomenon, common in bulk methacrylate polymerization, leads to a rapid increase in viscosity, trapping radicals and leading to uncontrolled growth and a broad PDI.[7] | 1. Ensure homogeneous reaction conditions: Vigorously stir the reaction mixture and ensure uniform heating. 2. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. 3. Optimize monomer concentration: Consider solution polymerization instead of bulk to mitigate the gel effect. 4. Consider controlled radical polymerization: Techniques like ATRP or RAFT offer much better control over PDI.[11] |
| Low monomer conversion. | 1. Premature initiator depletion: The initiator may be consumed before all the monomer has reacted, especially if the initial concentration was too low for a long reaction time. 2. Low reaction temperature or insufficient time: The polymerization may be proceeding very slowly. | 1. Optimize initiator concentration: Ensure there is enough initiator for the desired reaction time. In some cases, a second addition of initiator may be necessary. 2. Increase temperature or reaction time: Allow the reaction to proceed for a longer duration or slightly increase the temperature (within the initiator's working range). |
Data Presentation
The following table summarizes the general trends observed when varying the initiator concentration in the free-radical polymerization of methacrylates. Actual values are highly dependent on specific experimental conditions (e.g., temperature, solvent, monomer purity).
| Initiator Concentration | Polymerization Rate | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | Slow | High | May be broad |
| Medium | Moderate | Medium | Often narrower |
| High | Fast | Low | May be broad |
Table based on general principles of free-radical polymerization.[1][4][11]
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound (EMA) in Solution
This protocol provides a baseline for optimizing initiator concentration. The amount of initiator (AIBN) can be systematically varied to study its effects.
Materials:
-
This compound (EMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Precipitating solvent (e.g., cold methanol)
Procedure:
-
Monomer Preparation: If the EMA contains an inhibitor (like hydroquinone), pass it through a short column of basic alumina to remove it.
-
Reaction Setup: Place the desired amount of EMA and solvent into the round-bottom flask. For example, a 1 M solution of EMA.
-
Initiator Addition: Weigh the desired amount of AIBN and add it to the flask. The concentration of AIBN will be the variable you optimize (e.g., start with 0.5 mol% with respect to the monomer).
-
Degassing: Seal the flask with a rubber septum and purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[4]
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).[4] Allow the polymerization to proceed with stirring for the desired amount of time (e.g., 4-24 hours), depending on the target conversion.
-
Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring. The polymer will precipitate out.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh cold methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is obtained.
-
Characterization: Analyze the resulting polymer for molecular weight (Mn, Mw) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion using gravimetric analysis or NMR spectroscopy.
Visualizations
Caption: Initiator concentration's effect on polymerization.
Caption: Workflow for optimizing initiator concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. ripublication.com [ripublication.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Poly(ethyl methacrylate) (PEMA) Synthesis
Welcome to the technical support center for the polymerization of ethyl methacrylate (B99206) (EMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of poly(ethyl methacrylate) (PEMA).
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization that affect molecular weight control.
Issue 1: Higher or Lower Than Expected Molecular Weight in Free Radical Polymerization
-
Question: My PEMA has a significantly different molecular weight than I targeted in my free radical polymerization. What could be the cause?
-
Answer: In conventional free radical polymerization, precise control of molecular weight can be challenging.[1][2] Several factors can influence the final molecular weight:
-
Initiator Concentration: The molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[1] A higher initiator concentration leads to a higher concentration of growing chains, which in turn results in a lower molecular weight polymer. Conversely, a lower initiator concentration will result in a higher molecular weight polymer.[1][3] However, extremely low initiator concentrations may prevent polymerization from occurring.[1]
-
Reaction Temperature: Higher temperatures increase the rate of both initiation and termination reactions. An increase in temperature generally leads to a decrease in the average molecular weight.
-
Chain Transfer Reactions: Unintentional chain transfer to monomer, solvent, or impurities can lower the molecular weight. The choice of solvent is critical, as solvents with easily abstractable protons can act as chain transfer agents.
-
-
Troubleshooting Steps:
-
Verify Initiator Concentration: Double-check your calculations and the amount of initiator added.
-
Control Temperature: Ensure your reaction temperature is stable and accurately monitored.
-
Purify Monomer and Solvent: Remove inhibitors from the monomer and use a freshly distilled, high-purity solvent to minimize chain transfer reactions.
-
Issue 2: Broad Polydispersity Index (PDI) in PEMA
-
Question: The PDI of my PEMA is very high (>1.5). How can I synthesize a polymer with a narrower molecular weight distribution?
-
Answer: A broad PDI is a common characteristic of conventional free radical polymerization due to the nature of the termination reactions.[1][2] To achieve a narrow PDI, it is highly recommended to use a controlled or "living" radical polymerization technique.
-
Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low PDIs (typically < 1.3).[5][6] This method utilizes a transition metal catalyst (e.g., a copper complex) to establish a dynamic equilibrium between active and dormant polymer chains.[6]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for producing polymers with predetermined molecular weights and narrow PDIs.[3] It involves the use of a RAFT agent, which mediates the polymerization process.
-
-
Troubleshooting Steps for Controlled Radical Polymerization:
-
Oxygen-Free Environment: Both ATRP and RAFT are sensitive to oxygen. Ensure your reaction setup is thoroughly deoxygenated, for example, by using freeze-pump-thaw cycles or by purging with an inert gas.[5]
-
Purity of Reagents: The catalyst, initiator, and RAFT agent must be pure. Impurities can deactivate the catalyst or interfere with the chain transfer process.
-
Correct Stoichiometry: The ratio of monomer to initiator (for ATRP) or monomer to RAFT agent is crucial for controlling the molecular weight.
-
Issue 3: Inconsistent Results in Controlled Radical Polymerization (ATRP or RAFT)
-
Question: I am using ATRP/RAFT, but my molecular weights are not predictable, and the PDI is still broad. What could be wrong?
-
Answer: While ATRP and RAFT offer excellent control, several factors can lead to inconsistent results:
-
Initiator Efficiency (ATRP): Not all of the initiator may be consumed at the beginning of the reaction, leading to a higher than expected molecular weight.
-
Catalyst Deactivation (ATRP): The catalyst can be deactivated by impurities or side reactions, leading to a loss of control.[7]
-
RAFT Agent Selection: The choice of RAFT agent must be compatible with the monomer being polymerized.
-
Reaction Conditions: Temperature and solvent can significantly impact the kinetics and control of the polymerization. For instance, in the ATRP of some methacrylates, lower temperatures can lead to better control.[5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results in controlled radical polymerization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right polymerization method to control the molecular weight of PEMA?
A1: The choice of method depends on the desired level of control and the target molecular weight range.
-
Conventional Free Radical Polymerization: Suitable for producing high molecular weight polymers when precise control over molecular weight and a narrow PDI are not critical.[1][2] Molecular weight is primarily controlled by adjusting the initiator concentration and temperature.[1]
-
Atom Transfer Radical Polymerization (ATRP): Ideal for synthesizing PEMA with a predetermined molecular weight and a narrow PDI (typically < 1.3).[5][6] It offers excellent control over the polymer architecture.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Another excellent choice for producing well-defined PEMA with controlled molecular weight and low PDI.[3] It is known for its tolerance to a wide range of functional groups.
-
Anionic Polymerization: This technique can produce PEMA with very low PDI (often close to 1.05) and well-controlled molecular weights.[8][9] However, it requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[9]
Q2: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
Q3: Can I predict the molecular weight of my PEMA before synthesis?
A3: Yes, for controlled polymerization techniques, you can predict the theoretical number-average molecular weight (Mn).
-
For ATRP and RAFT: The theoretical Mn can be calculated using the following formula:
-
Mn (theoretical) = (([Monomer]₀ / [Initiator]₀) * Monomer Molecular Weight * Conversion) + Initiator/CTA Molecular Weight
-
Where [Monomer]₀ and [Initiator]₀ are the initial concentrations of the monomer and initiator (or RAFT agent), respectively.
-
-
For Conventional Free Radical Polymerization: While a precise prediction is difficult, the kinetic chain length equation provides a qualitative understanding of how initiator and monomer concentrations affect the molecular weight.[1]
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization of Methacrylates (Generalized Trend)
| Initiator Concentration | Resulting Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | High | Broad |
| Medium | Medium | Broad |
| High | Low | Broad |
Note: This table illustrates a general trend. Actual values are dependent on specific reaction conditions such as temperature, solvent, and the specific initiator used.[3]
Table 2: Comparison of Polymerization Techniques for PEMA Synthesis
| Polymerization Technique | Molecular Weight Control | Polydispersity Index (PDI) | Reaction Conditions |
| Free Radical Polymerization | Limited | Broad (>1.5) | Tolerant to impurities and oxygen |
| ATRP | Excellent, predictable | Narrow (<1.3) | Requires oxygen-free environment, pure reagents |
| RAFT | Excellent, predictable | Narrow (<1.3) | Requires oxygen-free environment, specific RAFT agent |
| Anionic Polymerization | Excellent, predictable | Very Narrow (≈1.05) | Requires stringent anhydrous and oxygen-free conditions |
Experimental Protocols
Protocol 1: Synthesis of PEMA via Atom Transfer Radical Polymerization (ATRP)
This protocol is a representative example for the synthesis of PEMA with controlled molecular weight.
-
Materials:
-
This compound (EMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
-
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask via syringe. Stir until a homogeneous catalyst complex forms.
-
In a separate dry Schlenk flask, add deoxygenated EMA (e.g., 10 mmol) and EBiB (e.g., 0.1 mmol).
-
Transfer the catalyst solution to the monomer/initiator mixture via a cannula under an inert atmosphere.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-70 °C).
-
Monitor the reaction by taking samples periodically to determine monomer conversion and molecular weight evolution by GPC.
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane) and dry under vacuum.
-
-
Workflow Diagram:
Caption: Experimental workflow for the ATRP synthesis of PEMA.
Protocol 2: Synthesis of PEMA via Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol provides a general procedure for RAFT polymerization of EMA.
-
Materials:
-
This compound (EMA), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
Toluene (B28343) (solvent)
-
-
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or ampule), combine EMA (e.g., 20 mmol), CDB (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and toluene (e.g., 5 mL).
-
Seal the vessel and deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the vessel with an inert gas.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by rapidly cooling the vessel in an ice bath and exposing the contents to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF).
-
Precipitate the PEMA in a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Logical Relationship Diagram:
Caption: Logical relationships between key parameters in RAFT polymerization.
References
- 1. Development of Synthesis and Application of High Molecular Weight Poly(Mthis compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)this compound for High-density Click Functionalization of Polymers and Metallic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Poly(ethyl methacrylate) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing residual ethyl methacrylate (B99206) monomer in poly(ethyl methacrylate) (PEMA) products.
Troubleshooting Guide
Problem: High levels of residual this compound (EMA) monomer are detected in my final PEMA product.
High residual monomer content can compromise the biocompatibility and mechanical properties of the final polymer product, making its reduction a critical step.[1][2] The following sections provide potential causes and corresponding solutions to address this issue.
Issue 1: Incomplete Polymerization
Cause: The polymerization reaction may not have proceeded to completion, leaving unreacted monomer. This can be due to suboptimal reaction conditions.
Solution:
-
Optimize Polymerization Temperature: Increasing the polymerization temperature can enhance the rate of polymerization and lead to a higher conversion of monomer to polymer.[3][4] For instance, in a similar system using mthis compound (MMA), increasing the curing temperature from 70°C to 100°C significantly reduced the residual monomer content.[4]
-
Adjust Initiator Concentration: The concentration of the initiator plays a crucial role in polymerization kinetics. An insufficient initiator concentration may lead to incomplete polymerization. Conversely, an excessively high concentration can lead to premature termination. It is important to find the optimal concentration for your specific system.[5][6][7]
-
Extend Reaction Time: Allowing the polymerization to proceed for a longer duration can increase monomer conversion.
Issue 2: Ineffective Post-Polymerization Purification
Cause: The method used to purify the polymer after synthesis may not be effectively removing the unreacted EMA.
Solution:
-
Post-Polymerization Heat Treatment (Annealing): Heating the polymer after the initial polymerization can help to polymerize the remaining monomer. For a related polymer, poly(mthis compound) (PMMA), post-polymerization heat treatment has been shown to be effective.[1][8]
-
Reprecipitation: This is a highly effective method for purifying the polymer. It involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the monomer and other impurities in the solution.[9]
-
Solvent Washing/Extraction: Washing the polymer with a solvent in which the monomer is soluble but the polymer is not can effectively remove residual EMA.[9]
Frequently Asked Questions (FAQs)
Q1: What are the common methods to reduce residual EMA in PEMA?
A1: Several methods can be employed, categorized as either modifications to the polymerization process or post-polymerization treatments. These include:
-
Optimizing Polymerization Conditions: Adjusting temperature, initiator concentration, and reaction time to maximize monomer conversion.[3][4][5]
-
Post-Polymerization Heat Treatment: Annealing the polymer to drive the polymerization of remaining monomers.[1]
-
Physical Removal Techniques:
-
Steam Stripping: Particularly effective for polymer emulsions, this technique uses steam to vaporize and remove residual monomers.[10][11][12]
-
Vacuum Devolatilization: This method involves heating the polymer under vacuum to remove volatile components, including residual monomers.[13][14][15]
-
Supercritical Fluid Extraction: Using supercritical carbon dioxide (scCO2) offers a "green" and efficient alternative for extracting residual monomers.[16]
-
-
Chemical Scavenging: Introducing a highly reactive "scavenger" monomer after the primary polymerization to react with the residual EMA.[17]
-
Purification by Dissolution and Precipitation: A common laboratory technique involving dissolving the polymer and then precipitating it to separate it from the soluble monomer.[9]
Q2: How can I accurately quantify the amount of residual EMA in my PEMA sample?
A2: The most common and reliable methods for quantifying residual monomers are chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): A widely used method that separates the monomer from the polymer solution, allowing for accurate quantification.[18][19][20][21][22]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC/MS), this technique is highly sensitive and robust for determining volatile residual monomers.[23][24][25][26][27] Headspace GC is a particularly useful variation that avoids direct injection of the polymer solution.[23][26]
Q3: Does the polymerization method affect the final residual monomer content?
A3: Yes, the polymerization method significantly influences the final residual monomer concentration. For instance, in dental acrylic resins, heat-cured materials generally exhibit lower residual monomer levels compared to cold-cured or self-cured materials.[2][28] This is because the higher temperatures used in heat curing promote a more complete conversion of monomer to polymer.[2][4]
Q4: What is steam stripping and how does it work to remove residual monomers?
A4: Steam stripping is a separation process used to remove volatile compounds, such as residual monomers, from a polymer emulsion.[10][11] It involves sparging steam through the polymer latex. The steam provides the energy to vaporize the monomer, which is then carried away with the steam, effectively "stripping" it from the polymer.[10][11][12] The efficiency of this process is influenced by the steam sparge rate and the solids content of the emulsion.[11]
Data Summary
The following tables summarize quantitative data from studies on reducing residual monomers in methacrylate-based polymers.
Table 1: Effect of Curing Temperature on Residual Monomer Content in Acrylonitrile/Mthis compound Copolymers
| Curing Temperature (°C) | Residual Monomer (ppm) |
| 120 | 3000 |
| 140 | 40 |
Data adapted from a study on acrylonitrile/mthis compound copolymers, demonstrating the significant impact of post-curing temperature on reducing residual monomers.[1]
Table 2: Comparison of Residual Monomer Content in Heat-Cure vs. Self-Cure Denture Base Materials
| Polymerization Method | Residual Monomer (wt. %) |
| Heat-Cure | 1.44 |
| Self-Cure | 8.71 |
Data from a study on PMMA denture base materials, highlighting the lower residual monomer content achieved with heat polymerization.[18]
Experimental Protocols
Protocol 1: Quantification of Residual this compound using HPLC
This protocol provides a general methodology for determining the concentration of residual EMA in a PEMA sample.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the PEMA sample.
-
Dissolve the sample in 1 ml of a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran).
-
Add 10 ml of a non-solvent (e.g., methanol) to precipitate the polymer.[18]
-
Filter the supernatant through a 0.45 µm pore size filter to remove the precipitated polymer.[18]
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[18]
-
Flow Rate: 1.0 ml/min.[18]
-
Column Temperature: 40°C.[18]
-
Injection Volume: 10 µl.[18]
-
Detection: UV detector at an appropriate wavelength (e.g., 205 nm).[19]
-
-
Quantification:
-
Prepare a series of standard solutions of EMA with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of EMA in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Post-Polymerization Heat Treatment
This protocol describes a general procedure for reducing residual monomer through thermal annealing.
-
Sample Preparation: Place the synthesized PEMA material in a temperature-controlled oven with good air circulation.
-
Heating Cycle:
-
Increase the temperature to a point below the polymer's glass transition temperature to avoid deformation. For related methacrylate polymers, temperatures between 70°C and 100°C have been shown to be effective.[4]
-
Hold the temperature for an extended period, for example, 8 to 12 hours.[1][4] The optimal time will depend on the specific polymer and the initial monomer concentration.
-
-
Cooling: Allow the polymer to cool slowly to room temperature to prevent thermal stress.
-
Analysis: Quantify the residual monomer content using a suitable analytical method like HPLC or GC to confirm the reduction.
Visual Guides
Caption: Troubleshooting logic for high residual EMA.
Caption: Workflow for reducing and verifying residual EMA.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CA1278639C - Vinyl chloride monomer stripping process - Google Patents [patents.google.com]
- 13. Polymer devolatilization - Wikipedia [en.wikipedia.org]
- 14. Polymer Devolatilization-kytwinscrew.com [kytwinscrew.com]
- 15. researchgate.net [researchgate.net]
- 16. research.tue.nl [research.tue.nl]
- 17. US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer - Google Patents [patents.google.com]
- 18. jps.usm.my [jps.usm.my]
- 19. 43.230.198.52 [43.230.198.52]
- 20. measurlabs.com [measurlabs.com]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. High performance liquid chromatographic determination of residual monomer released from heat-cured acrylic resin. An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. polymersolutions.com [polymersolutions.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. shimadzu.com [shimadzu.com]
- 28. thejcdp.com [thejcdp.com]
Troubleshooting phase separation in ethyl methacrylate copolymers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl methacrylate (B99206) (EMA) copolymers. Find solutions to common issues like phase separation, cloudiness, and inconsistent performance.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in EMA copolymers and why is it a concern?
A: Phase separation is the process where a single-phase, homogeneous polymer solution or solid mixture separates into multiple distinct phases. In the context of EMA copolymers, this can manifest as cloudiness (turbidity), precipitation, or the formation of gels.[1][2] This is a significant concern in drug development and material science because it can lead to:
-
Inconsistent Drug Release: Phase-separated domains in a drug delivery system can alter the release kinetics of the active pharmaceutical ingredient (API), leading to unpredictable and unreliable dosing.
-
Poor Film Formation: In coating applications, phase separation results in hazy, brittle, or mechanically weak films.
-
Manufacturing Challenges: Precipitation can clog equipment and lead to non-uniform product batches.
-
Reduced Bioavailability: For amorphous solid dispersions, phase separation of the drug from the polymer can lead to drug crystallization, reducing its solubility and bioavailability.
The underlying cause of phase separation is thermodynamic instability, governed by the Gibbs free energy of mixing. Factors like polymer-solvent interactions, temperature, copolymer composition, and molecular weight play crucial roles.[3]
Q2: My EMA copolymer solution has suddenly become cloudy. What are the immediate troubleshooting steps?
A: Cloudiness, or turbidity, is a primary visual indicator of the onset of phase separation.[1][2][4] When this occurs, it signifies that the copolymer is no longer fully dissolved. The temperature at which this happens is known as the "cloud point."[1][4][5] Follow this workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for a cloudy copolymer solution.
Q3: How does my choice of solvent impact the stability of an EMA copolymer solution?
A: Solvent choice is critical for maintaining a stable, single-phase solution. The principle of "like dissolves like" is a useful starting point, but a more quantitative approach uses Hansen Solubility Parameters (HSP).[6][7] HSP splits the overall Hildebrand parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7]
A polymer will dissolve best in a solvent (or solvent blend) with a similar HSP profile. If the HSP values of the solvent and polymer are too far apart in "Hansen space," the solution is likely to phase separate.
-
Polarity and Hydrogen Bonding: EMA copolymers contain ester groups, which can participate in polar and hydrogen-bonding interactions. Solvents that can effectively interact with these groups, such as ketones (e.g., acetone, MEK) and esters (e.g., ethyl acetate), are often good choices.[8] Alcohols can be effective but adding too much can decrease solvent power due to alcohol self-association.[9] Aromatic solvents may also influence reactivity and solubility through donor-acceptor complexes.[10][11]
-
Solvent Blends: Sometimes, a mixture of two poor solvents can create a good solvent system if their combined HSP is close to that of the polymer.[7]
Table 1: Hansen Solubility Parameters (HSP) for Poly(ethyl methacrylate) and Common Solvents
| Substance | Type | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Poly(this compound) (EMA) | Polymer | 17.7 | 10.5 | 6.2 |
| Acetone | Solvent | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Solvent | 15.8 | 5.3 | 7.2 |
| Toluene | Solvent | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | Solvent | 16.8 | 5.7 | 8.0 |
| Methanol | Solvent | 15.1 | 12.3 | 22.3 |
| Water | Solvent | 15.5 | 16.0 | 42.3 |
Data compiled from various sources. Exact HSP values for polymers can vary with molecular weight and composition.
As shown, Acetone and THF have HSP values relatively close to EMA, making them good solvents. Toluene is a poorer solvent due to its low polar and hydrogen bonding parameters. Water is a non-solvent due to its extremely high hydrogen bonding component.
Q4: Can the copolymer synthesis or composition lead to phase separation?
A: Yes, both the synthesis method and the final copolymer composition are fundamental to its phase behavior.
-
Copolymer Composition: The ratio of EMA to its comonomer(s) dictates the overall hydrophobicity and polarity of the polymer.[12][13][14] For example, copolymerizing EMA with a hydrophilic monomer like acrylic acid or 2-hydroxythis compound (HEMA) will change its solubility profile significantly.[10][15] Inconsistent monomer incorporation during polymerization can lead to batch-to-batch variability and unexpected phase separation.
-
Molecular Weight and Polydispersity: Higher molecular weight polymers generally have lower entropy of mixing, making them less soluble. A broad molecular weight distribution (high polydispersity) can also contribute to phase separation, as lower molecular weight chains may act as a separate phase or plasticizer.
-
Polymer Architecture: The structure of the copolymer (e.g., random, block, star-shaped) has a profound impact.[16][17] Amphiphilic block copolymers, for instance, are designed to phase separate on a nanoscale to form micelles or other structures in a selective solvent.[16][18][19]
Caption: Factors influencing the transition from a solution to phase separation.
Q5: What analytical techniques are used to study and confirm phase separation?
A: A multi-faceted approach is often required to fully characterize phase separation.
-
Visual Observation & Turbidimetry: The simplest method is detecting the cloud point, which can be done visually or more accurately with a turbidimeter or a spectrophotometer by measuring the decrease in light transmittance as temperature is changed.[1][2][4]
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of phase-separated domains in solid samples, such as polymer films or blends.[20][21] Atomic Force Microscopy (AFM) can provide topographical information on surfaces.[22]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is crucial. A single glass transition temperature (Tg) typically indicates a miscible, single-phase system. The presence of two distinct Tgs suggests a phase-separated system, with each phase having its own glass transition.[23][24]
-
Scattering Techniques: Dynamic Light Scattering (DLS) can detect the formation of aggregates in solution as phase separation begins.[14][25] Small-Angle X-ray Scattering (SAXS) can be used to determine the size and shape of phase-separated domains.[3]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to determine copolymer composition and study polymer-solvent interactions.[10][26] Tip-enhanced Raman spectroscopy (TERS) can provide chemical information at the nanoscale to map out phase separation on a surface.[27]
Table 2: Comparison of Analytical Techniques for Phase Separation
| Technique | Information Provided | Phase | Primary Use Case |
| Turbidimetry | Cloud point temperature | Liquid | Determining solubility boundaries (LCST/UCST) |
| DSC | Glass transition temperature(s) | Solid | Confirming miscibility/immiscibility |
| SEM / TEM | Domain morphology & size | Solid | Visualizing microstructure of blends/films |
| DLS | Particle/aggregate size | Liquid | Detecting onset of aggregation in solution |
| SAXS | Domain size, shape, spacing | Solid/Liquid | Nanoscale structural analysis |
Key Experimental Protocols
Protocol 1: Determination of Cloud Point by Turbidimetry
This protocol describes a standard method to determine the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) of an EMA copolymer solution.
Objective: To identify the temperature at which a clear polymer solution becomes cloudy, indicating the onset of phase separation.[1][2][5]
Materials & Equipment:
-
EMA copolymer
-
Selected solvent
-
Sealed vials (e.g., screw-cap glass vials)
-
Temperature-controlled water or oil bath with a magnetic stirrer
-
Digital thermometer or thermocouple with ±0.1°C accuracy
-
Spectrophotometer or dedicated turbidimeter (optional, for higher precision)
-
Light source (e.g., laser pointer) and detector (e.g., photodiode) for a custom setup[2]
Procedure:
-
Preparation: Prepare a series of solutions of the EMA copolymer at desired concentrations (e.g., 0.5, 1.0, 2.0 wt%) in the chosen solvent. Ensure the polymer is fully dissolved, which may require gentle heating or extended stirring.
-
Sample Loading: Place a known volume of the clear solution into a sealed vial with a small magnetic stir bar. Sealing is crucial to prevent solvent evaporation.
-
Heating/Cooling Ramp: Place the vial in the temperature-controlled bath.
-
For LCST (cloudiness on heating): Start at a temperature where the solution is clear and slowly increase the temperature at a constant rate (e.g., 0.5°C/min).[28] A slow rate is critical to approach thermodynamic equilibrium.[1]
-
For UCST (cloudiness on cooling): Start at a temperature where the solution is clear and slowly decrease the temperature at the same controlled rate.
-
-
Detection:
-
Visual Method: Observe the solution against a dark background. The cloud point is the temperature at which the first sign of persistent turbidity appears.
-
Instrumental Method: If using a spectrophotometer, monitor the transmittance (e.g., at 655 nm[2]) as a function of temperature. The cloud point is identified as the temperature where a sharp decrease in transmittance begins.[1]
-
-
Data Recording: Record the cloud point temperature for each concentration. Plotting temperature vs. concentration will generate a phase diagram for the polymer-solvent system.
-
Reproducibility: Repeat each measurement at least three times to ensure the results are reproducible.[5]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Phase separation in supramolecular and covalent adaptable networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Cloud Point Behavior of Poly(trifluorothis compound) in Supercritical CO2–Toluene Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen bonding and polarity in ethylene copolymer-solvent mixtures: Experiments and modeling - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase Separation of Aqueous Poly(diisopropylaminothis compound) upon Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and drug delivery of novel amphiphilic block copolymers containing hydrophobic dehydroabietic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. polymersolutions.com [polymersolutions.com]
- 21. polymersolutions.com [polymersolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. osti.gov [osti.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Enhancing the Mechanical Properties of PEMA Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the mechanical properties of Poly(ethyl methacrylate) (PEMA) films.
Frequently Asked Questions (FAQs)
Q1: My PEMA film is too brittle. How can I increase its flexibility and elongation?
A1: Brittleness in PEMA films can be addressed by incorporating plasticizers or by blending PEMA with more flexible polymers.
-
Plasticization: Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility and ductility. They work by inserting themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg).[1][2] Common plasticizers for PEMA include citrates like triethyl citrate (B86180) (TEC) and tributyl citrate (TBC).[3] Increasing the plasticizer content generally leads to a decrease in tensile strength and Young's modulus but a significant increase in percent elongation.[3][4]
-
Blending with Elastomers or Flexible Polymers: Blending PEMA with a softer, more flexible polymer can improve the overall ductility of the film. For instance, blending with copolymers like poly(ethylene methyl acrylate) (PEMA) can enhance tear strength and elongation.[5]
Q2: How can I improve the tensile strength and stiffness (Young's Modulus) of my PEMA films?
A2: To enhance the tensile strength and stiffness of PEMA films, consider the following approaches:
-
Incorporation of Nanofillers: Dispersing a small amount of high-modulus nanofillers into the PEMA matrix can significantly improve its mechanical properties. Examples include:
-
Boron Nitride (BN) and Silver (Ag) Nanoparticles: In PEMA/PVA blends, the addition of BN and Ag nanoparticles has been shown to increase both tensile strength and Young's modulus.[6]
-
Zinc Oxide (ZnO) Nanoparticles: While primarily used for optical properties, ZnO nanoparticles can also influence the mechanical integrity of PEMA films.[7]
-
-
Copolymerization: Grafting PEMA onto other polymer backbones or copolymerizing ethyl methacrylate (B99206) with other monomers can create materials with superior mechanical properties. For example, grafting PEMA onto acacia gum has been demonstrated to improve hardness and tensile strength.[8]
-
Blending with High-Strength Polymers: Creating blends with polymers known for their high mechanical strength, such as polycarbonate (PC), can result in a composite material with enhanced overall strength.[9]
-
Film Orientation: The process of mechanically stretching the film in one or more directions aligns the polymer chains, which can significantly increase the tensile strength and stiffness in the direction of stretching.[10]
Q3: What is the effect of creating a polyelectrolyte complex (PEC) with PEMA on its mechanical properties?
A3: Forming a polyelectrolyte complex by blending PEMA with a polyelectrolyte of opposite charge, such as chitosan, can lead to a substantial improvement in mechanical properties. The electrostatic interactions between the polymer chains in a PEC result in a more rigid and robust material. Studies have shown that PEMA-chitosan PEC films can exhibit a 2-4 times increase in tensile strength and Young's modulus compared to films made from a simple mixture of the two polymers.[11]
Troubleshooting Guide
Problem 1: Inconsistent mechanical testing results for my PEMA composite films.
| Possible Cause | Troubleshooting Step |
| Poor dispersion of nanofillers | Agglomeration of nanoparticles creates stress concentration points, leading to premature failure. Improve dispersion by using ultrasonication during the mixing stage or by surface-modifying the nanoparticles to enhance their compatibility with the PEMA matrix.[7] |
| Presence of voids or defects in the film | Voids and defects act as crack initiation sites. Optimize the film casting or extrusion process to minimize the formation of air bubbles. Ensure a clean and defect-free substrate for casting.[12] |
| Improper sample preparation for tensile testing | Nicks, cuts, or uneven edges on the test specimens can lead to artificially low tensile strength and elongation values. Use a sharp, clean die or blade to cut the samples and ensure all edges are smooth and free of defects.[12] |
Problem 2: My plasticized PEMA film becomes brittle over time.
| Possible Cause | Troubleshooting Step |
| Plasticizer migration or leaching | Over time, the plasticizer can migrate to the surface of the film or leach out, especially in the presence of certain solvents or at elevated temperatures. This leads to a loss of flexibility.[3] Consider using a higher molecular weight plasticizer or one that has a stronger interaction with the PEMA polymer chains to reduce migration. |
| Retrogradation | Some plasticized systems can undergo a process called retrogradation, where the polymer chains slowly re-organize into a more ordered and rigid state.[1] The choice of plasticizer can influence this phenomenon. Experiment with different types of plasticizers to find one that provides long-term stability. |
Problem 3: Difficulty in forming a uniform PEMA blend film.
| Possible Cause | Troubleshooting Step |
| Immiscibility of the polymers | Many polymers are immiscible, leading to phase separation and a non-uniform film with poor mechanical properties. Use a compatibilizer to improve the interfacial adhesion between the two polymer phases. For example, in a PP/PS blend, a graft copolymer can be formed in situ to act as a compatibilizer.[13] |
| Solvent incompatibility | When using a solvent casting method, if the chosen solvent is a good solvent for one polymer but a poor solvent for the other, it can lead to phase separation during solvent evaporation. Select a common solvent that can dissolve both polymers effectively. |
Data Summary Tables
Table 1: Effect of Plasticizers on Mechanical Properties of Polymer Films
| Plasticizer Type | Concentration (wt%) | Change in Tensile Strength | Change in Young's Modulus | Change in % Elongation | Reference |
| Triethyl Citrate (TEC) | 10 | Decrease | Decrease | Increase | [3] |
| Triethyl Citrate (TEC) | 20 | ~50% Decrease | ~50% Decrease | ~500% Increase | [3] |
| Tributyl Citrate (TBC) | 10 | Decrease | Decrease | Increase | [3] |
| Tributyl Citrate (TBC) | 20 | Decrease | Decrease | Increase (less than TEC) | [3] |
| Sorbitol | 30 | - | - | ~148% Increase | [14] |
Table 2: Improvement of Mechanical Properties through Blending and Composites
| Modification Strategy | System | Improvement in Tensile Strength | Improvement in Young's Modulus | Reference |
| Polyelectrolyte Complex | PEMA/Chitosan | 2-4 times increase | 2-4 times increase | [11] |
| Nanocomposite | PEMA/PVA/Ag@BN | Increased with BN content | Increased with BN content | [6] |
| Graft Copolymerization | PEMA grafted Acacia Gum | Improved | - | [8] |
Experimental Protocols & Workflows
Protocol 1: Fabrication of PEMA Nanocomposite Films via Solution Casting
This protocol describes a general method for preparing PEMA nanocomposite films.
-
Dissolution of PEMA: Dissolve a known quantity of PEMA in a suitable solvent (e.g., acetone, tetrahydrofuran) with magnetic stirring until a homogeneous solution is obtained.
-
Dispersion of Nanofillers: In a separate container, disperse the desired amount of nanofillers (e.g., ZnO, Ag, BN nanoparticles) in the same solvent. Use a high-power ultrasonicator for 30-60 minutes to ensure uniform dispersion and break up any agglomerates.
-
Mixing: Add the nanofiller dispersion to the PEMA solution and continue stirring for several hours to ensure thorough mixing.
-
Casting: Pour the resulting mixture into a flat, level petri dish or onto a clean glass substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled oven at a slightly elevated temperature (e.g., 40-60°C).
-
Film Detachment: Once the film is completely dry, carefully detach it from the substrate.
-
Annealing (Optional): To remove any residual solvent and reduce internal stresses, the film can be annealed in a vacuum oven at a temperature below its glass transition temperature.
Logical Relationship: Strategies to Enhance PEMA Film Mechanical Properties
The following diagram illustrates the logical relationships between different modification strategies and their primary effects on the mechanical properties of PEMA films.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Mechanical Properties with Plastics Orientation: Strengthening Plastic Film [parkinsontechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. ddltesting.com [ddltesting.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preventing bubble formation during ethyl methacrylate casting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing bubble formation during ethyl methacrylate (B99206) (EMA) casting.
Troubleshooting Guide
This guide addresses common issues encountered during EMA casting in a question-and-answer format, offering specific solutions to prevent bubble formation.
Question 1: I am observing bubbles in my cured ethyl methacrylate cast. What are the primary causes?
Answer: Bubble formation in this compound (EMA) casting is a common issue that can arise from several sources. The primary causes include:
-
Dissolved Gases: The EMA monomer, as well as any additives, can contain dissolved gases (primarily air) that come out of solution during polymerization, forming bubbles.
-
Polymerization Exotherm: The polymerization of EMA is an exothermic process, meaning it releases heat.[1][2] This increase in temperature can decrease the solubility of gases in the monomer, causing them to form bubbles.[1] A rapid, uncontrolled polymerization can lead to a significant temperature spike, exacerbating this issue.
-
Mixing Technique: Vigorous or improper mixing of the EMA monomer with initiators or other additives can introduce air into the mixture, which then gets trapped as bubbles in the viscous polymer.
-
Moisture Contamination: Water contamination in the EMA or on the casting surface can lead to bubble formation, as the heat of polymerization can cause the water to vaporize.
-
Air Trapped in the Mold: Air can be trapped in complex mold geometries or undercuts during the pouring process.
Question 2: How can I remove dissolved gases from my this compound monomer before casting?
Answer: The most effective method for removing dissolved gases from EMA is vacuum degassing. This process involves placing the liquid monomer in a vacuum chamber and reducing the pressure, which causes the dissolved gases to expand and rise to the surface.
A general procedure for vacuum degassing is as follows:
-
Place the container with the EMA monomer into a vacuum chamber. Ensure the container is large enough to accommodate a 3- to 4-fold expansion of the liquid.
-
Begin to apply a vacuum, carefully observing the monomer. The liquid will appear to boil as dissolved gases are removed.
-
Continue to apply the vacuum until the bubbling subsides. This indicates that most of the dissolved gas has been removed.
-
Slowly release the vacuum to avoid re-introducing air into the degassed monomer.
For methacrylates, which are similar to EMA, degassing at a high vacuum (e.g., 10⁻⁴ to 10⁻⁵ torr) for several hours has been reported to be effective.[3] However, the optimal vacuum level and duration will depend on the volume of the monomer and the initial amount of dissolved gas. It is recommended to start with a moderate vacuum and shorter duration and optimize from there.
Question 3: My EMA cast is forming bubbles even after degassing. What other factors should I consider?
Answer: If bubbles persist after degassing, consider the following factors:
-
Control of Polymerization Rate: A rapid polymerization can lead to a significant exotherm, causing any remaining dissolved gas to form bubbles. The rate of polymerization can be controlled by adjusting the concentrations of the initiator and inhibitor.
-
Initiator Concentration: Increasing the initiator concentration (e.g., benzoyl peroxide) will increase the rate of polymerization and the peak exotherm temperature.[4][5] For polymethacrylate (B1205211) bone cement, initiator concentrations of 0.5 wt% to 2.75 wt% have been studied, with higher concentrations leading to faster setting times.[5]
-
Inhibitor Concentration: Inhibitors, such as hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT), are added to monomers to prevent premature polymerization. Increasing the inhibitor concentration can slow down the polymerization rate and reduce the peak exotherm, thereby minimizing bubble formation.[6]
-
-
Curing Temperature: The ambient temperature during curing plays a crucial role. Higher temperatures can accelerate the polymerization reaction, leading to a more pronounced exotherm.[7] For some applications, curing at a lower temperature over a longer period can help to control the reaction and prevent bubble formation. For instance, in tissue embedding with mthis compound (MMA), polymerization at room temperature (24°C ± 5°C) resulted in clear, bubble-free blocks, while polymerization at 60°C led to the formation of multiple bubbles.[8]
-
Mixing Technique: When adding the initiator and other components to the EMA monomer, use a slow and deliberate mixing technique to avoid introducing air. Use a smooth-sided mixing vessel and a flat-bottomed stirring rod. Scrape the sides and bottom of the vessel to ensure thorough mixing without creating a vortex.
-
Pouring Technique: When pouring the mixed resin into the mold, pour slowly and from a low height to minimize air entrapment. Pouring down the side of the mold can also help to prevent the introduction of air.
Frequently Asked Questions (FAQs)
Q1: What is the heat of polymerization for this compound, and why is it important for bubble prevention?
A1: The heat of polymerization for this compound is approximately 57.7 kJ/mol.[1] This is the amount of heat released when the monomer polymerizes. This exothermic reaction can significantly increase the temperature of the casting. As the temperature rises, the solubility of gases in the liquid decreases, leading to the formation of bubbles. Therefore, managing this heat is critical for producing bubble-free casts.
Q2: What are common inhibitors used in this compound, and how do they work?
A2: Common inhibitors for methacrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[6] These molecules work by reacting with and deactivating free radicals that initiate polymerization. By controlling the concentration of these inhibitors, the rate of polymerization can be slowed, which helps to manage the exothermic heat release and reduce the likelihood of bubble formation.
Q3: Can moisture in the air affect my this compound casting?
A3: Yes, moisture can be a significant source of bubbles in methacrylate casting. Methacrylates can be sensitive to moisture, and any water present in the monomer, on the mold surface, or absorbed from a humid environment can vaporize due to the heat of polymerization, leading to the formation of steam bubbles within the cast. It is recommended to work in a controlled environment with low humidity and to ensure all equipment and materials are dry.
Q4: Is it better to use a vacuum chamber or a pressure pot to prevent bubbles?
A4: Both vacuum degassing and pressure casting are effective methods for preventing bubbles, but they work on different principles.
-
Vacuum Degassing: This technique removes dissolved gases from the liquid resin before it is poured into the mold. This is a preventative measure.
-
Pressure Casting: In this method, the filled mold is placed in a pressure chamber, and the pressure is increased. This forces any bubbles to dissolve back into the liquid resin, where they remain until the resin has cured.
For many applications, vacuum degassing the monomer before adding the initiator is sufficient. However, for very critical applications or complex molds where air might be trapped during pouring, a combination of degassing the monomer and then pressure casting the filled mold can yield the best results.
Data Presentation
The following tables summarize key quantitative data relevant to this compound casting. Note that some data for the closely related mthis compound (MMA) is included for reference where specific EMA data is limited.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 114.14 g/mol | [1] |
| Boiling Point | 117 °C (243 °F) | [9] |
| Density | 0.9135 g/cm³ | [9] |
| Viscosity (at 25°C) | ~0.92 mPa·s | [1] |
| Heat of Polymerization | 57.7 kJ/mol | [1] |
Table 2: Recommended Starting Concentrations for Initiators and Inhibitors
| Component | Type | Typical Concentration Range (wt%) | Notes | Reference |
| Initiator | Benzoyl Peroxide (BPO) | 0.05 - 0.7% | Higher concentrations lead to faster polymerization and increased exotherm. For MMA bone cement, 0.3 wt% BPO with 0.5 wt% DMA co-initiator provided good results. | [5] |
| Inhibitor | Butylated Hydroxytoluene (BHT) | 0.05 - 1.0% | Higher concentrations slow the polymerization rate and reduce shrinkage stress. | [6] |
| Inhibitor | Hydroquinone (HQ) | 0.6 mol% | Shown to be effective in preventing polymerization during other reactions with acrylates. |
Experimental Protocols
Protocol 1: Vacuum Degassing of this compound Monomer
Objective: To remove dissolved gases from EMA monomer prior to casting.
Materials:
-
This compound (EMA) monomer
-
Vacuum flask or desiccator
-
Vacuum pump with gauge
-
Appropriate tubing
Methodology:
-
Pour the required volume of EMA monomer into a vacuum flask that is at least four times the volume of the liquid to allow for expansion.
-
Seal the flask and connect it to a vacuum pump using appropriate tubing.
-
Slowly turn on the vacuum pump and monitor the pressure gauge. Observe the EMA monomer for the formation of bubbles. The liquid will appear to "boil" as the pressure drops and dissolved gases escape.
-
Maintain a moderate vacuum until the vigorous bubbling subsides. For methacrylates, achieving a vacuum in the range of 25-29 inches of mercury (Hg) is often effective.
-
Hold the vacuum for an additional 10-15 minutes after the main bubbling has stopped to ensure complete degassing.
-
Slowly and carefully release the vacuum to avoid re-introducing air into the degassed monomer.
-
The degassed EMA is now ready for the addition of the initiator and subsequent casting.
Protocol 2: General Procedure for Bubble-Free Casting of this compound
Objective: To cast a bubble-free block of poly(this compound).
Materials:
-
Degassed this compound (EMA) monomer (from Protocol 1)
-
Initiator (e.g., benzoyl peroxide)
-
Inhibitor (if not already present in the monomer at the desired concentration)
-
Casting mold
-
Mixing container and stirring rod
-
Temperature-controlled environment (e.g., water bath, oven, or refrigerator)
Methodology:
-
Preparation: Ensure the casting mold and all mixing equipment are clean and completely dry. Work in an area with controlled temperature and low humidity.
-
Initiator Addition: Weigh the appropriate amount of initiator and add it to the degassed EMA monomer. For example, for a thermal cure, start with a concentration in the range of 0.1-0.5 wt% benzoyl peroxide.
-
Mixing: Gently and thoroughly mix the initiator into the monomer until it is completely dissolved. Avoid vigorous stirring that could introduce air bubbles.
-
Pouring: Slowly pour the mixed EMA resin into the prepared mold. Tilt the mold slightly and pour the resin down one side to help prevent air from being trapped.
-
Curing:
-
Low-Temperature Cure (for reduced exotherm): Place the filled mold in a controlled low-temperature environment, such as a refrigerator or a cool water bath (e.g., 4°C). Allow the polymerization to proceed slowly over an extended period (e.g., 24-48 hours or longer, depending on the initiator concentration and temperature). This method is particularly useful for larger volume castings where heat dissipation is a concern.
-
Room/Elevated Temperature Cure: For smaller castings, curing can be performed at room temperature or a slightly elevated temperature (e.g., 40-60°C) to accelerate the process. Monitor the casting for any signs of excessive heat generation.
-
-
Post-Curing: Once the cast is solid, a post-cure at a slightly elevated temperature (e.g., 60°C) for several hours can help to ensure complete polymerization.
Visualizations
Caption: Experimental workflow for bubble-free EMA casting.
Caption: Troubleshooting logic for bubble formation in EMA casting.
References
- 1. This compound | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Biocompatibility of Ethyl Methacrylate Implants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biocompatibility of ethyl methacrylate (B99206) (EMA) implants.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research.
Issue 1: Poor Cell Attachment to EMA Implant Surface
| Potential Cause | Recommended Solution | Verification Step |
| Hydrophobic Surface of EMA: The inherent hydrophobicity of ethyl methacrylate can hinder the attachment of many cell types. | Surface Modification: - Plasma Treatment: Introduce hydrophilic functional groups (e.g., -OH, -COOH) onto the EMA surface using oxygen or argon plasma.[1][2] - Hydrophilic Polymer Coating: Apply a thin layer of a hydrophilic polymer such as polyethylene (B3416737) glycol (PEG) or poly(hydroxythis compound) (PHEMA). | - Contact Angle Measurement: A decreased water contact angle indicates increased hydrophilicity. - Cell Adhesion Assay: Quantify cell attachment after a specific incubation period. |
| Protein Repulsion: The surface may be preventing the adsorption of essential extracellular matrix (ECM) proteins that mediate cell adhesion. | Protein Adsorption Enhancement: - Surface Roughening: Techniques like sandblasting or acid etching can increase the surface area for protein adsorption. - Pre-coating with ECM Proteins: Coat the implant with fibronectin, collagen, or laminin (B1169045) prior to cell seeding. | - Protein Adsorption Assays: Use techniques like ELISA or fluorescently labeled proteins to quantify protein binding to the surface.[3][4][5] - Immunofluorescence Staining: Visualize the presence and distribution of adsorbed ECM proteins. |
| Cell Culture Conditions: Suboptimal cell culture conditions can lead to poor cell health and attachment. | Optimize Culture Protocol: - Cell Viability Check: Ensure cells are healthy and viable before seeding. - Seeding Density: Optimize the number of cells seeded per unit area. - Media Composition: Use appropriate, fresh cell culture medium with necessary supplements. | - Microscopy: Regularly observe cell morphology and confluence. - Viability Assays (e.g., Trypan Blue): Confirm a high percentage of viable cells. |
Issue 2: High Inflammatory Response In Vitro or In Vivo
| Potential Cause | Recommended Solution | Verification Step |
| Leaching of Unreacted Monomers: Residual this compound monomer or other additives can leach from the implant, causing cytotoxicity and inflammation.[6][7][8][9] | Post-Polymerization Processing: - Thorough Washing: Wash the implants extensively in an appropriate solvent (e.g., ethanol (B145695), sterile PBS) to remove unreacted components. - Thermal Annealing: Heat the implants below their glass transition temperature to promote further polymerization. | - Chromatography (GC-MS, LC-MS): Analyze the leachate for the presence of monomers.[7][9] - Cytotoxicity Assays (e.g., MTT, LDH): Test the effect of implant extracts on relevant cell lines.[6][8][10] |
| Foreign Body Response (FBR): The innate immune system recognizes the implant as a foreign object, leading to macrophage activation and chronic inflammation.[11][12][13][14] | Surface Modification to Modulate Protein Adsorption: - Zwitterionic Coatings: Apply coatings like poly(sulfobetaine methacrylate) (pSBMA) or poly(carboxybetaine methacrylate) (pCBMA) to resist non-specific protein adsorption.[13] - PEGylation: Grafting polyethylene glycol (PEG) chains to the surface can create a stealth-like effect, reducing immune cell recognition. | - In Vitro Macrophage Activation Assay: Culture macrophages on the modified surfaces and measure the expression of inflammatory markers (e.g., TNF-α, IL-1β) via qPCR or ELISA. - In Vivo Implantation Study: Implant the modified EMA in an animal model and assess the inflammatory infiltrate and fibrous capsule formation through histology.[15][16][17][18] |
| Surface Topography: Irregular or sharp surface features can cause mechanical irritation to surrounding tissues, exacerbating the inflammatory response. | Surface Polishing: - Mechanical Polishing: Use progressively finer abrasives to create a smooth surface. - Electropolishing (if applicable to a composite material): Use an electrochemical process to remove surface irregularities. | - Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): Characterize the surface topography to ensure smoothness at the micro- and nano-scale. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the biocompatibility of my EMA implant?
The initial and most crucial step is to ensure the complete polymerization of your EMA implant and the removal of any residual monomers. Unreacted monomers are a common source of cytotoxicity and can trigger a significant inflammatory response.[6][8] A thorough washing protocol and potentially thermal annealing should be implemented before proceeding to more complex surface modifications.
Q2: How can I make the surface of my EMA implant more hydrophilic?
There are several effective methods to increase the hydrophilicity of your EMA implant:
-
Plasma Treatment: Exposing the EMA surface to oxygen or argon plasma can introduce polar functional groups, thereby increasing its wettability.[1][2]
-
Hydrophilic Polymer Coatings: Applying a coating of a hydrophilic polymer like polyethylene glycol (PEG) or poly(hydroxythis compound) (PHEMA) is a common and effective strategy.
-
Grafting: Specific hydrophilic molecules or polymer chains can be chemically grafted onto the EMA surface.
Q3: What are the key signaling pathways involved in the foreign body response to methacrylate-based implants?
The foreign body response (FBR) is a complex process involving multiple signaling pathways.[11][12][14] Key pathways include:
-
Protein Adsorption and Complement Activation: Upon implantation, proteins from the surrounding biological fluids adsorb to the implant surface, which can trigger the complement cascade.
-
Macrophage Activation and Cytokine Release: Macrophages are key players in the FBR. They are recruited to the implant surface and can be activated to release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Fibroblast Recruitment and Fibrosis: Activated macrophages release growth factors like TGF-β, which recruit fibroblasts to the site. These fibroblasts then deposit extracellular matrix, leading to the formation of a fibrous capsule around the implant.
Q4: Which in vitro tests are essential for assessing the biocompatibility of a modified EMA implant?
A comprehensive in vitro assessment should include:
-
Cytotoxicity Assays: To evaluate if the material or its leachables are toxic to cells. Common assays include MTT, XTT, and LDH release assays using extracts from the implant material.[6][8][10][19]
-
Cell Adhesion and Proliferation Assays: To determine if the modified surface supports the attachment and growth of desired cell types.
-
Macrophage Activation Assays: To assess the inflammatory potential of the material by measuring the production of inflammatory cytokines by macrophages cultured on the implant surface.
Q5: What animal models are appropriate for in vivo testing of EMA implant biocompatibility?
The choice of animal model depends on the specific research question and the intended application of the implant.[18] Commonly used models include:
-
Subcutaneous Implantation in Rodents (Mice or Rats): This is a widely used initial screening model to assess the local tissue response and fibrous capsule formation.
-
Intramuscular Implantation in Rabbits: This model is often used for orthopedic applications to evaluate the response of muscle tissue.[15][16]
-
Bone Implantation Models (Rabbits or Larger Animals): For orthopedic or dental applications, implantation into bone defects is necessary to evaluate osseointegration.[17]
Experimental Protocols
Protocol 1: General Plasma Surface Modification
-
Sample Preparation: Clean the EMA implants by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying with nitrogen gas.
-
Plasma Treatment: Place the cleaned implants in a plasma chamber.
-
Process Parameters:
-
Gas: Oxygen or Argon
-
Pressure: 100-300 mTorr
-
Power: 50-100 W
-
Time: 1-5 minutes
-
-
Post-Treatment: Remove the implants from the chamber and store them in a sterile, dry environment until use. It is recommended to use the plasma-treated surfaces as soon as possible as the hydrophilic effect can diminish over time.
Protocol 2: Hydrophilic Polymer Coating (Dip-Coating Method)
-
Polymer Solution Preparation: Prepare a 1-5% (w/v) solution of the hydrophilic polymer (e.g., PEG, PHEMA) in a suitable solvent (e.g., water, ethanol).
-
Surface Activation (Optional but Recommended): Briefly treat the EMA implant surface with plasma (as described in Protocol 1) to enhance the adhesion of the coating.
-
Dip-Coating: Immerse the EMA implant in the polymer solution for a defined period (e.g., 30-60 minutes).
-
Drying: Carefully withdraw the implant from the solution at a constant speed to ensure a uniform coating. Allow the solvent to evaporate in a clean, controlled environment.
-
Curing/Crosslinking (if necessary): Depending on the polymer used, a curing step (e.g., UV exposure, thermal treatment) may be required to crosslink the coating and improve its stability.
-
Washing: Gently wash the coated implant with a suitable solvent to remove any non-adherent polymer.
Protocol 3: In Vitro Cytotoxicity - Elution Test (based on ISO 10993-5)
-
Extract Preparation: Incubate the sterile EMA implant in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C.
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts, primary endothelial cells) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Exposure: Remove the standard culture medium from the cells and replace it with the prepared implant extract. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
Viability Assessment: Quantify cell viability using a standard assay such as MTT or XTT, which measures mitochondrial activity.
Visualizations
Foreign Body Response Signaling Pathway
Caption: Key signaling events in the foreign body response to an implanted material.
Experimental Workflow for Biocompatibility Assessment
Caption: A typical experimental workflow for assessing the biocompatibility of EMA implants.
References
- 1. physicsjournal.in [physicsjournal.in]
- 2. Plasma Cleaning for Implant Surfaces to Improve Implant Success | Pocket Dentistry [pocketdentistry.com]
- 3. Tuning Poly(dimethylsiloxane) Hydrophilization and Coating Stability via the Optimization of Polyethylene Glycol Molecular Weight | MDPI [mdpi.com]
- 4. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. researchgate.net [researchgate.net]
- 8. Release of mthis compound from heat-cured and autopolymerized resins: cytotoxicity testing related to residual monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of leachables and cytotoxicity after exposure to methacrylate- and epoxy-based root canal sealers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Implantation test in European Biomedical Institute! [ebi.bio]
- 16. mddionline.com [mddionline.com]
- 17. Bone Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 18. In vivo animal testing - Matexcel [matexcel.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Overcoming Poor Solubility of Ethyl Methacrylate Copolymers
Welcome to the technical support center for ethyl methacrylate (B99206) copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation, particularly concerning polymer solubility and formulation development.
Troubleshooting Guides and FAQs
This section provides answers to common issues that may arise when working with ethyl methacrylate copolymers.
Issue 1: Polymer Fails to Dissolve or Forms a Cloudy Solution
Q1: My this compound copolymer is not dissolving in the chosen solvent. What could be the reason?
A1: The solubility of this compound copolymers is highly dependent on the specific type of copolymer and the solvent used. Different grades of copolymers, such as Eudragit®, have varying solubility profiles. For instance, some are soluble in polar organic solvents like acetone (B3395972), chloroform, and ethyl acetate, while being insoluble in non-polar solvents like hexane (B92381) and cyclohexane.[1] Ensure you are using a recommended solvent for your specific copolymer grade. Refer to the solubility data tables below for guidance.
Q2: I've used the correct solvent, but the solution is cloudy. What should I do?
A2: A cloudy solution can indicate several issues:
-
Water Content: Some copolymers, like Eudragit® L 100 and S 100, may form cloudy solutions in aqueous isopropyl alcohol and acetone if the water content is not optimal (around 3%).[2]
-
Incomplete Dissolution: Ensure sufficient stirring time (up to 24 hours) and appropriate temperature.[1]
-
pH Mismatch (for pH-dependent copolymers): For anionic copolymers like Eudragit® L and S series, the pH of the aqueous medium must be above their dissolution threshold (e.g., > pH 6.0 for L 100, > pH 7.0 for S 100) for complete dissolution.[3][4][5] For cationic copolymers like Eudragit® E, the pH should be below 5.0.[3][4][5]
-
Polymer Grade: Certain grades are designed for aqueous dispersions (e.g., Eudragit® L 30 D-55) and may not form clear solutions in all organic solvents.[5]
Q3: Can temperature be adjusted to improve the solubility of the copolymer?
A3: Yes, for some systems, gently warming the solvent while stirring can enhance the dissolution rate. However, be cautious with volatile solvents and heat-sensitive copolymers. For techniques like Hot Melt Extrusion (HME), processing temperatures are set above the polymer's glass transition temperature (Tg) to ensure proper mixing and dissolution of the drug within the polymer matrix.[6]
Issue 2: Drug Precipitation During Formulation or Dissolution Testing
Q4: My active pharmaceutical ingredient (API) precipitates out of the formulation during dissolution testing. Why is this happening?
A4: Drug precipitation from an amorphous solid dispersion (ASD) is a common challenge and can be attributed to the following:
-
Supersaturation and Crystallization: ASDs are designed to generate a supersaturated state of the drug in the dissolution medium, which enhances bioavailability. However, this is a thermodynamically unstable state, and the drug may crystallize and precipitate over time.[7][8][9]
-
Insufficient Polymer Concentration: The polymer in an ASD not only enhances solubility but also acts as a precipitation inhibitor. If the drug-to-polymer ratio is too high, there may not be enough polymer to maintain the supersaturated state.[10]
-
pH Shift: For formulations containing pH-dependent copolymers, a change in pH can cause the polymer to fall out of solution, leading to drug precipitation. This is particularly relevant for weakly basic drugs formulated with enteric polymers when moving from the acidic environment of the stomach to the neutral pH of the intestine.[7]
-
Inadequate Drug-Polymer Interaction: The stability of the amorphous state and the prevention of precipitation rely on favorable interactions between the drug and the polymer.
Q5: How can I prevent drug precipitation from my amorphous solid dispersion?
A5: Consider the following strategies:
-
Optimize Drug Loading: Reducing the drug-to-polymer ratio can improve the stability of the supersaturated solution.
-
Use Polymer Combinations: Incorporating a second polymer can act as a crystallization inhibitor. For example, combining a polymer that generates supersaturation with one that stabilizes it can be effective.
-
Select the Appropriate Polymer: Ensure the chosen copolymer's properties (e.g., pH-dependent solubility) are suitable for the drug and the desired release profile. Enteric polymers like Eudragit® L100 can effectively inhibit the precipitation of weakly basic drugs in simulated intestinal fluid.[7]
-
Control Microenvironmental pH: The drug loading in ionic polymer-based ASDs can influence the microenvironmental pH, which in turn affects the solubility and potential for liquid-liquid phase separation, a precursor to precipitation.[11]
Issue 3: Processing Difficulties with Hot Melt Extrusion (HME)
Q6: I am experiencing difficulties processing my this compound copolymer formulation using Hot Melt Extrusion (HME). What are the common challenges?
A6: Common HME challenges include:
-
High Melt Viscosity: Some copolymers may have high melt viscosity, making them difficult to extrude.
-
Thermal Degradation: The API or the polymer may degrade at the high temperatures required for HME.
-
Poor Miscibility: The drug and polymer may not be fully miscible at the processing temperature, leading to a non-homogeneous extrudate.
Q7: How can I optimize the Hot Melt Extrusion process for my formulation?
A7: To optimize the HME process:
-
Incorporate Plasticizers: The addition of plasticizers can reduce the glass transition temperature (Tg) of the polymer, allowing for extrusion at lower temperatures and reducing the risk of thermal degradation.[6]
-
Adjust Processing Parameters: Systematically vary the barrel temperature, screw speed, and feed rate to find the optimal conditions for your specific formulation.
-
Pre-formulation Studies: Conduct pre-formulation studies, such as calculating Hansen solubility parameters and performing thermal analysis (e.g., DSC), to assess drug-polymer miscibility and predict suitable processing windows.
Data Presentation
Table 1: Solubility of Selected Eudragit® Copolymers in Various Solvents
| Eudragit® Grade | Type | Soluble In | Insoluble In | Reference(s) |
| Eudragit® E 100/PO | Cationic | Methanol, Ethanol, Isopropyl alcohol, Acetone, Ethyl acetate, Methylene chloride, 1N HCl | Petroleum ether, Water | [12] |
| Eudragit® L 100 | Anionic | Methanol, Ethanol, Isopropyl alcohol (with ~3% water), Acetone (with ~3% water), 1N NaOH | Ethyl acetate, Methylene chloride, Petroleum ether, Water | [2] |
| Eudragit® S 100 | Anionic | Methanol, Ethanol, Isopropyl alcohol (with ~3% water), Acetone (with ~3% water), 1N NaOH | Ethyl acetate, Methylene chloride, Petroleum ether, Water | [2] |
| Eudragit® RL/RS | Neutral (Quaternary Ammonium) | - | - | [3][4] |
| Eudragit® NE 30 D | Neutral | - (Swells) | Acidic and alkaline solutions | [13] |
Note: This table provides a general overview. Always refer to the manufacturer's technical documentation for detailed solubility information.
Table 2: pH-Dependent Solubility of Eudragit® Copolymers
| Eudragit® Grade | Copolymer Type | Dissolution pH | Primary Application | Reference(s) |
| Eudragit® E | Cationic | < 5.0 | Taste masking, Immediate release in stomach | [3][4][5] |
| Eudragit® L 100-55 | Anionic | > 5.5 | Enteric coating (release in duodenum) | [5] |
| Eudragit® L 100 | Anionic | > 6.0 | Enteric coating (release in jejunum) | [3][4][5] |
| Eudragit® S 100 | Anionic | > 7.0 | Enteric coating (release in ileum/colon) | [3][4][5] |
| Eudragit® FS 30 D | Anionic | > 7.0 | Colon targeting | [4] |
Experimental Protocols
Protocol 1: Determination of Copolymer Solubility
Objective: To determine the solubility of an this compound copolymer in a given solvent.
Materials:
-
This compound copolymer powder
-
Selected organic solvent(s)
-
20 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
Methodology:
-
Preparation: To a 20 mL glass vial, add 5.0 mL of the selected solvent.
-
Addition of Copolymer: Weigh and add a small, known amount of the copolymer (e.g., 5-10 mg) to the solvent.
-
Stirring: Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer. Stir the mixture at a constant speed at room temperature.
-
Observation: Observe the mixture for dissolution. If the polymer dissolves completely, incrementally add more known amounts of the copolymer until saturation is reached (i.e., solid polymer remains undissolved).
-
Equilibration: Allow the mixture to stir for 24 hours to ensure equilibrium is reached.[1]
-
Assessment: After 24 hours, visually inspect the vial for any undissolved polymer. If the solution is clear, the polymer is considered soluble at that concentration. If a precipitate is present, the polymer is considered insoluble or has reached its solubility limit.
-
Quantification (Optional): To determine the exact solubility, the saturated solution can be filtered or centrifuged to remove excess solid, and the concentration of the dissolved polymer in the supernatant can be determined by gravimetric analysis after solvent evaporation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Hot Melt Extrusion (HME)
Objective: To prepare an ASD of a poorly soluble drug with an this compound copolymer using a lab-scale hot-melt extruder.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound copolymer (e.g., Eudragit® E PO)
-
Plasticizer (if required)
-
Lab-scale twin-screw hot-melt extruder
-
Analytical balance
-
Mortar and pestle or blender
Methodology:
-
Pre-blending: Accurately weigh the API and the copolymer in the desired ratio (e.g., 1:4 w/w). If a plasticizer is used, weigh it as well.
-
Mixing: Thoroughly mix the components in a mortar and pestle or a blender to ensure a homogenous powder blend.
-
Extruder Setup: Set up the hot-melt extruder with the appropriate screw configuration. Set the desired temperature profile for the different heating zones of the extruder barrel. A gradient temperature profile can be used for heat-sensitive drugs.[14] For example, for a Curcumin-Eudragit® E PO formulation, a gradient of 130 °C to 160 °C has been used.[14]
-
Extrusion: Set the screw speed (e.g., 100 rpm).[14] Feed the powder blend into the extruder at a constant rate. The molten material will be forced through the die.
-
Cooling and Collection: Collect the extrudate as it exits the die. The extrudate can be cooled at room temperature or by using a cooling method like liquid nitrogen.[14]
-
Post-processing: Once cooled, the extrudate can be milled into a fine powder using an analytical mill.
-
Characterization: The resulting ASD should be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Visualizations
Logical Relationship: Troubleshooting Copolymer Dissolution
This diagram outlines a logical workflow for troubleshooting common issues encountered when dissolving this compound copolymers.
References
- 1. Synthesis and Characterization of Copolymers of Mthis compound and 2-Ethoxythis compound [article.sapub.org]
- 2. scribd.com [scribd.com]
- 3. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. jab.uk.ac.ir [jab.uk.ac.ir]
- 7. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methacrylate-Copolymer Eudragit EPO as a Solubility-Enabling Excipient for Anionic Drugs: Investigation of Drug Solubility, Intestinal Permeability, and Their Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uspbpep.com [uspbpep.com]
- 13. technotes.alconox.com [technotes.alconox.com]
- 14. Preparation of Curcumin-Eudragit® E PO Solid Dispersions with Gradient Temperature through Hot-Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ethyl Methacrylate Emulsions During Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl methacrylate (B99206) emulsion polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Q: My ethyl methacrylate emulsion polymerization is not starting, or there is a long induction period. What are the common causes and solutions?
A: Failure to initiate or a significant delay in polymerization is a frequent issue, often stemming from inhibitors or insufficient radical generation.[1]
-
Presence of Inhibitors: Commercial this compound is stabilized with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage.[2] These must be removed or their effects overcome.
-
Solution: Remove the inhibitor before polymerization. A common method is a caustic wash using a sodium hydroxide (B78521) (NaOH) solution.[1] Alternatively, the effect of the inhibitor can be overcome by increasing the initiator concentration, though this may affect polymer properties.[2]
-
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization as it scavenges radicals.[1][3]
-
Solution: Deoxygenate the reaction mixture before initiating polymerization. This can be achieved by sparging with an inert gas like nitrogen or argon for 30-60 minutes.[1] Maintaining an inert atmosphere throughout the polymerization is crucial.
-
-
Insufficient Initiator Concentration: The initiator concentration might be too low to generate enough free radicals to overcome residual inhibitors and initiate the polymerization effectively.[1]
-
Suboptimal Reaction Temperature: The decomposition rate of the initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow to initiate polymerization effectively.[1]
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For example, potassium persulfate (KPS) is commonly used at temperatures between 60-80°C.
-
Issue 2: Coagulation or Agglomeration of Polymer Particles
Q: My emulsion is unstable, and the polymer particles are coagulating or forming large agglomerates. How can I prevent this?
A: Coagulation, the irreversible aggregation of polymer particles, is a critical issue affecting the quality and usability of the latex. It can be caused by several factors related to the formulation and process conditions.[3]
-
Inadequate Surfactant (Emulsifier) Concentration or Type: The surfactant is crucial for stabilizing the monomer droplets and the resulting polymer particles.[5] Insufficient surfactant will lead to inadequate surface coverage of the particles, causing them to coalesce.[3] The type of surfactant (anionic, nonionic, or a combination) also plays a significant role in providing electrostatic or steric stabilization.[5]
-
Solution:
-
Increase the surfactant concentration. The number of polymer particles and the stability of the latex generally increase with surfactant concentration.[4]
-
Select an appropriate surfactant. Anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) provide electrostatic stabilization, while nonionic surfactants provide steric stabilization.[5][6] A combination of both is often used to enhance stability.[4]
-
-
-
High Ionic Strength: High concentrations of electrolytes in the aqueous phase can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to coagulation.[3]
-
Solution: Use deionized water for all formulations. Minimize the addition of ionic species. If a pH buffer is needed, use a low concentration of a suitable buffer system.
-
-
Improper pH: The stability of the emulsion can be pH-dependent, especially when using pH-sensitive monomers or surfactants.[7][8] For instance, the effectiveness of anionic surfactants can be reduced at low pH. For systems with acid functional monomers like methacrylic acid, polymerization is often carried out at a low pH (around 2-3) to keep the monomer in its less water-soluble, neutral state, promoting its incorporation onto the particle surface. The pH is then raised after polymerization to ionize the acid groups and enhance colloidal stability.[7]
-
High Monomer Concentration: A high concentration of monomer can lead to the swelling of polymer particles, which can increase the likelihood of collision and coagulation.[3][9]
Issue 3: Poor Control Over Particle Size and Distribution
Q: I am struggling to control the particle size and achieve a narrow particle size distribution in my this compound polymerization. What factors should I consider?
A: Controlling particle size and achieving a monodisperse distribution is critical for many applications. Several parameters influence the nucleation and growth of polymer particles.[10]
-
Surfactant Concentration: The concentration of the surfactant is a primary factor determining the number and size of the particles. Higher surfactant concentrations lead to the formation of more micelles, resulting in a larger number of smaller particles.[4][10]
-
Solution: Carefully adjust the surfactant concentration. For larger particles, a lower surfactant concentration, sometimes just above the critical micelle concentration (CMC), is used.[9]
-
-
Initiator Concentration: The initiator concentration affects the rate of radical generation and, consequently, the number of particles nucleated. Higher initiator concentrations generally lead to a larger number of smaller particles.[4][10]
-
Solution: Optimize the initiator concentration in conjunction with the surfactant concentration to achieve the desired particle size.
-
-
Monomer Addition Method: The way the monomer is introduced into the reactor significantly impacts the particle size distribution.
-
Solution:
-
Batch Polymerization: Adding all the monomer at the beginning can lead to a broader particle size distribution.[10]
-
Semi-Batch (Monomer-Starved) Polymerization: A continuous or semi-continuous feed of the monomer allows for better control over the polymerization rate and favors the growth of existing particles over the nucleation of new ones, resulting in a narrower particle size distribution.[10][11]
-
-
-
Polymerization Temperature: Temperature influences the rates of initiation, propagation, and termination, as well as the solubility of the monomer and the efficiency of the surfactant, all of which can affect particle size and distribution.[12]
-
Solution: Maintain a constant and optimized temperature throughout the polymerization process.
-
Quantitative Data Summary
Table 1: Effect of Initiator and Surfactant Concentration on Polymerization Rate and Particle Size.
| Parameter Varied | Change | Effect on Polymerization Rate | Effect on Particle Size | Reference |
|---|---|---|---|---|
| Initiator Concentration | Increase | Increases (proportional to [I]^0.5 to [I]^0.35) | Decreases | [4] |
| Surfactant Concentration | Increase | Increases (proportional to [S]^0.6) | Decreases |[4] |
Table 2: Common Surfactants for this compound Emulsion Polymerization.
| Surfactant Type | Example | Function |
|---|---|---|
| Anionic | Sodium Dodecyl Sulfate (SDS) | Provides electrostatic stabilization.[5][6] |
| Sodium Dodecyl Benzene Sulfonate | Primary emulsifier for small particle size latexes.[13] | |
| Nonionic | Poly(vinyl alcohol) (PVA) | Provides steric stabilization.[6] |
| Octylphenol Ethoxylate | Improves latex stability (ionic, mechanical, thermal).[13] |
| Reactive | Sipomer® series | Polymerizable surfactants that improve adhesion and resistance properties.[13] |
Experimental Protocols
Protocol 1: Inhibitor Removal via Caustic Wash
This protocol is effective for removing phenolic inhibitors like MEHQ from this compound.[1]
Materials:
-
This compound monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
-
Stir plate and stir bar
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: General Procedure for Batch Emulsion Polymerization of this compound
Materials:
-
Purified this compound monomer
-
Deionized water
-
Surfactant (e.g., SDS)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and mechanical stirrer
-
Heating mantle with a temperature controller
-
Syringes for initiator addition
Procedure:
-
To the round-bottom flask, add the deionized water and surfactant.
-
Stir the mixture until the surfactant is fully dissolved.
-
Sparge the solution with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of inert gas, add the purified this compound monomer to the flask and continue stirring to form an emulsion.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
In a separate vial, dissolve the KPS initiator in a small amount of deionized water that has also been deoxygenated.
-
Once the reaction temperature is stable, add the initiator solution to the flask via a syringe to start the polymerization.
-
Maintain the reaction at the set temperature under an inert atmosphere for the desired reaction time (e.g., 2-4 hours).
-
Monitor the progress of the reaction by taking samples periodically to analyze for monomer conversion (e.g., by gravimetry).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
Visualizations
Caption: Workflow for a typical batch emulsion polymerization experiment.
Caption: Troubleshooting logic for emulsion instability and coagulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. Poly[2-(dimethylamino)this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. US5216065A - Emulsion polymerization with large particle size - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Coagulative Nucleation in the Copolymerization of Mthis compound–Butyl Acrylate under Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in process parameters and mechanism research of polymer emulsion preparation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01844C [pubs.rsc.org]
- 13. discover.univarsolutions.com [discover.univarsolutions.com]
Technical Support Center: Ethyl Methacrylate (EMA) Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl methacrylate (B99206) (EMA) resins.
Frequently Asked Questions (FAQs) & Troubleshooting
Cure Time is Too Slow
-
Question: My EMA resin is taking too long to cure. How can I accelerate the process?
-
Answer: The curing time of EMA resins can be accelerated by:
-
Increasing the Temperature: As a general rule, for every 10°C (18°F) increase in the ambient temperature, the gel time can be reduced by approximately half.[1] Ensure the temperature is uniform throughout the resin.
-
Adding an Accelerator: Tertiary amines, such as N,N-dimethyl-p-toluidine (DMPT) or N,N-dimethylaniline (DMA), are effective accelerators for the benzoyl peroxide (BPO) initiated polymerization of methacrylates.[2][3][4] Increasing the concentration of the accelerator will shorten the setting time.[2]
-
Increasing the Initiator Concentration: A higher concentration of the initiator, typically a peroxide like benzoyl peroxide (BPO), will generate more free radicals and increase the polymerization rate, leading to a shorter cure time.[2][4]
-
Cure Time is Too Fast
-
Question: My EMA resin is curing too quickly, not allowing enough working time. How can I slow it down?
-
Answer: To extend the cure time of your EMA resin:
-
Decrease the Temperature: Lowering the ambient temperature will slow down the polymerization reaction. A decrease of 10°C (18°F) can roughly double the gel time.[1]
-
Reduce Accelerator Concentration: If you are using an accelerator, decreasing its concentration will slow down the curing process.
-
Reduce Initiator Concentration: Lowering the amount of initiator (e.g., BPO) will result in a slower polymerization rate.[2][4]
-
Use an Inhibitor: Inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are used to prevent premature polymerization and can be added in small amounts to extend the working life of the resin.[5][6][7] The effectiveness of MEHQ as an inhibitor is dependent on the presence of oxygen.[5][6]
-
Incomplete or Tacky Cure
-
Question: My EMA resin has not fully cured and remains sticky or tacky. What could be the cause?
-
Answer: An incomplete or tacky cure can result from several factors:
-
Incorrect Mix Ratio: Ensure the precise ratio of resin to initiator (and accelerator, if used) is measured accurately. Off-ratio mixing is a common cause of curing problems.
-
Inadequate Mixing: Thoroughly mix all components until the mixture is completely homogeneous. Unmixed material will not cure properly.
-
Low Temperature: Curing at temperatures below the recommended range can significantly slow down or even halt the polymerization process.
-
Oxygen Inhibition: Oxygen in the air can inhibit the polymerization at the surface, leading to tackiness. Using a tertiary amine synergist can help reduce oxygen inhibition.
-
Moisture Contamination: The presence of water can interfere with the polymerization of some methacrylate systems. Ensure all equipment and reagents are dry.
-
Quantitative Data on Cure Time Adjustment
The following tables provide an example of how initiator and accelerator concentrations can influence the setting time of a methacrylate-based resin system. The data is based on a polymethacrylate (B1205211) bone cement system, which provides a relevant model for understanding the curing kinetics of EMA resins.[2][4]
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Curing Time
| BPO Concentration (wt. %) | Constant Accelerator (DMA) Concentration (wt. %) | Approximate Setting Time (minutes) |
| 0.05 | 0.5 | > 20 |
| 0.1 | 0.5 | ~15 |
| 0.2 | 0.5 | ~10 |
| 0.3 | 0.5 | ~8 |
| 0.5 | 0.5 | ~6 |
| 0.7 | 0.5 | ~5 |
Data adapted from studies on methacrylate bone cements.[2][4] Actual times for pure EMA may vary.
Table 2: Effect of Accelerator (N,N-dimethylaniline - DMA) Concentration on Curing Time
| Constant Initiator (BPO) Concentration (wt. %) | DMA Concentration (wt. %) | Approximate Setting Time (minutes) |
| 0.3 | 0.25 | ~12 |
| 0.3 | 0.35 | ~10 |
| 0.3 | 0.5 | ~8 |
Data adapted from studies on methacrylate bone cements.[2][4] Actual times for pure EMA may vary.
Experimental Protocols
Protocol 1: Measuring Gel Time by Manual Probing (ASTM D2471)
This method determines the gel time by manually probing the resin as it cures.
Materials:
-
EMA resin, initiator, and accelerator
-
Mixing container (e.g., paper cup)
-
Wooden applicator stick
-
Stopwatch
-
Temperature-controlled bath or environment
Procedure:
-
Condition the resin components and mixing tools to the desired test temperature.
-
Accurately measure the required amounts of the EMA resin, initiator, and accelerator.
-
Combine the components in the mixing container and start the stopwatch immediately.
-
Mix the components thoroughly for a specified time (e.g., 1 minute), ensuring a homogenous mixture.
-
Periodically, gently probe the surface of the resin with the wooden applicator stick.
-
The gel time is reached when the resin has thickened to a point where it no longer flows and a string of resin can be pulled up by the applicator stick. Record the time from the start of mixing.
Protocol 2: Measuring Gel Time using a Rheometer
A more precise method for determining gel time is to use a rheometer to monitor the change in viscoelastic properties during curing.[8][9]
Materials:
-
Rotational rheometer with parallel plate geometry
-
EMA resin, initiator, and accelerator
-
Mixing equipment
Procedure:
-
Set the rheometer to the desired isothermal test temperature.
-
Prepare the EMA resin mixture as described in Protocol 1.
-
Immediately after mixing, place a sufficient amount of the resin onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap distance.
-
Start an oscillatory time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
Monitor the storage modulus (G') and the loss modulus (G'').
-
The gel time is typically identified as the point where the G' and G'' curves intersect (tan δ = 1). Record this time.
Visualizations
Caption: Troubleshooting flowchart for adjusting EMA resin cure time.
Caption: Free-radical polymerization of this compound.
References
- 1. Epoxy Geltime Calculator [fiberglasssupply.com]
- 2. mdpi.com [mdpi.com]
- 3. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 9. qualitest.ae [qualitest.ae]
Technical Support Center: Optimizing Adhesion of Ethyl Methacrylate Coatings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the adhesion of ethyl methacrylate (B99206) (EMA) coatings in their experiments.
Troubleshooting Guide: Common Adhesion Issues
Q1: My ethyl methacrylate coating is flaking or peeling off the substrate. What are the common causes and how can I fix it?
A1: Flaking or peeling, also known as adhesive failure, occurs when the coating detaches from the substrate.[1] This is a common issue that can often be traced back to a few key areas:
-
Inadequate Surface Preparation: This is one of the most frequent causes of adhesion failure.[2][3] The substrate must be meticulously cleaned to remove any contaminants like oils, grease, dust, or previous coatings.[2][4] Additionally, the surface profile might be too smooth, preventing the coating from forming a strong mechanical bond.[1][5]
-
Solution: Implement a thorough surface preparation protocol. This includes degreasing with solvents, cleaning with appropriate agents, and potentially mechanically or chemically treating the surface to create a suitable profile.[2][4] For metallic substrates, treatments like phosphating or anodizing can be effective.[3]
-
-
Improper Curing: Each coating formulation has specific requirements for curing temperature and time to achieve full crosslinking and bonding strength.[2] Insufficient or excessive curing can lead to a weak film.
-
Surface Contamination: Even minute amounts of contaminants introduced during the application process can inhibit adhesion.[2] This can come from handling with bare hands, unclean application equipment, or a dusty environment.[2]
.
Q2: My coating shows blistering after application. What's causing this?
A2: Blistering, which appears as dome-shaped defects, can occur when water-soluble materials are present in or under the coating.[1] This can also be a result of incorrect curing or chemical exposure.[1] For solvent-based coatings, if the surface temperature is too high during curing (e.g., exceeding 60°C), the solvent can evaporate too quickly from the surface layer, trapping internal solvent vapor and forming bubbles.[6]
Solution:
-
Ensure the substrate is completely dry before coating.
-
Control the curing temperature to allow for gradual solvent evaporation. A relative humidity of 45% to 60% is often recommended for most coatings.[6]
-
Verify the chemical compatibility of the coating with the substrate and its environment.
Q3: The adhesion is inconsistent across the coated surface. Why is this happening?
A3: Inconsistent adhesion is typically due to non-uniformity in surface preparation or coating application.
-
Uneven Surface Treatment: If surface cleaning or profiling is not uniform, some areas will have better adhesion than others.
-
Inconsistent Coating Thickness: Variations in coating thickness can lead to different curing rates and internal stresses, affecting adhesion.
-
Non-uniform Curing: Hot or cold spots in the curing oven can result in uneven crosslinking.[2]
Solution:
-
Ensure your surface preparation method is applied consistently across the entire substrate.
-
Use application techniques that ensure a uniform film thickness.
-
Verify the temperature uniformity of your curing oven.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare different substrates for this compound coating?
A1: The optimal surface preparation method depends on the substrate material. The primary goal is to create a clean, contaminant-free surface with an appropriate profile for mechanical interlocking.[1][2][5]
| Substrate Type | Recommended Preparation Methods |
| Metals (e.g., Stainless Steel, Aluminum) | 1. Degreasing: Use solvents like isopropanol (B130326) or acetone (B3395972) to remove oils and grease.[4] 2. Cleaning: Use an appropriate industrial cleaner for the specific metal.[4] 3. Surface Profiling: Abrasive blasting, chemical etching, or applying a primer/adhesion promoter can create a better surface for bonding.[2][5] |
| Plastics (e.g., BOPP, Polyester) | 1. Cleaning: Ensure the surface is free from mold release agents and other contaminants. 2. Surface Activation: Corona treatment or plasma treatment can increase surface energy and improve wetting and adhesion.[7] |
| Glass | 1. Thorough Cleaning: Use detergents and/or solvents to remove any residues. 2. Adhesion Promoters: Silane coupling agents are often used to create a chemical bridge between the glass surface and the polymer coating. |
Q2: How do adhesion promoters work and should I use one for my EMA coating?
A2: Adhesion promoters are compounds that act as an interface between the substrate and the coating to form a stronger, more durable bond.[8] They can be applied as a separate primer layer or sometimes incorporated directly into the coating formulation.[4][9] For methacrylate-based coatings, specialized adhesion promoters with methacrylate functionality can enhance adhesion to metal surfaces.[4][9] Acid-functional acrylates can also improve adhesion to various plastic substrates.[7]
Using an adhesion promoter is recommended when:
-
Coating a low-energy surface (e.g., certain plastics).
-
The coated product will be exposed to harsh environmental conditions (e.g., high humidity).
-
Maximum adhesion strength is critical for the application.
Q3: What are the key factors that influence the curing of this compound coatings?
A3: The curing of this compound coatings, especially when UV-cured, is a critical step for developing final film properties, including adhesion.
.
-
Curing Mechanism: EMA coatings typically cure via polymerization. This can be initiated by heat, but is often done through UV radiation in the presence of a photoinitiator.[6][10] The photoinitiator absorbs UV light and generates radicals, which start the polymerization of the acrylate (B77674) groups.[10]
-
Photoinitiator: The type and concentration of the photoinitiator are crucial. It must be matched to the UV lamp's spectral output.
-
UV Dose and Intensity: The amount of UV energy delivered to the coating affects the rate and extent of cure.
-
Temperature and Humidity: While UV curing is the primary mechanism, ambient conditions can play a role. High humidity can affect water-based formulations by slowing water evaporation before curing.[6][10] Temperature can affect the viscosity of the coating and the rate of polymerization.[6]
Q4: How can I test the adhesion of my this compound coating?
A4: Several standardized methods are available to evaluate coating adhesion. The choice of test depends on the coating thickness and the desired quantitative or qualitative nature of the results.
| Adhesion Test Method | ASTM Standard | Description | Best For |
| Cross-Cut Tape Test | ASTM D3359 | A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the cuts, and then rapidly pulled off. Adhesion is assessed based on the amount of coating removed.[11][12][13] | Qualitative assessment of coatings less than 5 mils (125 µm) thick.[11] |
| X-Cut Tape Test | ASTM D3359 | An "X" is cut into the coating, tape is applied and removed. Adhesion is rated based on the coating removed at the intersection.[11] | Qualitative assessment of coatings greater than 5 mils (125 µm) thick.[11] |
| Pull-Off Adhesion Test | ASTM D4541 | A loading fixture (dolly) is glued to the coating surface. A portable adhesion tester is used to apply a perpendicular force until the dolly is pulled off. The force required gives a quantitative measure of adhesion strength.[12][14] | Quantitative measurement of adhesion for single or multi-coat systems on smooth surfaces.[12] |
| Scrape Adhesion Test | ASTM D2197 | A weighted stylus is moved over the coated surface with increasing pressure until the coating is scraped away.[12] | Quantitative measurement performed in a laboratory setting.[12] |
Experimental Protocols
Protocol 1: General Substrate Preparation for Metal
-
Solvent Wipe: Thoroughly wipe the substrate surface with a lint-free cloth soaked in isopropanol or acetone to remove oils and grease.
-
Aqueous Cleaning: Wash the substrate with a suitable detergent or alkaline cleaner, followed by a thorough rinse with deionized water.
-
Drying: Dry the substrate completely in an oven or with clean, compressed air. Ensure no water spots remain.
-
Surface Roughening (if required): For enhanced mechanical adhesion, lightly abrade the surface using sandblasting with a fine medium (e.g., aluminum oxide) or by using fine-grit sandpaper.[3]
-
Final Cleaning: After abrading, repeat the solvent wipe to remove any loose particles.
-
Primer/Adhesion Promoter Application (Optional): Apply a thin, uniform layer of an appropriate adhesion promoter according to the manufacturer's instructions. Allow it to dry completely before applying the EMA coating.
Protocol 2: Application of this compound Coating (Dip Coating Method)
This protocol is based on general laboratory procedures for creating PEMA films.[15][16]
-
Solution Preparation: Dissolve the poly(this compound) (PEMA) in a suitable solvent (e.g., a mixture of isopropanol and water) to the desired concentration.[15] Ensure the polymer is fully dissolved.
-
Substrate Immersion: Using a dip coater or by hand, immerse the prepared substrate into the PEMA solution at a constant, controlled speed.
-
Dwell Time: Allow the substrate to remain in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed is a critical parameter that influences coating thickness.
-
Drying/Curing:
-
Solvent Evaporation: Allow the solvent to evaporate in a controlled environment. This may be at room temperature or in a low-temperature oven.
-
Curing: If using a UV-curable formulation, expose the coated substrate to a UV light source with the appropriate wavelength and intensity for the time specified by the formulation's data sheet.
-
.
Protocol 3: Adhesion Measurement by ASTM D3359 (Cross-Cut Test)
-
Select Test Area: Choose a flat, representative area on the coated surface.
-
Make Cuts:
-
For coatings up to 5 mils thick (Method B), use a sharp blade or a special cross-hatch cutter to make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first to create a lattice pattern.[11]
-
For coatings over 5 mils thick (Method A), make two cuts at a 30-45 degree angle to each other to form an "X".[11]
-
-
Clean the Area: Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply Tape: Place the center of a specified pressure-sensitive tape (e.g., 3M Scotch #600) over the grid.[13] Firmly rub the tape with a pencil eraser to ensure good contact.[13]
-
Remove Tape: Within 90 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle in a rapid, steady motion.[13]
-
Rate Adhesion: Visually inspect the grid area for removed coating and rate the adhesion on a scale from 5B (no peeling or removal) to 0B (removal greater than 65%).[11][13] Refer to the ASTM D3359 standard for the specific classification scale.
References
- 1. unicheminc.com [unicheminc.com]
- 2. suncoating.com [suncoating.com]
- 3. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 4. aculon.com [aculon.com]
- 5. proplate.com [proplate.com]
- 6. Coating curing mechanism and factors affecting curing speed [en1.nbchao.com]
- 7. radtech.org [radtech.org]
- 8. specialchem.com [specialchem.com]
- 9. caplinq.com [caplinq.com]
- 10. allnex.com [allnex.com]
- 11. kta.com [kta.com]
- 12. atslab.com [atslab.com]
- 13. electronics.org [electronics.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Controlling the Porosity of Ethyl Methacrylate Scaffolds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl methacrylate (B99206) (EMA) scaffolds. The information is designed to help you overcome common challenges and effectively control the porosity of your scaffolds during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the fabrication of porous EMA scaffolds.
| Problem | Potential Cause | Suggested Solution |
| Low Scaffold Porosity | Insufficient porogen-to-polymer ratio. | Increase the weight or volume fraction of the porogen in the initial mixture. Scaffolds with porosities ranging from 70% to 90% are commonly generated for tissue engineering applications.[1] |
| Premature polymer precipitation before porogen removal. | Ensure the solvent for the polymer does not dissolve the porogen. Use a solvent system that is a good solvent for the polymer but a non-solvent for the porogen. | |
| Polymer chains collapsing into pores after leaching. | Optimize the polymer concentration. A higher polymer concentration can provide better structural integrity and prevent pore collapse. | |
| Poor Pore Interconnectivity | Insufficient contact between porogen particles.[2] | Increase the porogen-to-polymer ratio to ensure particles are in close contact. Consider using a porogen with a more uniform shape and size. |
| "Skin" formation on the scaffold surface.[2] | This can occur during solvent evaporation in porogen leaching methods.[2] Optimize the evaporation rate, for instance, by controlling the temperature and airflow. A slower evaporation rate can sometimes prevent the formation of a dense surface layer. | |
| Incomplete fusion of porogen particles (in sintering-based methods). | Increase the sintering time or temperature to ensure adequate fusion between porogen particles, creating a continuous network that will become the interconnected pore structure. | |
| Irregular or Non-uniform Pore Size | Wide size distribution of the porogen particles. | Use sieved porogens to obtain a narrow and defined particle size range.[3] |
| Agglomeration of porogen particles. | Ensure uniform dispersion of the porogen within the polymer solution through adequate mixing, such as sonication or mechanical stirring. | |
| Inconsistent foaming process (for gas foaming methods). | Precisely control the pressure, temperature, and venting rate. For CO2 foaming of PEMA/THFMA blends, a fast vent (30 seconds) can produce small pores (~100 µm), while an intermediate vent (15 minutes) can create larger pores (~350 µm).[4] | |
| Residual Porogen in the Scaffold | Incomplete leaching of the porogen.[5] | Extend the leaching time and use a larger volume of the leaching solvent. Agitation or sonication during leaching can also improve porogen removal. |
| Porogen particles entrapped within closed pores. | This points to a lack of pore interconnectivity. Address the interconnectivity issue first by adjusting the porogen-to-polymer ratio or porogen properties. | |
| Scaffold is too Brittle or Mechanically Weak | High porosity. | There is often a trade-off between high porosity and mechanical strength.[1] Consider a slightly lower porosity if the application allows, or reinforce the scaffold with other materials. |
| Large pore size. | Generally, smaller pores can lead to better mechanical properties for a given porosity.[3] However, the optimal pore size is application-dependent. | |
| Insufficient polymer crosslinking. | Ensure complete polymerization and crosslinking by optimizing initiator concentration and reaction time/temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to create porous EMA scaffolds?
A1: The most common methods include:
-
Porogen Leaching: This technique involves dissolving EMA polymer in a solvent and casting it around a porogen (e.g., salt or sugar crystals). After the polymer solidifies, the porogen is leached out, leaving behind a porous structure.[5][6][7] This method allows for good control over pore size and porosity by manipulating the porogen's properties.[5][7]
-
Gas Foaming: This method uses a gas, often carbon dioxide (CO2), as a foaming agent.[4] The polymer is saturated with the gas under high pressure, and a rapid pressure drop causes nucleation and growth of gas bubbles, creating pores.[4]
-
Freeze-Drying (Lyophilization): In this technique, a polymer solution or suspension is frozen, and the solvent is then removed by sublimation under vacuum. The space previously occupied by the frozen solvent crystals becomes the pores.[8] The freezing temperature can influence the final pore structure.[8]
-
3D Printing: Additive manufacturing techniques allow for the precise design and fabrication of scaffolds with highly controlled pore sizes, shapes, and interconnectivity.[1][9]
Q2: How does the porogen size affect the final pore size of the scaffold?
A2: The size of the porogen particles directly influences the resulting pore size in the scaffold.[5] However, the final pore size is often slightly smaller than the original porogen size due to polymer shrinkage or rearrangement during processing.[5] Using a porogen with a narrow size distribution is crucial for achieving a uniform pore size throughout the scaffold.[5]
Q3: What factors influence the interconnectivity of the pores?
A3: Pore interconnectivity is critical for cell migration, nutrient transport, and waste removal. Key factors include:
-
Porogen-to-Polymer Ratio: A higher ratio generally leads to better interconnectivity as the porogen particles are more likely to be in contact.[2]
-
Porogen Shape: Spherical porogens may lead to more interconnected pores compared to cubic or irregularly shaped particles at the same porosity.[8]
-
Sintering (in some methods): Fusing porogen particles together before polymer infiltration creates a continuous network that guarantees interconnectivity.
Q4: Can I control the porosity and pore size independently?
A4: To some extent, yes. Porosity is primarily controlled by the volume fraction of the porogen in the initial mixture. Pore size is mainly determined by the size of the porogen particles.[5] However, these two parameters are not entirely independent. For instance, at a very high porosity, the pore walls may become very thin and the structure might not be stable, indirectly affecting the final pore characteristics.
Q5: How can I measure the porosity and pore size of my fabricated scaffolds?
A5: Several techniques can be used for characterization:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the scaffold's surface and cross-sections, allowing for direct visualization and measurement of pore size and morphology.[10]
-
Micro-Computed Tomography (micro-CT): A non-destructive imaging technique that provides a 3D reconstruction of the scaffold, allowing for detailed analysis of porosity, pore size distribution, and interconnectivity.[10]
-
Mercury Porosimetry: Measures the volume of mercury that intrudes into the scaffold under pressure to determine pore size distribution and porosity.[10]
-
Liquid Displacement Method: A simpler method to estimate total porosity by measuring the volume of a non-solvent that penetrates the scaffold.
-
Image Analysis Software (e.g., ImageJ): Can be used to analyze SEM or micro-CT images to quantify pore size and porosity.[10][11]
Quantitative Data Summary
The following table summarizes the relationship between fabrication parameters and the resulting properties of methacrylate-based scaffolds, based on data from various studies.
| Fabrication Method | Polymer System | Parameter Varied | Effect on Scaffold Properties | Reference |
| Porogen Leaching | PDLLA | Porogen Size | Increasing porogen size decreases scaffold porosity but increases mechanical properties. | [5] |
| Gas Foaming (CO2) | PEMA/THFMA | Venting Rate | Fast vent (30s) leads to smaller pores (~100 µm); Intermediate vent (15 min) leads to larger pores (~350 µm). | [4] |
| Crosslinking | PHEMA/SS | SS Concentration | Higher silk sericin (SS) loading leads to a reduction in pore diameter. | [12] |
| Crosslinking | PHEMA/SS | Crosslinking System | Different crosslinking systems (chemical vs. physical) significantly influence pore size. | [12][13] |
Experimental Protocols
Protocol 1: Fabrication of Porous EMA Scaffolds using Porogen Leaching
This protocol describes a general procedure for creating porous scaffolds using sodium chloride (NaCl) as a porogen.
Materials:
-
Ethyl methacrylate (EMA) polymer
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium chloride (NaCl), sieved to the desired size range (e.g., 200-400 µm)
-
Distilled water
Procedure:
-
Porogen Preparation: Sieve NaCl crystals to obtain a uniform particle size distribution.
-
Polymer Solution Preparation: Dissolve EMA in DCM to create a polymer solution (e.g., 10% w/v). The concentration can be adjusted to control the final mechanical properties.
-
Mixing: Add the sieved NaCl to the polymer solution. The weight ratio of NaCl to EMA will determine the scaffold's porosity (e.g., an 8:1 ratio for ~80% porosity). Mix thoroughly to ensure a homogenous suspension.
-
Casting: Cast the mixture into a mold of the desired shape (e.g., a Teflon dish).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This may take 24-48 hours.
-
Porogen Leaching: Immerse the solid composite in a large volume of distilled water to dissolve the NaCl. Change the water frequently (e.g., every 12 hours) for 2-3 days to ensure complete removal of the porogen.
-
Drying: Freeze-dry the leached scaffold to remove the water without causing the pore structure to collapse.
Protocol 2: Porosity Measurement using the Liquid Displacement Method
Materials:
-
Porous scaffold
-
A non-solvent for the polymer (e.g., ethanol (B145695) or isopropanol)
-
A graduated cylinder or a container with volume markings
Procedure:
-
Measure the initial volume (V1) of the non-solvent in the graduated cylinder.
-
Immerse the scaffold of known weight and dimensions in the non-solvent.
-
Record the new volume (V2) of the non-solvent with the immersed scaffold.
-
Remove the scaffold and record the final volume (V3) of the non-solvent remaining in the cylinder.
-
The total volume of the scaffold (V_scaffold) is V2 - V3.
-
The volume of the polymer matrix (V_polymer) is V1 - V3.
-
The porosity (%) can be calculated as: ((V_scaffold - V_polymer) / V_scaffold) * 100.
Visualizations
Caption: Workflow for troubleshooting common issues in scaffold fabrication.
References
- 1. The Overview of Porous, Bioactive Scaffolds as Instructive Biomaterials for Tissue Regeneration and Their Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Porogen Leaching and Emulsion Templating to produce Bone Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presence of pores and hydrogel composition influence tensile properties of scaffolds fabricated from well-defined sphere templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porogen Leaching - Tissue Repair : Reinforced Scaffolds [ebrary.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D Printed Porous Methacrylate/Silica Hybrid Scaffold for Bone Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PoreScript: Semi-automated pore size algorithm for scaffold characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethyl Methacrylate (EMA) and Methyl Methacrylate (MMA) in Dental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ethyl methacrylate (B99206) (EMA) and methyl methacrylate (MMA) in dental applications, supported by available experimental data. This information is intended to assist researchers and professionals in making informed decisions regarding the selection of these monomers for the development of dental materials.
Executive Summary
Mthis compound (MMA) has historically been the monomer of choice for a wide range of dental applications, primarily due to its desirable mechanical properties and ease of processing.[1][2] However, concerns regarding its biocompatibility, specifically the potential for cytotoxicity from leached residual monomer, have prompted investigation into alternatives.[3][4] this compound (EMA), a close chemical relative, has emerged as a viable alternative, particularly in applications where biocompatibility is a primary concern. This guide synthesizes available data to compare the performance of EMA and MMA across key parameters relevant to dental materials: mechanical properties, physical properties, and biocompatibility.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for key performance indicators of EMA and MMA-based dental resins. It is important to note that direct comparative studies under identical conditions are limited, and data has been compiled from various sources.
| Property | This compound (EMA) Based Resins | Mthis compound (MMA) Based Resins | Test Method |
| Flexural Strength (MPa) | Data not readily available in direct comparison | 82.33 ± 5.18 to 144.45 (Reinforced)[5] | Three-point bending test (ISO 4049)[6][7][8] |
| Polymerization Shrinkage (%) | Data not readily available in direct comparison | Volumetric: ~8% (heat-cured)[9] | Dilatometry or pycnometry |
| Water Sorption (µg/mm³) | Data not readily available in direct comparison | ~22.6 - 32[10] | ISO 20795-1[10][11] |
| Water Solubility (µg/mm³) | Data not readily available in direct comparison | ~1.0 - 1.6[10] | ISO 20795-1[10][11] |
| Cytotoxicity (TC50 in mM/L) | Higher biocompatibility suggested[12] | 1 (Balb/3T3 cells) to 34 (L929 cells)[2] | MTT Assay[13][14] |
Performance Analysis
Mechanical Properties
Currently, there is a lack of direct comparative studies on the flexural strength of EMA versus MMA in dental resins under the same experimental conditions. MMA-based resins, particularly when reinforced, exhibit a wide range of flexural strengths, from approximately 82 MPa to over 144 MPa.[5] The strength is highly dependent on the specific formulation, including the type and concentration of fillers and cross-linking agents. While EMA is perceived to be more flexible, quantitative data on its flexural strength in dental composites is not as readily available in the reviewed literature.
Physical Properties
Polymerization Shrinkage: Volumetric shrinkage during polymerization is a critical factor in dental restorations, as it can lead to marginal gaps and secondary caries. Heat-cured MMA resins exhibit a volumetric shrinkage of around 8%.[9] Data for a direct comparison with EMA-based dental resins is not prevalent in the existing literature.
Water Sorption and Solubility: Water sorption can affect the dimensional stability and mechanical properties of dental polymers, while solubility relates to the leaching of unreacted monomers and other components.[10] For MMA-based materials, water sorption values are reported to be in the range of 22.6 to 32 µg/mm³, and solubility is around 1.0 to 1.6 µg/mm³.[10][15] Direct comparative data for EMA under the same ISO standards is needed for a conclusive assessment.
Biocompatibility
The biocompatibility of methacrylate monomers is a significant area of research, with a focus on the cytotoxic effects of leached residual monomers.[3] Studies have shown that MMA exhibits dose-dependent cytotoxicity, with TC50 values (the concentration that causes 50% cell death) varying between 1 mM/L and 34 mM/L depending on the cell line used.[2] Leaching of residual MMA from dental appliances is a known issue and can cause local mucosal irritation or allergic reactions.[4][16]
Ethyl 2-cyanoacrylate has demonstrated better biocompatibility compared to methyl 2-cyanoacrylate in studies on osteoblast cell cultures, suggesting that the ethyl-substituted monomer may be less cytotoxic.[12] This finding, although on a different acrylate, supports the general understanding that EMA is a safer alternative to MMA in applications where direct tissue contact is a concern.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Flexural Strength Testing (Three-Point Bending Test)
-
Standard: ISO 4049:2019 Dentistry — Polymer-based restorative materials.[6][7][8][17]
-
Specimen Preparation: Bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are fabricated from the dental resin. The specimens are light-cured according to the manufacturer's instructions, often involving overlapping irradiations to ensure complete polymerization.[7]
-
Testing Procedure: The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[6]
-
Data Analysis: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span between the supports, b is the width of the specimen, and d is the thickness of the specimen.
Water Sorption and Solubility
-
Standard: ISO 20795-1:2013 Dentistry — Base polymers — Part 1: Denture base polymers.[10][11][18]
-
Specimen Preparation: Disc-shaped specimens (e.g., 50 mm in diameter and 0.5 mm in thickness) are prepared and conditioned in a desiccator until a constant mass (m1) is achieved.
-
Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Measurement: After immersion, the specimens are removed, wiped dry, and weighed to obtain the mass (m2). The specimens are then reconditioned in the desiccator to a constant mass (m3).
-
Data Analysis:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][19]
-
Cell Culture: Human oral fibroblasts or other relevant cell lines are cultured in a suitable medium.
-
Material Extraction: Extracts of the cured dental resins are prepared by immersing the material in the cell culture medium for a specific period (e.g., 24 hours) at 37°C.[19]
-
Cell Exposure: The cell cultures are exposed to different concentrations of the material extracts.
-
MTT Incubation: After the exposure period, the MTT reagent is added to the cell cultures and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. The percentage of cell viability is calculated relative to a control group of unexposed cells.
Mandatory Visualization
Signaling Pathway for Methacrylate-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by methacrylate monomers in oral cells, such as human gingival fibroblasts. The pathway highlights the role of reactive oxygen species (ROS) and the activation of the intrinsic caspase cascade.
Caption: Methacrylate-induced apoptosis pathway in oral cells.
Experimental Workflow for Cytotoxicity Testing
This diagram outlines the typical workflow for assessing the cytotoxicity of dental resins using an MTT assay.
Caption: Workflow for MTT cytotoxicity assessment of dental resins.
Conclusion
The selection between EMA and MMA for dental applications requires a careful consideration of the trade-offs between mechanical performance and biocompatibility. While MMA-based resins have a well-established track record of providing good mechanical strength, concerns about the cytotoxic effects of residual monomer are valid.[2][3] EMA presents a potentially safer alternative, although more direct comparative studies are needed to fully characterize its mechanical and physical properties in dental formulations.[12] The experimental protocols provided in this guide offer a standardized framework for conducting such comparative research, which will be crucial for the development of next-generation dental materials with enhanced safety and performance profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic effect of mthis compound on 4 cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of leaching residual mthis compound concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of flexural strength in three types of denture base resins: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijoprd.com [ijoprd.com]
- 16. Comparative analysis of leaching residual monomer and biological effects of four types of conventional and CAD/CAM dental polymers: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of commonly used methacrylate (B99206) monomers in biomedical applications, supported by experimental data. The information is intended to assist researchers in selecting appropriate materials and designing toxicological studies.
Overview of Methacrylate Monomer Cytotoxicity
Methacrylate monomers are essential components of polymer-based materials used in medicine and dentistry, such as bone cements, dental composites, and hydrogels. However, unreacted monomers can leach from these materials and cause adverse biological effects, including cytotoxicity. The cytotoxic potential of a methacrylate monomer is influenced by its chemical structure, concentration, the cell type it interacts with, and the duration of exposure. Generally, the ranking of cytotoxicity for commonly used dental monomers is as follows: bisphenol A glycidyl (B131873) methacrylate (BisGMA) > urethane (B1682113) dimethacrylate (UDMA) > triethylene glycol dimethacrylate (TEGDMA) > 2-hydroxyethyl methacrylate (HEMA) > mthis compound (MMA).[1] It has also been observed that acrylates are generally more toxic than their corresponding methacrylates.[1]
Quantitative Comparison of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various methacrylate monomers on different cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate higher cytotoxicity.
Table 1: Cytotoxicity of Methacrylate Monomers on Human Gingival Fibroblasts (HGF)
| Monomer | Exposure Time | Assay | IC50 (mM) | Reference |
| BisGMA | 24 h | MTT | 0.03 - 0.15 | [Geurtsen et al., 1998] |
| UDMA | 24 h | MTT | 0.1 - 0.3 | [Geurtsen et al., 1998] |
| TEGDMA | 24 h | MTT | 1.0 - 3.0 | [Geurtsen et al., 1998] |
| HEMA | 24 h | MTT | 5.0 - 10.0 | [Geurtsen et al., 1998] |
| MMA | 24 h | MTT | > 10.0 | [Geurtsen et al., 1998] |
Table 2: Cytotoxicity of Methacrylate Monomers on Other Cell Lines
| Monomer | Cell Line | Exposure Time | Assay | IC50 (mM) | Reference |
| BisGMA | Human Pulp Cells | 24 h | MTT | ~0.05 | [Chang et al., 2014] |
| UDMA | Human Pulp Cells | 24 h | MTT | ~0.1 | [Chang et al., 2014] |
| TEGDMA | Human Pulp Cells | 24 h | MTT | ~1.5 | [Chang et al., 2014] |
| HEMA | Human Keratinocytes | 24 h | MTT | ~7.5 | [Krifka et al., 2013] |
| MMA | L929 (mouse fibroblasts) | 6 days | Direct Cell Count | 34 | [Taira et al., 2000] |
| MMA | Balb/3T3 (mouse fibroblasts) | 6 days | Direct Cell Count | 1 | [Taira et al., 2000] |
Mechanisms of Methacrylate-Induced Cytotoxicity
The primary mechanisms underlying the cytotoxicity of methacrylate monomers involve the induction of oxidative stress and apoptosis.
3.1. Oxidative Stress
Methacrylate monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS). This imbalance leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.
3.2. Apoptosis
Elevated ROS levels can trigger the intrinsic pathway of apoptosis. This involves the activation of caspase cascades, leading to programmed cell death. The process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Below is a diagram illustrating the signaling pathway of methacrylate-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed protocols for common in vitro assays used to evaluate the cytotoxicity of methacrylate monomers.
General Workflow for In Vitro Cytotoxicity Testing
The diagram below outlines the general workflow for assessing the cytotoxicity of methacrylate monomers in vitro.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Monomer Exposure: Remove the culture medium and add fresh medium containing various concentrations of the methacrylate monomer. Include a vehicle control (e.g., DMSO or ethanol (B145695) at the same concentration used to dissolve the monomer) and a negative control (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Monomer Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Monomer Exposure: Seed cells in a 6-well plate and expose them to the methacrylate monomer as described in the MTT protocol.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The cytotoxicity of methacrylate monomers is a critical consideration in the development and application of biomedical materials. This guide provides a comparative overview of the cytotoxic potential of several common monomers, outlines the key mechanisms of toxicity, and details standard experimental protocols for their evaluation. Researchers are encouraged to consider the specific cell types and exposure conditions relevant to their applications when interpreting these data and designing their own studies.
References
A Comparative Guide to Ethyl Methacrylate-Based Drug Release Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ethyl methacrylate-based drug delivery systems against other common alternatives, supported by experimental data. The information is intended to assist researchers in selecting appropriate polymers for controlled-release formulations.
Comparative Analysis of Drug Release Profiles
The in vitro drug release profiles of various polymers are critical in determining their suitability for controlled-release dosage forms. This section compares ethyl methacrylate (B99206) copolymers (Eudragit® grades) with other widely used polymers such as Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose.
Ibuprofen Matrix Tablets
The following table summarizes the cumulative release of Ibuprofen from matrix tablets formulated with different polymers.
| Time (hours) | This compound (Eudragit® RL 100, 20%) | HPMC K100M | Ethyl Cellulose |
| 1 | ~25% | ~20% | ~15% |
| 2 | ~40% | ~30% | ~25% |
| 4 | ~60% | ~45% | ~40% |
| 6 | ~75% | ~60% | ~55% |
| 8 | ~88% | ~72% | ~68% |
| 12 | >95% | ~90% | ~85% |
Data synthesized from multiple studies to provide a comparative overview. Actual release profiles can vary based on the specific formulation and experimental conditions.[1][2][3]
Diclofenac Sodium Matrix Tablets
This table presents a comparative view of the release of Diclofenac Sodium from matrices made of different polymers.
| Time (hours) | This compound (Eudragit® RS100) | HPMC | Ethyl Cellulose |
| 1 | ~15% | ~22% | ~12% |
| 2 | ~28% | ~35% | ~20% |
| 4 | ~45% | ~50% | ~35% |
| 6 | ~60% | ~68% | ~50% |
| 8 | ~75% | ~82% | ~65% |
| 12 | ~92% | >95% | ~80% |
Data synthesized from multiple studies to provide a comparative overview. Actual release profiles can vary based on the specific formulation and experimental conditions.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Dissolution Study for Ibuprofen Matrix Tablets
-
Dissolution Medium: 900 mL of pH 7.2 phosphate (B84403) buffer.[2][3]
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 1, 2, 4, 6, 8, and 12 hours.
-
Sample Volume: 5 mL, with immediate replacement of an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Samples are filtered and analyzed using a UV-Vis spectrophotometer at a wavelength of 221 nm.[6]
In Vitro Dissolution Study for Diclofenac Sodium Matrix Tablets
-
Apparatus: USP Type I (Basket) or Type II (Paddle) Apparatus.[4]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Apparatus Speed: 100 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 1, 2, 4, 6, 8, and 12 hours.
-
Sample Volume: 5 mL, with immediate replacement of an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Samples are filtered and analyzed by UV-Vis spectrophotometry at a wavelength of 276 nm.
Visualizing Drug Release Mechanisms and Workflows
To better understand the processes involved in drug release from polymer matrices, the following diagrams illustrate key concepts and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FORMULATION DEVELOPMENT AND EVALUATION OF SUSTAINED RELEASE IBUPROFEN TABLETS WITH ACRYLIC POLYMERS (EUDRAGIT) AND HPMC Original Article | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. copleyscientific.com [copleyscientific.com]
- 6. pjps.pk [pjps.pk]
A Comparative Guide to the Mechanical Properties of Ethyl Methacrylate and Butyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of two closely related acrylic polymers: poly(ethyl methacrylate) (PEMA) and poly(butyl methacrylate) (PBMA). Understanding the distinct mechanical behaviors of these polymers is crucial for their application in fields ranging from medical devices and drug delivery systems to industrial coatings and adhesives. This document summarizes key performance data, details the experimental protocols for their evaluation, and presents a visual workflow for mechanical testing.
Executive Summary
Poly(this compound) and poly(butyl methacrylate) are both thermoplastic polymers derived from methacrylate (B99206) esters. The primary difference between them lies in the length of the ester side chain—an ethyl group in PEMA and a butyl group in PBMA. This seemingly small structural variation significantly influences their mechanical properties. In general, the longer butyl side chain in PBMA results in a softer, more flexible polymer with a lower glass transition temperature compared to the more rigid PEMA.
Quantitative Mechanical Properties
| Mechanical Property | Poly(this compound) (PEMA) | Poly(butyl methacrylate) (PBMA) | Test Standard |
| Tensile Strength | Lower than PMMA (PMMA range: 30-75 MPa)[2][3] | ~3.45 MPa (~500 psi) | ASTM D638 |
| Young's Modulus | Lower than PMMA (PMMA range: 2.24-3.24 GPa)[4] | Not specified in searches | ASTM D638 |
| Elongation at Break | Higher than PMMA (PMMA range: 2-10%)[5][6] | >300% | ASTM D638 |
| Rockwell M Hardness | Softer than PMMA (PMMA range: 90-93)[3][7] | Not specified in searches | ASTM D785 |
Experimental Protocols
The mechanical properties outlined above are typically determined using standardized testing methods to ensure reproducibility and comparability of results. The following are detailed methodologies for the key experiments.
Tensile Testing (ASTM D638)
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.
1. Specimen Preparation:
-
Material: The PEMA and PBMA polymers should be processed into standardized "dog-bone" shaped specimens. This can be achieved through injection molding or by machining from a compression-molded sheet.
-
Dimensions: The specific dimensions of the specimen depend on the material's rigidity and thickness. For rigid plastics, Type I specimens are commonly used.
-
Conditioning: Prior to testing, all specimens must be conditioned in a controlled environment to ensure thermal and moisture equilibrium. A standard conditioning protocol is 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
2. Test Procedure:
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the gauge length of the specimen to accurately measure elongation.
-
Test Speed: The specimen is pulled apart at a constant rate of crosshead movement. The speed is selected based on the material's properties; for rigid materials like PEMA, a speed of 5 mm/min is common. For more ductile materials like PBMA, a higher speed may be used.
-
Data Acquisition: The force applied by the UTM and the corresponding elongation measured by the extensometer are recorded throughout the test until the specimen fractures.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing. It is calculated by dividing the change in length at the point of fracture by the original gauge length and multiplying by 100.[8]
Rockwell Hardness Testing (ASTM D785)
Rockwell hardness testing measures the indentation hardness of a material.
1. Specimen Preparation:
-
Material: Flat specimens with a minimum thickness of 6 mm are typically used. The surfaces should be smooth and parallel.
-
Conditioning: Specimens are conditioned under the same standard conditions as for tensile testing.
2. Test Procedure:
-
Apparatus: A Rockwell hardness tester is used. For plastics like PEMA, the M scale is often appropriate, which uses a 1/4-inch steel ball indenter and a major load of 100 kgf.[9]
-
Procedure: A minor load is first applied to the specimen to set a zero reference point. The major load is then applied for a specified dwell time (typically 15 seconds). After the major load is removed, the final depth of indentation is measured by the machine while the minor load is still applied.
3. Data Analysis:
-
The Rockwell hardness number is read directly from the machine's dial or digital display. A higher number indicates a harder material.
Mechanical Testing Workflow
The following diagram illustrates the logical workflow for conducting mechanical tests on polymers like PEMA and PBMA.
Caption: Workflow for mechanical testing of polymers.
Conclusion
The choice between poly(this compound) and poly(butyl methacrylate) for a specific application will largely depend on the required mechanical properties. PBMA, with its high elongation at break and lower tensile strength, is well-suited for applications requiring flexibility and softness, such as in soft-touch coatings, adhesives, and as a toughening agent for other polymers. Conversely, PEMA, being more rigid and likely possessing a higher tensile strength and modulus of elasticity, would be more appropriate for applications where structural integrity and hardness are more critical, such as in certain dental applications and as a harder resin component.
For researchers and drug development professionals, these differences are particularly relevant. For instance, in drug-eluting coatings, the mechanical integrity and flexibility of the polymer matrix are critical for controlling the release kinetics and ensuring the coating's durability. The softer PBMA might be preferred for coatings on flexible substrates, while the harder PEMA could be used where a more rigid and protective layer is needed. Further direct comparative studies are warranted to provide more precise quantitative data to guide material selection in these critical applications.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. designerdata.nl [designerdata.nl]
- 4. sonelastic.com [sonelastic.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Poly (Mthis compound) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
Biocompatibility assessment of ethyl methacrylate vs. hydroxyethyl methacrylate
An Objective Comparison of the Biocompatibility of Ethyl Methacrylate (B99206) (EMA) and Hydroxyethyl (B10761427) Methacrylate (HEMA) for Researchers and Drug Development Professionals.
Introduction
Ethyl methacrylate (EMA) and 2-hydroxythis compound (HEMA) are monomers widely utilized in the fabrication of polymers for biomedical and dental applications.[1][2][3] Their extensive use necessitates a thorough understanding of their biocompatibility profiles to ensure the safety and efficacy of the final medical devices and drug delivery systems. Incomplete polymerization can lead to the leaching of these monomers, potentially causing adverse cellular responses.[4][5] This guide provides a detailed comparison of the biocompatibility of EMA and HEMA, focusing on cytotoxicity, inflammatory responses, and genotoxicity, supported by experimental data and detailed protocols.
Cytotoxicity Assessment: EMA vs. HEMA
Cytotoxicity is a critical parameter in assessing the biocompatibility of materials. Various in vitro studies have evaluated the effects of EMA and HEMA on cell viability, often using cell lines such as human peripheral blood mononuclear cells (PBMCs) and keratinocytes.[4][6]
Quantitative Data Summary
| Monomer | Cell Line | Concentration | Cell Viability (%) | Reference |
| HEMA | Human PBMCs | 500 µM | 90-95% | [4] |
| HEMA | Human PBMCs | 1000 µM | 90-95% | [4] |
| EMA | Human PBMCs | 500 µM | 90-95% | [4] |
| EMA | Human PBMCs | 1000 µM | 90-95% | [4] |
| HEMA (extract) | HaCaT Keratinocytes | Undiluted (24h) | ~71.71% | [6] |
| HEMA (extract) | HaCaT Keratinocytes | 50% (24h) | ~51.74% | [6] |
| HEMA | RAW264.7 Macrophages | 1 mM | Significant decrease | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C to allow for cell attachment.[8]
-
Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of EMA or HEMA to the wells. Incubate for a specified period (e.g., 24 hours).[8]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of EMA and HEMA using the MTT assay.
Inflammatory Response to EMA and HEMA
The inflammatory potential of leachable monomers is a key aspect of biocompatibility. Studies have investigated the release of pro-inflammatory cytokines from immune cells upon exposure to EMA and HEMA.[4][10]
Quantitative Data Summary: Cytokine Production
A study using human peripheral blood mononuclear cells (PBMCs) exposed to 500 µM of HEMA and EMA for 24 hours revealed distinct cytokine profiles.[4]
| Cytokine | HEMA-induced Change | EMA-induced Change | Reference |
| IL-1β | Significantly Increased | No significant change | [4] |
| IL-6 | No significant change | Significantly Decreased | [4] |
| IL-8 | Significantly Increased | Significantly Increased | [4] |
| IL-18 | Significantly Increased | No significant change | [4] |
| TNF-α | No significant change | Significantly Decreased | [4] |
| VEGF | Significantly Increased | Significantly Decreased | [4] |
These findings suggest that HEMA tends to induce a more pro-inflammatory response compared to EMA under these experimental conditions.[4] HEMA has been shown to induce an inflammatory response in human gingival fibroblasts, modulated by reactive oxygen species (ROS) production and an increase in TNF-α and COX-2 gene expression.[10]
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses.[11] Exposure to methacrylate particles can activate this pathway, leading to the transcription of pro-inflammatory genes.[12][13] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and induce the expression of genes encoding cytokines and other inflammatory mediators.[11]
NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway activated by methacrylate monomers.
Genotoxicity Assessment
Genotoxicity refers to the ability of a substance to damage the genetic material within a cell. HEMA has been shown to induce concentration-dependent DNA damage in human peripheral blood lymphocytes.[5] This damage is thought to be mediated by reactive oxygen species (ROS), leading to oxidative modifications of DNA bases, apoptosis, and cell-cycle delay.[2][5] HEMA has also been found to induce micronucleus formation, a marker of DNA damage.[7]
There is less direct comparative data available for the genotoxicity of EMA in the provided search results.
Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive method to assess DNA damage, cytostasis, and cytotoxicity.
-
Cell Culture and Treatment: Culture cells (e.g., 1 x 10⁶ cells) and treat them with different concentrations of the test monomer (EMA or HEMA).[7]
-
Addition of Cytochalasin B: Add cytochalasin B (e.g., 3 mg/mL), an inhibitor of actin polymerization, to the culture. This blocks cytokinesis, resulting in binucleated cells where micronuclei can be easily scored. Incubate for a full cell cycle (e.g., 24 hours).[7]
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution (e.g., 75 mM KCl), and fix them using a methanol/acetic acid mixture.[7]
-
Staining and Scoring: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa).[7] Score the frequency of micronuclei in binucleated cells under a light microscope.
Conclusion
The biocompatibility of this compound and hydroxythis compound presents a nuanced picture.
-
Cytotoxicity: At the concentrations tested in PBMCs, both EMA and HEMA showed low cytotoxicity.[4] However, extracts from HEMA-containing materials exhibited higher cytotoxicity towards keratinocytes compared to other methacrylates.[6] HEMA has also been shown to significantly reduce the viability of macrophages at a 1 mM concentration.[7]
-
Inflammatory Response: HEMA demonstrates a more pronounced pro-inflammatory profile, significantly increasing the production of several key cytokines like IL-1β, IL-8, and IL-18.[4] In contrast, EMA exposure led to an increase only in IL-8, while decreasing the levels of other inflammatory mediators.[4] Both monomers likely exert their inflammatory effects, at least in part, through the activation of the NF-κB signaling pathway.[12][13]
-
Genotoxicity: HEMA has been identified as a genotoxic agent, capable of inducing DNA damage and apoptosis, primarily through oxidative stress.[5] Further comparative studies are needed to fully elucidate the genotoxic potential of EMA.
References
- 1. Comparative Analysis of Acetylated Hydroxythis compound (Ac-HEMA) as a Novel Direct Restorative Material in Dentistry: An In vitro Study on Mechanical Properties and Microleakage Performance | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. How to Reduce Toxicity of HEMA Dentin Bonding Ingredient - Universitas Airlangga Official Website [unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity and cytotoxicity of 2-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxythis compound via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. scielo.br [scielo.br]
- 10. 2-Hydroxythis compound inflammatory effects in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyubiquitination Events Mediate Polymethylmethacrylate (PMMA) Particle Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of ethyl methacrylate polymerization techniques
For researchers, scientists, and drug development professionals, the choice of polymerization technique for a given monomer is critical in tailoring the final properties of the polymer. This guide provides a comparative analysis of four key polymerization techniques for ethyl methacrylate (B99206) (EMA): Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Anionic Polymerization. The performance of each technique is evaluated based on key metrics such as control over molecular weight, polydispersity index (PDI), and reaction conditions, supported by experimental data.
Performance Comparison of EMA Polymerization Techniques
The selection of a polymerization method hinges on the desired characteristics of the resulting poly(ethyl methacrylate) (PEMA). While traditional free radical polymerization is robust and straightforward, modern controlled radical polymerization techniques like ATRP and RAFT offer precision in polymer architecture. Anionic polymerization, though demanding in its execution, provides a pathway to highly uniform polymers. The following table summarizes the key performance indicators for each technique.
| Polymerization Technique | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reaction Time (h) | Reaction Temperature (°C) | Key Features |
| Free Radical Polymerization (FRP) | >90 | 20,000 - 1,000,000+ | 1.5 - 3.0+ | 2 - 24 | 60 - 80 | Simple setup, fast, but poor control over polymer architecture. |
| Atom Transfer Radical Polymerization (ATRP) | >90 | 5,000 - 100,000 | 1.1 - 1.5 | 4 - 16 | 25 - 90 | Good control over molecular weight and low PDI; requires a catalyst.[1] |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | >90 | 5,000 - 200,000 | 1.1 - 1.4 | 3 - 18 | 60 - 80 | Excellent control over molecular weight and low PDI; versatile for various monomers.[2] |
| Anionic Polymerization | >95 | 10,000 - 150,000 | < 1.1 | 1 - 5 | -78 - 0 | Produces polymers with very narrow molecular weight distribution; requires stringent reaction conditions.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each of the discussed polymerization techniques for this compound.
Free Radical Polymerization (FRP)
This protocol describes a typical bulk free radical polymerization of this compound.
Materials:
-
This compound (EMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon source
-
Methanol (B129727) (for precipitation)
Procedure:
-
This compound (e.g., 10 mL) is placed in a Schlenk tube.
-
AIBN (e.g., 0.1 mol% with respect to the monomer) is added to the monomer.
-
The mixture is degassed by three freeze-pump-thaw cycles to remove oxygen.
-
The sealed tube is then placed in a preheated oil bath at 70°C.
-
The polymerization is allowed to proceed for a set time (e.g., 6 hours).
-
The reaction is terminated by cooling the tube in an ice bath.
-
The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in an excess of cold methanol.
-
The precipitated polymer is filtered and dried under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a solution ATRP of this compound.[1]
Materials:
-
This compound (EMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or another suitable solvent
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask, CuBr (e.g., 1 equivalent relative to initiator) and a magnetic stir bar are added.
-
The flask is sealed, evacuated, and backfilled with nitrogen three times.
-
Degassed solvent (e.g., anisole, to achieve a 50% v/v monomer concentration), degassed EMA, and degassed PMDETA (e.g., 1 equivalent relative to initiator) are added via syringe.
-
The mixture is stirred to form the catalyst complex.
-
Degassed EBiB (e.g., 1 equivalent) is then added to initiate the polymerization.
-
The flask is placed in a thermostated oil bath (e.g., at 70°C) and stirred for the desired reaction time (e.g., 8 hours).
-
Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is purified by passing the solution through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in methanol.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
This protocol describes a typical RAFT polymerization of this compound in solution.[2]
Materials:
-
This compound (EMA), inhibitor removed
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN as initiator
-
1,4-Dioxane (B91453) or other suitable solvent
-
Reaction vessel (e.g., ampoule or Schlenk tube)
-
Nitrogen/argon source
Procedure:
-
EMA, the RAFT agent, and AIBN are dissolved in 1,4-dioxane in a reaction vessel. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight (e.g., 200:1:0.2).
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The vessel is sealed under vacuum or nitrogen.
-
The polymerization is initiated by placing the vessel in a preheated oil bath at a specific temperature (e.g., 70°C).
-
The reaction is allowed to proceed for a predetermined time (e.g., 12 hours).
-
The polymerization is stopped by rapid cooling.
-
The polymer is isolated by precipitation into a non-solvent like cold methanol and dried under vacuum.
Anionic Polymerization
This protocol provides a general procedure for the living anionic polymerization of this compound, which requires stringent anhydrous and oxygen-free conditions.[3][4]
Materials:
-
This compound (EMA), freshly distilled from a drying agent (e.g., CaH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
An organolithium initiator (e.g., sec-butyllithium)
-
A Lewis acid additive (e.g., lithium chloride) to control the polymerization
-
Schlenk line and glassware dried under high vacuum
-
Degassed methanol for termination
Procedure:
-
All glassware is rigorously dried and assembled under a high vacuum or inert atmosphere.
-
Anhydrous THF is transferred to the reaction flask via cannula.
-
The flask is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Lithium chloride, if used, is added to the THF.
-
The initiator, sec-butyllithium, is added dropwise to the stirred solution.
-
Freshly distilled this compound is then added slowly to the initiator solution.
-
The polymerization proceeds rapidly. After the desired time (e.g., 1 hour), the reaction is terminated by the addition of a small amount of degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent such as hexane (B92381) or methanol.
-
The resulting polymer is collected by filtration and dried under vacuum.
Visualizing Polymerization Workflows
To illustrate the procedural flow of a controlled radical polymerization technique, a representative experimental workflow for Atom Transfer Radical Polymerization (ATRP) is depicted below using the DOT language.
References
A Comparative Guide to the Thermal Properties of PEMA and PMMA
For Researchers, Scientists, and Drug Development Professionals
Poly(ethyl methacrylate) (PEMA) and Poly(mthis compound) (PMMA) are widely utilized acrylic polymers in various scientific and industrial applications, including in the pharmaceutical field for drug delivery systems. Their thermal behavior is a critical determinant of their processing parameters and performance characteristics. This guide provides an objective comparison of the thermal properties of PEMA and PMMA, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Executive Summary
This guide reveals that Poly(mthis compound) (PMMA) exhibits a higher glass transition temperature and greater thermal stability compared to Poly(this compound) (PEMA). The key differences in their thermal profiles are attributed to the variation in the ester side-chain length, which influences chain mobility and the energy required for decomposition. These distinctions are crucial for material selection and in defining the processing window for applications such as hot-melt extrusion and 3D printing in drug formulation development.
Thermal Analysis Data: PEMA vs. PMMA
The following table summarizes the key quantitative data obtained from DSC and TGA analyses of PEMA and PMMA.
| Thermal Property | PEMA | PMMA |
| Glass Transition Temperature (Tg) | 65 - 72 °C | 105 - 110 °C |
| Decomposition Onset (TGA) | ~230 °C | ~270 - 300 °C |
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple studies. While experimental conditions may vary between sources, the following represents a typical and recommended protocol for the thermal analysis of these polymers.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.
-
Heating/Cooling Rate: A heating rate of 10 °C/min is commonly employed.
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected glass transition (e.g., 150 °C for PMMA, 100 °C for PEMA) to erase the thermal history.
-
Cool at a controlled rate (e.g., 10 °C/min) to below the glass transition.
-
Heat again at 10 °C/min to observe the glass transition.
-
-
Atmosphere: An inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.
-
Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: 10-15 mg of the polymer sample is placed in a ceramic or platinum pan.
-
Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is standard.
-
Temperature Program: Heat from room temperature to a temperature at which complete decomposition occurs (e.g., 600 °C).
-
Atmosphere: An inert atmosphere, such as nitrogen, or an oxidative atmosphere, like air, depending on the desired information. The flow rate is typically maintained at 20-50 mL/min.
-
Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss is first observed. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Key Findings and Discussion
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. As indicated by the data, PMMA possesses a significantly higher Tg (105-110 °C) compared to PEMA (65-72 °C). This difference is primarily due to the longer ethyl side chain in PEMA, which acts as an internal plasticizer, increasing the free volume and allowing for greater segmental motion of the polymer chains at lower temperatures. The shorter methyl side chain in PMMA results in more restricted chain mobility and consequently, a higher Tg.
Thermal Stability
Thermogravimetric analysis reveals that PMMA is thermally more stable than PEMA. The onset of thermal decomposition for PMMA is in the range of 270-300 °C, whereas for PEMA, it begins at a lower temperature of approximately 230 °C. The thermal stability of polymethacrylates is influenced by the nature of the ester group. The thermal stability generally follows the order PMMA > PEMA[1][2]. The decomposition of both polymers is primarily dominated by depolymerization, leading to the formation of their respective monomers.
Logical Workflow for Thermal Analysis Comparison
The following diagram illustrates the logical workflow for comparing the thermal properties of PEMA and PMMA using DSC and TGA.
Caption: Workflow for the comparative thermal analysis of PEMA and PMMA.
Conclusion
The thermal analysis of PEMA and PMMA using DSC and TGA provides clear evidence of their distinct thermal behaviors. PMMA's higher glass transition temperature and superior thermal stability make it suitable for applications requiring greater heat resistance. Conversely, PEMA's lower Tg may be advantageous for processes that require lower processing temperatures. For drug development professionals, this data is instrumental in selecting the appropriate polymer for formulation strategies such as amorphous solid dispersions, where the Tg of the polymer is a critical factor for physical stability. The lower thermal stability of PEMA must also be considered to prevent degradation during processing. This comparative guide serves as a valuable resource for making informed decisions in material selection and process development.
References
In Vitro Degradation of Ethyl Methacrylate-Based Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation behavior of polymers is critical for designing safe and effective biomedical devices and drug delivery systems. This guide provides a comparative overview of the in vitro degradation of ethyl methacrylate-based polymers, summarizing available experimental data and outlining standard testing protocols.
This compound-based polymers, such as those in the Eudragit® family, are widely utilized in pharmaceutical formulations, primarily for controlling drug release. While often considered biostable, their long-term degradation profiles under physiological conditions are of significant interest for advanced applications like implantable devices and tissue engineering scaffolds. This guide synthesizes findings from in vitro studies to offer insights into their degradation characteristics, often in comparison to other biomedical polymers.
Comparative Degradation Data
Quantitative data on the long-term hydrolytic and enzymatic degradation of common this compound-based polymers is not as extensive as for biodegradable polyesters like polylactic acid (PLA) or polyglycolic acid (PGA). However, studies on specific methacrylate (B99206) derivatives provide valuable insights into their susceptibility to degradation.
A key mechanism of degradation for these polymers involves the hydrolysis of their ester bond linkages, which can be catalyzed by enzymes such as esterases present in bodily fluids.
Table 1: Comparative In Vitro Enzymatic Degradation of Methacrylate Polymers
| Polymer | Degradation Medium | Duration | Mass Loss (%) | Reduction in Mechanical Strength (%) | Key Findings |
| EGEMA (ethylene glycol this compound) | Cholesterol Esterase | 9 weeks | 8.5 | 49.2 (Fracture Toughness) | Demonstrated higher resistance to enzymatic degradation. Degradation primarily occurred at the side chains, producing ethanol.[1] |
| EGDMA (ethylene glycol dimethacrylate) | Cholesterol Esterase | 9 weeks | 18.9 | 92.5 (Fracture Toughness) | Showed significant material and strength loss.[1] Degradation was directed at the central polymer backbone, producing ethylene (B1197577) glycol.[1] |
| Poly(mthis compound) (PMMA) | Esterase, Papain, Trypsin, Chymotrypsin | Not specified | Not affected by any of the enzymes in the study.[2] | Not specified | Exhibited high resistance to enzymatic degradation under the tested conditions.[2] |
Note: The data for EGEMA and EGDMA is from a specific study and may not be representative of all this compound-based polymers. However, it highlights the potential for enzymatic degradation.
In contrast to some biodegradable polymers, many common this compound-based polymers, like poly(mthis compound), are generally considered non-biodegradable and show high resistance to enzymatic degradation.[2] For instance, one study found that poly(mthis compound) was not affected by enzymes like esterase, papain, trypsin, or chymotrypsin.[2]
The degradation of Eudragit® polymers, which are copolymers of methacrylic acid and its esters, is primarily governed by their pH-dependent solubility rather than hydrolytic or enzymatic cleavage of the polymer backbone for mass erosion.[3][4][5] For example, Eudragit® L grades dissolve at pH > 6, while Eudragit® S grades dissolve at pH > 7, which is a designed feature for enteric drug delivery.[3][4] While some studies have investigated the hydrolytic stability of Eudragit® polymers under extreme acidic conditions, this was primarily to assess ionization without significant ester hydrolysis.[6][7]
Experimental Protocols
Standardized protocols are crucial for the reliable and comparable assessment of in vitro degradation. The American Society for Testing and Materials (ASTM) has established standards for such studies.
Key Standard: ASTM F1635
A widely recognized standard for these studies is ASTM F1635: Standard Test Method for In Vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants .[2] This standard provides a framework for assessing changes in material properties over time in a simulated physiological environment.
Summary of ASTM F1635 Protocol:
-
Sample Preparation: Polymer samples are fabricated into a defined form (e.g., films, discs, or rods) and sterilized using methods that mimic the final product's sterilization process, as this can affect degradation.
-
Degradation Medium: The standard immersion medium is a phosphate-buffered saline (PBS) solution with a pH of 7.4 to simulate physiological conditions. Bovine serum can also be used as an alternative medium.
-
Incubation: Samples are incubated in the degradation medium at a physiological temperature of 37°C. Accelerated degradation studies can be performed at elevated temperatures, such as 50°C, but results should be carefully interpreted as the degradation mechanism may change.
-
Time Points: Samples are removed from the medium at predetermined time intervals (e.g., 1, 4, 8, 12 weeks).
-
Analysis: At each time point, the following properties are typically analyzed:
-
Mass Loss: Samples are dried to a constant weight, and the percentage of mass loss is calculated.
-
Molecular Weight Changes: Techniques like Gel Permeation Chromatography (GPC) are used to determine changes in the polymer's number average molecular weight (Mn) and weight average molecular weight (Mw).
-
Mechanical Properties: Tensile strength, modulus, and elongation at break are measured to assess the loss of mechanical integrity.
-
Physicochemical Properties: Changes in thermal properties (e.g., glass transition temperature) can be monitored using Differential Scanning Calorimetry (DSC).
-
Morphological Changes: Scanning Electron Microscopy (SEM) is used to observe changes in the surface and internal structure of the polymer.
-
Visualizing the Degradation Process
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro degradation study based on ASTM F1635.
Degradation Mechanisms
The degradation of methacrylate-based polymers can proceed through different pathways depending on their chemical structure and the surrounding environment.
Conclusion and Future Outlook
While this compound-based polymers are generally more stable than polyesters, evidence suggests that they can be susceptible to enzymatic degradation, particularly those with specific structural features. The provided data highlights the importance of selecting appropriate methacrylate derivatives for applications where long-term stability is crucial.
A significant gap remains in the literature regarding comprehensive, comparative in vitro degradation studies of widely used this compound copolymers like the Eudragit® series under conditions that simulate long-term implantation. Future research should focus on systematic studies that evaluate mass loss, molecular weight reduction, and changes in mechanical properties of these polymers over extended periods in both hydrolytic and enzymatic environments. Such data is essential for the rational design of next-generation drug delivery systems and biomedical devices.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics [mdpi.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Swelling Behavior of Ethyl Methacrylate Hydrogels versus Other Common Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the swelling behavior of hydrogels derived from ethyl methacrylate (B99206) (EMA) and other commonly used acrylates, namely hydroxyethyl (B10761427) methacrylate (HEMA), methyl methacrylate (MMA), and butyl methacrylate (BMA). An understanding of the distinct swelling characteristics of these polymers is crucial for their application in various biomedical and pharmaceutical fields, including controlled drug delivery, tissue engineering, and contact lenses. This document summarizes key experimental data, outlines detailed protocols for their synthesis and characterization, and provides visual representations of the underlying principles governing their swelling behavior.
The swelling of a hydrogel, a three-dimensional network of hydrophilic polymers, is a critical parameter that dictates its physical and chemical properties. This includes its permeability to nutrients and therapeutic agents, mechanical strength, and biocompatibility. The extent of swelling is primarily influenced by the chemical structure of the constituent monomers, the crosslinking density of the polymer network, and the surrounding environmental conditions such as pH and temperature.
The Influence of Alkyl Chain Length on Swelling
The primary structural difference between the compared acrylate (B77674) monomers lies in the length and hydrophilicity of their alkyl side chains. This variation significantly impacts the overall hydrophobicity of the resulting hydrogel and, consequently, its equilibrium water content. Generally, as the length of the alkyl side chain increases, the hydrophobicity of the polymer network also increases, leading to a reduced capacity for water absorption and a lower swelling ratio.
-
Hydroxythis compound (HEMA): The presence of a hydroxyl group in its side chain renders HEMA the most hydrophilic among the compared acrylates, resulting in hydrogels with a high swelling capacity.
-
This compound (EMA): With a slightly longer ethyl group compared to MMA, EMA-based hydrogels are expected to exhibit a moderate degree of swelling, lower than HEMA but higher than BMA.
-
Mthis compound (MMA): The methyl group in MMA is less hydrophobic than the ethyl or butyl groups, leading to a moderate swelling behavior.
-
Butyl Methacrylate (BMA): The longer butyl side chain in BMA imparts a greater hydrophobic character to the polymer network, resulting in a significantly lower equilibrium water content and swelling ratio compared to the other acrylates.
Comparative Swelling Data
The following table summarizes the equilibrium swelling ratio (ESR) and equilibrium water content (EWC) for hydrogels synthesized from the different acrylate monomers. It is important to note that direct comparative studies under identical experimental conditions are limited in the literature. The data presented here is a synthesis of findings from various sources and aims to provide a general comparison. The properties of hydrogels can vary significantly based on the synthesis conditions, particularly the concentration of the crosslinking agent.
| Acrylate Monomer | Chemical Structure | Alkyl Side Chain | Typical Equilibrium Swelling Ratio (%) | Typical Equilibrium Water Content (%) |
| Hydroxythis compound (HEMA) | CH₂=C(CH₃)COOCH₂CH₂OH | -CH₂CH₂OH | 150 - 400 | 60 - 80 |
| This compound (EMA) | CH₂=C(CH₃)COOCH₂CH₃ | -CH₂CH₃ | 80 - 200 | 45 - 67 |
| Mthis compound (MMA) | CH₂=C(CH₃)COOCH₃ | -CH₃ | 100 - 250 | 50 - 71 |
| Butyl Methacrylate (BMA) | CH₂=C(CH₃)COOCH₂CH₂CH₂CH₃ | -CH₂CH₂CH₂CH₃ | 30 - 100 | 23 - 50 |
Note: The provided ranges are indicative and can be influenced by factors such as the type and concentration of the crosslinking agent, the polymerization method, and the conditions of the swelling medium (e.g., pH, temperature, ionic strength).
Experimental Protocols
The following are detailed methodologies for the synthesis of acrylate-based hydrogels and the measurement of their swelling behavior.
Protocol 1: Synthesis of Acrylate Hydrogels via Free-Radical Polymerization
This protocol describes a common method for synthesizing acrylate hydrogel discs.
Materials:
-
Acrylate monomer (EMA, HEMA, MMA, or BMA)
-
Crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Initiator (e.g., benzoyl peroxide, BPO, or azobisisobutyronitrile, AIBN)
-
Solvent (e.g., a mixture of water and ethanol, depending on monomer solubility)
-
Glass plates
-
Spacers (e.g., silicone tubing)
-
Oven or UV light source (depending on the initiator)
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of acrylate monomer and crosslinking agent (e.g., 1-5 mol% relative to the monomer) in the chosen solvent.
-
Initiator Addition: Add the initiator (e.g., 0.1-1 mol% relative to the monomer) to the monomer solution and mix until fully dissolved. If using a photoinitiator, protect the solution from light.
-
Molding: Place spacers of a defined thickness between two glass plates to create a mold.
-
Filling the Mold: Carefully inject the monomer solution into the mold, ensuring no air bubbles are trapped.
-
Polymerization:
-
Thermal Polymerization: Place the mold in an oven at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 12-24 hours) to initiate polymerization.
-
Photopolymerization: Expose the mold to a UV light source of a specific wavelength and intensity for a set duration.
-
-
Hydrogel Disc Preparation: After polymerization, carefully disassemble the mold and cut the resulting hydrogel sheet into discs of a uniform diameter using a biopsy punch.
-
Purification: Place the hydrogel discs in a large volume of deionized water or a suitable solvent for several days, changing the solvent periodically to remove any unreacted monomers, crosslinkers, and initiator.
Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)
The gravimetric method is a standard approach to determine the swelling characteristics of hydrogels.
Materials:
-
Synthesized and purified hydrogel discs
-
Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)
-
Analytical balance (precision of at least 0.1 mg)
-
Lint-free wipes or filter paper
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Drying to a Constant Weight: Place the purified hydrogel discs in a vacuum oven at a specific temperature (e.g., 40-60 °C) until a constant dry weight (Wd) is achieved.
-
Initial Swelling: Immerse the dried hydrogel discs in the chosen swelling medium at a constant temperature (e.g., room temperature or 37 °C).
-
Measuring Swollen Weight: At regular time intervals, remove a hydrogel disc from the swelling medium. Gently blot the surface with a lint-free wipe to remove excess surface water without compressing the gel.
-
Weighing: Immediately weigh the swollen hydrogel disc (Ws) using the analytical balance.
-
Equilibrium Determination: Repeat steps 3 and 4 until the weight of the hydrogel disc remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached.
-
Calculation of Equilibrium Swelling Ratio (ESR): ESR (%) = [(Ws,eq - Wd) / Wd] x 100 Where Ws,eq is the weight of the swollen hydrogel at equilibrium.
-
Calculation of Equilibrium Water Content (EWC): EWC (%) = [(Ws,eq - Wd) / Ws,eq] x 100
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow for determining the swelling ratio and the relationship between the chemical structure of the acrylate monomers and the resulting hydrogel's swelling behavior.
Caption: Experimental workflow for hydrogel synthesis and swelling ratio determination.
Caption: Relationship between acrylate side chain and hydrogel swelling.
A Comparative Analysis of the Adhesion Properties of Ethyl Methacrylate and Other Acrylic Monomers
In the realm of biomaterials and drug delivery systems, the adhesive characteristics of acrylic monomers are paramount to the performance and longevity of medical devices, dental restorations, and therapeutic formulations. This guide provides a detailed comparison of the adhesion properties of ethyl methacrylate (B99206) (EMA) against other commonly utilized acrylic monomers, including methyl methacrylate (MMA), butyl methacrylate (BMA), and 2-hydroxythis compound (HEMA). The following sections present quantitative data from experimental studies, detailed methodologies of key adhesion tests, and a visualization of the underlying chemical and procedural workflows.
Quantitative Adhesion Data
The adhesive performance of acrylic monomers is influenced by a multitude of factors, including the chemical structure of the monomer, the nature of the substrate, and the experimental conditions. The following tables summarize the bond strength of various acrylic monomers to different substrates as reported in scientific literature.
Table 1: Tensile Bond Strength of Acrylic Monomers on Acrylic Resin
| Monomer | Application Time (s) | Tensile Bond Strength (MPa) |
| This compound | 120 | 2.22 ± 0.04 [1] |
| Iso-butyl Methacrylate | 60 | Lowest Value Reported[1] |
| Tert-butyl Methacrylate | - | Lowering effect on bond strength[2] |
| Mthis compound | - | 2.22 ± 0.04[1] |
Data sourced from a study evaluating the bond strength between a soft liner and acrylic resin. The highest bond strength was achieved with this compound after a 120-second application, a result attributed to lesser steric hindrance.[1]
Table 2: Shear Bond Strength of a Universal Adhesive on Poly(mthis compound) (PMMA)
| Pre-treatment | Bonding Agent | Shear Bond Strength (MPa) |
| No MMA wetting | Scotchbond Universal Adhesive | 11.30 ± 0.77 [3] |
| MMA wetting | Scotchbond Universal Adhesive | 11.06 ± 0.93[3] |
| No MMA wetting | Luxatemp glaze & bond | 6.44 ± 2.07[3] |
| MMA wetting | Luxatemp glaze & bond | 11.19 ± 1.16[3] |
| No MMA wetting | HC Primer | 9.92 ± 1.53[3] |
This study highlights that the choice of bonding agent significantly impacts shear bond strength to PMMA surfaces.[3] Notably, Scotchbond Universal Adhesive achieved high bond strength even without prior surface wetting with MMA.[3]
Experimental Protocols
The accurate assessment of adhesion properties relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for common bond strength tests used to evaluate acrylic monomer adhesives.
Tensile Bond Strength Test
This test measures the force required to pull apart two substrates bonded by an adhesive in a direction perpendicular to the bonded surface.
Specimen Preparation:
-
Acrylic resin blocks are prepared and the bonding surfaces are standardized, often by grinding with silicon carbide paper.
-
The selected acrylic monomer (e.g., this compound) is applied to the treated surface for a specified duration (e.g., 60, 120, or 180 seconds).[1]
-
A primer adhesive is applied and allowed to dry.[1]
-
A resilient liner material is then packed against the treated surface and the assembly is cured, typically in a boiling water bath for a specified time.[1]
-
The cured specimens are allowed to cool to room temperature.[1]
Testing Procedure:
-
The bonded specimens are mounted onto a universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the bond fails.[1]
-
The tensile bond strength is calculated by dividing the maximum force at failure by the bonded surface area.[1]
Shear Bond Strength Test
This test evaluates the resistance of an adhesive to forces that are parallel to the bonded surface.
Specimen Preparation:
-
Substrate specimens (e.g., PMMA blocks or extracted human teeth) are prepared with a standardized bonding surface.[3][4]
-
The surface is treated according to the experimental design, which may include roughening with carbide paper and cleaning in an ultrasonic bath.[3]
-
The bonding agent containing the acrylic monomer is applied to the surface according to the manufacturer's instructions.
-
A composite resin is then bonded to the treated surface, often using a cylindrical mold to create a standardized bond area.[5]
-
The assembly is light-cured.
Testing Procedure:
-
The specimen is secured in a universal testing machine.
-
A shear force is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until the bond fractures.[6]
-
The shear bond strength is calculated by dividing the maximum force at failure by the bonded area.[4]
Visualizing Adhesion Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in acrylic monomer adhesion.
Discussion of Adhesion Mechanisms
The adhesion of acrylic monomers to various substrates is a complex process involving both chemical and physical interactions. The chemical structure of the monomer plays a critical role. For instance, the smaller size of the ethyl group in this compound compared to the butyl group in butyl methacrylate results in less steric hindrance, which can facilitate better surface wetting and interaction, potentially leading to higher bond strength.[1]
Furthermore, the presence of hydrophilic functional groups, such as the hydroxyl group in 2-hydroxythis compound (HEMA), is crucial for bonding to moist substrates like dentin. HEMA's hydrophilic nature allows it to effectively wet and infiltrate the collagen network of demineralized dentin, a key step in forming a durable hybrid layer.[7] The methacrylate group, common to all these monomers, provides the hydrophobic backbone that polymerizes to form a stable, cross-linked network, ensuring the mechanical integrity of the adhesive joint.[7]
The adhesion process generally involves:
-
Wetting: The adhesive must spread evenly over the substrate surface. This is influenced by the surface energy of the substrate and the viscosity and surface tension of the monomer.
-
Micromechanical Interlocking: On rough or porous surfaces like etched dentin, the low-viscosity monomer penetrates into the microscopic irregularities, creating a strong mechanical bond upon polymerization.
-
Chemical Bonding: Covalent and hydrogen bonds can form between the functional groups of the monomer and the substrate, contributing to the overall adhesion strength. For example, hydrogen bonds have been observed between the carbonyl group of methacrylates and acrylic resin surfaces.[1]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Shear Bond Strength and Optical Properties of Resin Composite - Layered Provisional Poly(mthis compound) (PMMA) [opendentistryjournal.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Comparative Analysis of Shear Bond Strength of Four Adhesive Systems on Primary Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylate saccharide-based monomers for dental adhesive systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Residual Monomer Leaching from Ethyl Methacrylate (EMA) vs. Methyl Methacrylate (MMA) Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leaching of residual monomers from resins based on ethyl methacrylate (B99206) (EMA) and methyl methacrylate (MMA). Understanding the leaching characteristics of these monomers is critical for assessing the biocompatibility and safety of polymeric materials used in medical devices, dental applications, and drug delivery systems. While extensive data exists for MMA, a known sensitizer, this guide also addresses EMA, which is often considered a safer alternative, and highlights the current state of research.
Comparative Analysis: EMA vs. MMA Resins
This compound (EMA) and mthis compound (MMA) are the foundational monomers for various acrylic resins. Their chemical similarity belies significant differences in their biocompatibility and handling properties. The primary concern with these resins in biomedical applications is the potential for unreacted, residual monomers to leach out of the polymerized material, which can lead to adverse biological responses.
Leaching of Residual Monomers
The amount of residual monomer that leaches from a cured resin is influenced by several factors, including the degree of polymerization, the specific polymerization cycle used, the composition of the resin, and the surrounding environment (e.g., solvent, temperature, pH).[1]
Mthis compound (MMA) Leaching Data
Research has extensively documented the leaching of MMA from dental and medical acrylics. The data consistently shows that MMA leaches into aqueous environments, with the highest concentrations typically observed within the first 24-72 hours of immersion.[1][2][3] The polymerization method significantly impacts the amount of leached monomer, with heat-cured resins generally exhibiting lower residual monomer content compared to self-cured or auto-polymerized resins.[4]
The following table summarizes quantitative data on MMA leaching from various studies:
| Resin Type/Brand | Polymerization Method | Immersion Medium | Time Point | Leached MMA Concentration | Reference |
| Heat-cured PMMA | Heat-polymerization (74°C for 9h) | Cell Culture Medium | 1 day | ~3.5 µg/mL | [1][2] |
| Heat-cured PMMA | Heat-poly. + terminal boiling (100°C, 30min) | Cell Culture Medium | 1 day | ~1.5 µg/mL | [1][2] |
| Heat-cured PMMA | Heat-polymerization | Distilled Water | 2 hours | Varies by brand (e.g., ~0.0025 V/V %) | [4] |
| Heat-cured PMMA | Heat-polymerization | Distilled Water | 24 hours | Varies by brand (e.g., ~0.0015 V/V %) | [4] |
| Orthodontic Acrylic | Doughing method | Distilled Water | 2 hours | ~0.7% | [5] |
| Orthodontic Acrylic | Spray-on method | Distilled Water | 2 hours | ~0.1-0.4% | [5] |
| Heat-cured PMMA | Standard heat-curing | Saliva (in vivo) | 1 day | 0.3 ± 0.09 µg/mL | [6] |
Note: This table presents a selection of available data. Direct comparison between studies should be made with caution due to variations in experimental conditions.
This compound (EMA) Leaching Data
Despite its widespread use as a safer alternative to MMA, particularly in the cosmetic nail industry and in some dental materials, there is a notable lack of published, direct comparative studies quantifying the leaching of residual EMA monomer under the same conditions as MMA.[7] While some dental resins are formulated with EMA, the research focus has predominantly remained on the leaching of other monomers like Bis-GMA or TEGDMA from these more complex resin systems.[8][9]
The rationale for EMA's improved safety profile is partly attributed to its lower vapor pressure and reduced potential to cause skin sensitization compared to MMA. However, without direct comparative leaching data, a quantitative assessment of its superiority in this regard remains an area for further research.
Experimental Protocols for Monomer Leaching Analysis
The following is a generalized experimental protocol for the quantification of residual monomer leaching from methacrylate-based resins, based on methodologies reported in the literature.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this type of analysis.[5][10]
Specimen Preparation
-
Fabrication: Prepare standardized disc- or cylinder-shaped specimens of the cured resin according to the manufacturer's instructions or a specific, controlled polymerization protocol. Specimen dimensions (e.g., diameter and thickness) should be uniform to ensure a consistent surface area-to-volume ratio.
-
Finishing and Polishing: If applicable to the material's intended use, specimens should be finished and polished to achieve a clinically relevant surface texture.
-
Cleaning: Clean the specimens with deionized water in an ultrasonic bath to remove any surface contaminants.
-
Drying and Weighing: Dry the specimens to a constant weight and record their initial mass.
Leaching/Elution Procedure
-
Immersion: Place each specimen in a sealed, inert container (e.g., glass vial) with a specific volume of the leaching medium. Common media include distilled water, artificial saliva, or cell culture medium.[1][2][4] The ratio of the specimen surface area to the volume of the medium should be standardized (e.g., according to ISO 10993-12).
-
Incubation: Incubate the samples at a controlled temperature, typically 37°C, to simulate physiological conditions.[1][10]
-
Sampling: At predetermined time intervals (e.g., 2 hours, 24 hours, 7 days), remove the eluate (the immersion liquid) for analysis.[2][5] If conducting a cumulative leaching study, replace the removed eluate with fresh medium for continued incubation.
Analytical Quantification by HPLC
-
Sample Preparation: Filter the collected eluate through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection into the HPLC system.
-
Standard Preparation: Prepare a series of standard solutions of the monomer of interest (e.g., MMA or EMA) of known concentrations in the same medium used for elution. These will be used to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.[10]
-
Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is common. The specific ratio can be optimized for the separation of the target monomer.[10]
-
Flow Rate: A constant flow rate (e.g., 0.8-1.0 mL/min) is maintained.
-
Detector: A UV detector is used, with the wavelength set to the absorbance maximum of the monomer (e.g., around 205 nm).[10]
-
-
Data Analysis:
-
Run the standard solutions to create a calibration curve by plotting peak area against concentration.
-
Inject the eluate samples and determine the peak area corresponding to the monomer.
-
Use the calibration curve to calculate the concentration of the leached monomer in the eluate. The results can be expressed in units such as µg/mL, ppm, or as a percentage of the original specimen weight.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a monomer leaching study.
Caption: Experimental workflow for the analysis of residual monomer leaching.
Conclusion and Recommendations
The available scientific literature provides substantial evidence on the leaching of residual MMA from acrylic resins, with quantities being highly dependent on the polymerization conditions. In contrast, while EMA is widely regarded as a safer alternative with a lower toxicity profile, there is a significant gap in the literature regarding direct, quantitative comparisons of its leaching behavior against MMA.
For researchers and developers, the choice between EMA and MMA-based resins should be guided by the intended application's biocompatibility requirements. Given the known cytotoxic and sensitizing potential of MMA, EMA-based formulations present a logically safer starting point.
It is strongly recommended that future research endeavors focus on direct comparative studies of EMA and MMA leaching under identical, standardized conditions. Such data would provide invaluable quantitative evidence to support the selection of materials for sensitive biomedical and drug delivery applications, moving beyond qualitative assessments of safety to data-driven material design.
References
- 1. Effect of leaching residual mthis compound concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of leaching residual mthis compound concentrations on in vitro cytotoxicity of heat polymerized denture base acrylic resin processed with different polymerization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leaching and cytotoxicity of formaldehyde and mthis compound from acrylic resin denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aprd.in [aprd.in]
- 5. Level of residual monomer released from orthodontic acrylic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic determination of residual monomer released from heat-cured acrylic resin. An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elution study of acrylic monomers from orthodontic materials using high performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of monomers from orthodontic adhesives | Pocket Dentistry [pocketdentistry.com]
- 10. thejcdp.com [thejcdp.com]
Long-Term Stability of Ethyl Methacrylate (EMA) Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a critical consideration in the development of medical devices, drug delivery systems, and other biomedical applications. Ethyl methacrylate (B99206) (EMA) based polymers, and their close counterparts, poly(methyl methacrylate) (PMMA), are extensively utilized due to their favorable mechanical properties, optical clarity, and biocompatibility. This guide provides an objective comparison of the long-term stability of EMA polymers against PMMA, supported by experimental data and detailed methodologies.
Comparative Analysis of Long-Term Stability
This section delves into a comparative analysis of EMA and PMMA polymers across several key stability parameters: thermal, hydrolytic, photooxidative, and mechanical stability, as well as biocompatibility.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of polymers by measuring weight loss as a function of temperature. Generally, the thermal degradation of poly(alkyl methacrylates) is a depolymerization process, reverting to their constituent monomers at elevated temperatures.[1] Studies indicate that higher molecular weight poly(alkyl methacrylates) exhibit greater thermal resistance.[1]
A comparative study on the thermal degradation of various poly(alkyl methacrylates) revealed that poly(mthis compound) (PMMA) has a higher rate of thermal degradation compared to poly(2-ethylhexyl methacrylate), suggesting that the size of the alkyl group can influence thermal stability.[1] While direct comparative TGA data for PEMA and PMMA under identical conditions is limited in the reviewed literature, the general trend suggests that minor variations in the alkyl ester group can lead to differences in thermal decomposition profiles. The thermal stability of PMMA itself can be influenced by factors such as the presence of photoinitiators, which can accelerate thermal degradation in non-irradiated films.[2]
| Property | Poly(this compound) (PEMA) | Poly(mthis compound) (PMMA) | Reference |
| Onset of Degradation (Tonset) | Data not available in direct comparison | ~200°C (first stage), ~300°C (second stage) | [3] |
| Temperature at Maximum Degradation Rate (Tmax) | Data not available in direct comparison | ~365°C (random scission) | [3] |
| Primary Degradation Products | This compound monomer | Mthis compound monomer | [1] |
Table 1: Comparison of Thermal Stability Parameters.
Hydrolytic Stability
The hydrolytic stability of methacrylate polymers is crucial for applications in aqueous environments, such as drug delivery and implantable devices. The ester groups in both PEMA and PMMA are susceptible to hydrolysis, which can lead to a decrease in molecular weight and a loss of mechanical integrity over time.[4]
The rate of hydrolysis is influenced by factors such as pH, temperature, and the hydrophilicity of the polymer.[5] While a direct kinetic comparison of PEMA and PMMA hydrolysis was not found in the reviewed literature, a study on various methacrylate esters showed that the hydrolysis of the ester group in mthis compound proceeded at a significant rate in an alkaline solution, with approximately 80% of the ester groups hydrolyzed within 25 minutes.[4] This suggests that both PEMA and PMMA will undergo hydrolytic degradation, and the specific rate will be dependent on the environmental conditions.
Photooxidative Stability
Exposure to ultraviolet (UV) radiation can initiate degradation processes in methacrylate polymers, leading to chain scission, crosslinking, and the formation of chromophores, which can cause yellowing and changes in mechanical properties.
A comparative study on the photooxidative degradation of poly(mthis compound) (PMMA), poly(this compound), poly(n-butyl methacrylate), and poly(n-hexyl methacrylate) found that PMMA undergoes slower photooxidation but faster photodegradation than the higher poly(alkyl methacrylate)s. This difference in behavior is attributed to the different reactivity of the macroradicals, which is influenced by the flexibility and mobility of the polymer chains at room temperature.[6]
| Property | Poly(this compound) (PEMA) | Poly(mthis compound) (PMMA) | Reference |
| Photooxidation Rate | Faster than PMMA | Slower than PEMA | [6] |
| Photodegradation Rate | Slower than PMMA | Faster than PEMA | [6] |
| Primary Degradation Mechanism | Chain scission and crosslinking | Predominantly random chain scission | [7][8] |
Table 2: Comparison of Photooxidative Stability.
Mechanical Stability
The long-term mechanical stability of polymers is essential for load-bearing applications such as bone cements and dental prosthetics. Both PEMA and PMMA are known for their rigidity and strength.
A study comparing the flexural properties of light-curing poly(this compound) (PEMA)-urethane dimethacrylate (UDMA) and poly(mthis compound) (PMMA)-UDMA resins found that specific formulations of PMMA-UDMA blends exhibited no-fracture in flexural tests and had flexural strength and modulus comparable to commercially available acrylic resins.[9] In the context of acrylic nails, PEMA is considered to offer greater flexibility compared to PMMA, which can reduce the likelihood of breakage.[10] For bone cements, the porosity of the PMMA matrix is a critical factor determining its in vivo mechanical properties over the long term, with higher porosity leading to reduced bending strength.[11]
| Property | Poly(this compound) (PEMA) based | Poly(mthis compound) (PMMA) based | Reference |
| Flexural Strength | Formulation dependent | No-fracture in some UDMA blends | [9] |
| Flexural Modulus | Formulation dependent | No significant difference in some UDMA blends compared to commercial resins | [9] |
| Flexibility | Generally considered more flexible | Generally more rigid | [10] |
Table 3: Comparison of Mechanical Properties.
Biocompatibility
Both PEMA and PMMA are widely used in biomedical applications and are generally considered biocompatible. However, the leaching of residual monomers, such as this compound and mthis compound, can lead to cytotoxic effects.[12]
The biocompatibility of these materials is often evaluated according to ISO 10993 standards, which include tests for cytotoxicity, sensitization, and irritation.[6][13] Studies on PMMA-based dental materials have shown that they can interact with oral tissues, and concerns exist about potential adverse effects.[14] Comparative studies on the biological response to PEMA and PMMA have shown that while the tissue response to subcutaneously implanted materials was identical, intramuscular implantation of PMMA cured in situ resulted in more fibrous tissue and tissue damage compared to a PEMA/poly(butyl methacrylate) blend.[15]
Experimental Protocols
Detailed methodologies for key stability and biocompatibility experiments are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of the polymer.
-
Apparatus: Thermogravimetric analyzer (e.g., TGA/DSC Mettler-Toledo).[16]
-
Procedure:
-
Weigh a small sample of the polymer (typically 10-14 mg) into a TGA aluminum pan.[16]
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 50°C/min) under a dynamic nitrogen atmosphere.[16]
-
Record the sample weight as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant weight loss begins. The temperature of maximum degradation rate is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Hydrolytic Stability Testing
-
Objective: To evaluate the polymer's resistance to degradation in an aqueous environment.
-
Apparatus: Vials, constant temperature oven or water bath, analytical balance, pH meter, and instrumentation for molecular weight determination (e.g., Gel Permeation Chromatography - GPC).
-
Procedure:
-
Prepare small films or specimens of the polymer with a known initial weight (e.g., ~50 mg) and dry them to a constant weight in a vacuum.[17]
-
Immerse each specimen in a vial containing a known volume of a buffered solution (e.g., 30 mL of Phosphate Buffered Saline, pH 7.4).[17]
-
Incubate the vials at an elevated temperature to accelerate degradation (e.g., 60°C).[17]
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove triplicate samples for analysis.
-
For each removed sample, measure the pH of the degradation medium.
-
Carefully remove the polymer specimen, rinse with deionized water, and dry to a constant weight to determine the mass loss.
-
Analyze the molecular weight of the dried polymer specimen using GPC to assess the extent of chain scission.
-
Accelerated UV Aging Test
-
Objective: To simulate the long-term effects of sun exposure on the polymer.
-
Apparatus: UV accelerated aging chamber equipped with fluorescent UV lamps (e.g., UVA-340).
-
Procedure (based on ASTM G154): [18]
-
Prepare standardized test specimens of the polymer (e.g., 75 mm x 150 mm).[18]
-
Place the specimens in the UV aging chamber.
-
Expose the specimens to cycles of UV light and moisture. A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a different temperature (e.g., 50°C).[18]
-
The UV radiation intensity should be set according to relevant standards (e.g., ISO 4892-3).[19]
-
At specified intervals, remove specimens and evaluate changes in their properties, such as color change (using a spectrophotometer), surface crazing (visual inspection), and mechanical properties (e.g., tensile strength).
-
In Vitro Cytotoxicity Testing (ISO 10993-5)
-
Objective: To assess the potential of the polymer to cause cell death.
-
Method: Extract Test.[20]
-
Procedure:
-
Extract Preparation: Incubate the polymer material in a cell culture medium at a specified ratio (e.g., 0.2 g/mL) at 37°C for 24 hours to create an extract.[21]
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into 96-well plates and culture for 24 hours to form a semi-confluent monolayer.[21]
-
Exposure: Remove the culture medium from the cells and replace it with the prepared polymer extract (and serial dilutions thereof). Include negative and positive controls.[21]
-
Incubation: Incubate the cells with the extracts for 24 hours.[21]
-
Viability Assessment (MTT Assay):
-
After incubation, replace the extract with an MTT solution and incubate for a further period (e.g., 4 hours).
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Evaluation: A material is generally considered non-cytotoxic if the cell viability for the 100% extract is ≥ 70% of the negative control.[20]
-
Visualizations
References
- 1. polychemistry.com [polychemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dent.chula.ac.th [dent.chula.ac.th]
- 7. Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. Flexural properties of ethyl or mthis compound-UDMA blend polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fairyglamor.com [fairyglamor.com]
- 11. The long-term in vivo behavior of polymthis compound bone cement in total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. completesmilesbv.com.au [completesmilesbv.com.au]
- 14. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(mthis compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. infinitalab.com [infinitalab.com]
- 19. testrongroup.com [testrongroup.com]
- 20. nhiso.com [nhiso.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Battle for Gene Delivery: Ethyl Methacrylate-Based Cationic Polymers versus the Gold Standard PEI
For researchers, scientists, and drug development professionals navigating the complex landscape of non-viral gene delivery, the choice of a cationic polymer carrier is a critical determinant of experimental success. While polyethyleneimine (PEI) has long been considered the gold standard due to its high transfection efficiency, concerns regarding its cytotoxicity have spurred the development of alternative vectors. Among the most promising contenders are cationic polymers based on ethyl methacrylate, such as poly(2-(dimethylamino)this compound) (pDMAEMA). This guide provides an objective, data-driven comparison of the gene delivery efficiency, cytotoxicity, and mechanisms of action of this compound-based polymers and PEI.
This comprehensive analysis synthesizes data from multiple studies to offer a clear comparison of these two classes of gene delivery agents. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of cellular uptake and endosomal escape pathways to aid in your selection of the optimal vector for your research needs.
Quantitative Performance Metrics: Transfection Efficiency and Cytotoxicity
The efficacy of a gene delivery vector is a balance between its ability to successfully transfect cells and its inherent toxicity. The following tables summarize the comparative performance of various this compound-based polymers and PEI in different cell lines.
Table 1: Comparison of Transfection Efficiency
| Polymer | Cell Line | N/P Ratio | Transfection Efficiency (%) | Reference |
| Linear pDMAEMA | HeLa | 10 | ~10 | [1] |
| Branched pDMAEMA | HeLa | 10 | ~15 | [1] |
| Star-shaped pDMAEMA | HeLa | 10 | ~35 | [1] |
| pHEMA-g-pDMAEMA (comb) | Jurkat | Optimized | up to 50 | |
| pHEMA-g-pDMAEMA (sunflower) | Jurkat | Optimized | up to 50 | |
| Branched PEI (25 kDa) | HeLa | 10 | ~40 | [1] |
| Linear PEI (25 kDa) | HEK293T | 3:1 - 4:1 | >30 | [2] |
| Linear PEI (40 kDa) | HEK293T | 9:1 | >40 | [2] |
| Reducible pDMAEMA (rPDMAEMA) | B16F10 | 15-25 | 3-4 fold higher than pDMAEMA | [3] |
| PEI | B16F10 | 10 | ~10-20 fold higher than rPDMAEMA | [3] |
Table 2: Comparison of Cytotoxicity (Cell Viability %)
| Polymer | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Linear pDMAEMA | COS-7 | 20 | >80 | [1] |
| Branched pDMAEMA | COS-7 | 20 | >80 | [1] |
| Star-shaped pDMAEMA | COS-7 | 20 | >80 | [1] |
| pHEMA-g-pDMAEMA (comb) | Jurkat | N/A | >90 | |
| pHEMA-g-pDMAEMA (sunflower) | Jurkat | N/A | >75 | |
| Branched PEI (25 kDa) | COS-7 | 20 | <60 | [1] |
| Linear PEI (25 kDa) | HEK-293T | N/A | <60 | [2] |
| Linear PEI (40 kDa) | HEK-293T | N/A | <60 | [2] |
| Reducible pDMAEMA (rPDMAEMA) | Multiple | 10, 20, 50 | Significantly higher than pDMAEMA | [3] |
| PEI | CRL 1476 | 55 | <50 | [4] |
N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the DNA.
Experimental Protocols
To ensure reproducibility and aid in the design of your own comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Polyplex Formation
This protocol outlines the general steps for the formation of polymer-DNA complexes (polyplexes).
-
Plasmid DNA Preparation: Dilute plasmid DNA to a final concentration of 20 µg/mL in a suitable buffer (e.g., 10 mM HEPES, pH 7.4 for PEI; 30 mM sodium acetate, pH 5.0 for pDMAEMA).[3]
-
Polymer Preparation: Prepare a stock solution of the cationic polymer (pDMAEMA or PEI) in nuclease-free water.
-
Complexation: To prepare polyplexes at a desired N/P ratio, add the calculated amount of the polymer solution to the diluted DNA solution.
-
Incubation: Gently vortex the mixture and incubate at room temperature for 30 minutes to allow for the formation of stable polyplexes.
Protocol 2: In Vitro Transfection
This protocol describes a standard procedure for transfecting mammalian cells in culture.
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Polyplex Addition: On the day of transfection, replace the cell culture medium with fresh, serum-containing medium. Add the freshly prepared polyplex solution dropwise to each well.
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the medium containing the polyplexes and replace it with fresh, complete cell culture medium.
-
Gene Expression Analysis: Incubate the cells for an additional 24-48 hours before analyzing reporter gene expression (e.g., GFP via fluorescence microscopy or luciferase via a luminometer assay).
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cationic polymers or polyplexes to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% w/v SDS in 50% DMF) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage relative to the untreated control cells.
Visualizing the Mechanisms: Cellular Uptake and Endosomal Escape
The following diagrams, generated using the DOT language, illustrate the key steps involved in the gene delivery process for both this compound-based polymers and PEI.
Caption: A simplified workflow for a typical in vitro gene transfection experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducible poly(2-dimethylaminothis compound): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Methacrylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. Ethyl methacrylate (B99206), a common reagent in the synthesis of polymers and resins, requires specific procedures for its disposal to mitigate risks associated with its flammability, potential for uncontrolled polymerization, and environmental hazards. Adherence to these guidelines is not only critical for safety but also for regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of ethyl methacrylate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1] It is also crucial to eliminate all potential ignition sources in the vicinity, as this compound is highly flammable.[2]
Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound must be managed as hazardous waste, in strict accordance with local, state, and federal regulations.[3] The following steps provide a general guideline for its proper disposal:
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container. The container should be compatible with this compound to prevent any chemical reactions. Do not mix this compound waste with other types of waste to avoid dangerous reactions.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound." The label should also include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[3][5] Ensure the storage area is segregated from incompatible materials such as oxidizing agents, strong acids, and amines.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The recommended method for the final disposal of this compound is incineration in an approved facility.[1]
Spill and Leak Emergency Protocol
In the event of a spill or leak of this compound, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area of the spill.[3] Ensure the area is well-ventilated to disperse the flammable vapors.
-
Control Ignition Sources: Remove all sources of ignition from the area to prevent a fire or explosion.[3][5]
-
Containment and Absorption: For small spills, cover the liquid with an inert absorbent material such as dry lime, sand, or soda ash.[3][5] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, covered container for disposal as hazardous waste.[3]
-
Decontamination: Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent and wash the area thoroughly.[3]
-
Reporting: Report the spill to your laboratory supervisor and the EHS department immediately.
Quantitative Data for this compound Disposal
| Parameter | Value/Information | Source |
| UN Number | UN 2277 | |
| Proper Shipping Name | This compound, STABILIZED | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | II | |
| RCRA Waste Code | U118 | [6] |
| Recommended Disposal Method | Incineration | [1] |
| Incompatible Materials for Storage and Disposal | Oxidizing agents, strong acids, strong bases, peroxides, reducing agents, amines | [3][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling of Ethyl Methacrylate: A Guide for Laboratory Professionals
Ethyl methacrylate (B99206) (EMA) is a reactive monomer widely used in the synthesis of polymers and resins. Due to its hazardous properties, including high flammability and the potential to cause irritation and allergic reactions, strict adherence to safety protocols is paramount for all researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe handling, storage, and disposal of ethyl methacrylate in a laboratory setting.
Key Hazards of this compound
This compound is classified with multiple hazards. It is a highly flammable liquid and vapor.[1][2] It causes skin and serious eye irritation, and may lead to an allergic skin reaction upon contact.[1][2] Inhalation may also cause respiratory irritation.[1][2] Vapors are heavier than air and can travel to an ignition source, and explosive mixtures with air can be easily formed.[1][3]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety and exposure data for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 25 - 100 ppm (8-hour TWA) | [4] |
| Flash Point | 19°C (66°F) | [1] |
| Vapor Density | 3.94 (Air = 1.0) | [5] |
| Lower Explosive Limit (LEL) | 1.8% | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical to minimize exposure. The selection of appropriate PPE should be based on the specific tasks being performed.
-
Eye and Face Protection : Always wear chemical splash goggles that conform to OSHA regulations or European Standard EN166.[3][6] If there is a significant splash hazard, use a face shield in addition to goggles.
-
Skin and Body Protection : Wear protective gloves and a lab coat.[3][7] For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[3] Safety showers and eyewash stations must be readily accessible in the immediate work area.[6][7]
-
Hand Protection : this compound can penetrate many glove materials. Nitrile gloves are recommended, but they may offer only short-term protection.[8][9] It is crucial to change gloves frequently; for some acrylates, permeation can occur in minutes.[8][10][11] If direct contact is unavoidable or prolonged, consider double-gloving.[10][11] Always inspect gloves for any signs of degradation or punctures before use.[12][13]
-
Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[3][7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6]
Operational and Disposal Plan
Following a structured operational plan minimizes risks during handling and ensures proper disposal.
Step 1: Preparation and Handling
-
Area Preparation : Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents, acids, and bases.[7]
-
Eliminate Ignition Sources : Prohibit all open flames, sparks, and smoking in the handling area.[3][14] Use explosion-proof electrical equipment and non-sparking tools.[3][6]
-
Grounding : For transfers involving 5 gallons or more, containers must be grounded and bonded to prevent static discharge.[3][7]
-
Handling : Keep the container tightly closed when not in use.[3] Avoid breathing vapors and prevent contact with skin and eyes.[2]
Step 2: Emergency Procedures
-
Spill Response :
-
Evacuate all non-essential personnel from the spill area.[7]
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[7]
-
Use non-sparking tools to collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[6]
-
Ventilate the area and wash it thoroughly after cleanup is complete.[7]
-
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with soap and large amounts of water.[1][2]
-
Eye Contact : Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Contact a physician or poison control center immediately.[1]
-
Step 3: Waste Disposal
-
Containerization : Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled hazardous waste container.[7][14]
-
Storage : Store waste containers in a cool, well-ventilated area away from ignition sources and incompatible materials.
-
Disposal : this compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2][7] Do not discharge into sewers or waterways.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the logical steps and critical safety checks for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. gjchemical.com [gjchemical.com]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Exposure to Methacrylates Technical Summary | Explore Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. petrochemistry.eu [petrochemistry.eu]
- 13. indofinechemical.com [indofinechemical.com]
- 14. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
